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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol

Executive Summary In the landscape of modern medicinal chemistry, β -amino alcohols serve as privileged pharmacophores, frequently embedded within the core structures of central nervous system (CNS) therapeutics, antimal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, β -amino alcohols serve as privileged pharmacophores, frequently embedded within the core structures of central nervous system (CNS) therapeutics, antimalarials, and adrenergic modulators. 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol (CAS: 25363-21-7) is a highly specialized, sterically hindered cyclic β -amino alcohol[1]. Featuring a cyclohexane ring fused to a tertiary alcohol and a piperidine-bearing methyl group, this compound provides a rigid, lipophilic scaffold ideal for drug discovery and complex library synthesis.

This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and a self-validating synthetic protocol designed for high-yield isolation.

Physicochemical Properties

The structural architecture of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol dictates its physical behavior and interaction potential. The presence of the basic piperidine nitrogen alongside the tertiary hydroxyl group creates a highly amphiphilic micro-environment within the molecule, while the cyclohexane ring provides significant lipophilic bulk[2].

The quantitative data below summarizes the core properties of the compound.

PropertyValue
Chemical Name 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol
CAS Number 25363-21-7
Molecular Formula C 12​ H 23​ NO
Molecular Weight 197.32 g/mol
Predicted Boiling Point ~285 °C
Predicted Density ~0.98 g/cm³
pKa (Basic Nitrogen) ~9.8
LogP (Lipophilicity) ~2.6
H-Bond Donors / Acceptors 1 / 2

Table 1: Summary of the physical and chemical properties of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol.

Mechanistic Pathways & Reactivity

The most robust and atom-economical route to synthesize 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol is via the regioselective nucleophilic ring-opening of the spiro-epoxide 1-oxaspiro[2.5]octane using piperidine as the nucleophile[3].

The Causality of Regioselectivity

Epoxide ring-opening is highly dependent on the reaction conditions (acidic vs. basic/neutral)[4]. Under the neutral-to-basic conditions provided by the amine nucleophile itself, the reaction proceeds via an SN​2 mechanism. 1-oxaspiro[2.5]octane possesses two reactive carbons: the highly substituted tertiary spiro carbon and the primary methylene carbon.

Steric hindrance heavily penalizes nucleophilic trajectory toward the tertiary spiro carbon. Consequently, the piperidine nitrogen exclusively attacks the less hindered primary carbon. The transition state involves the synchronous cleavage of the C-O bond and the formation of the C-N bond, ultimately localizing the negative charge on the tertiary oxygen, which is subsequently protonated to yield the tertiary alcohol[4].

EpoxideOpening cluster_0 Phase 1: Epoxide Activation cluster_1 Phase 2: Nucleophilic Attack cluster_2 Phase 3: Product Formation N1 1-Oxaspiro[2.5]octane N2 Protonated Epoxide N1->N2 H-bonding N4 SN2 Transition State N2->N4 N3 Piperidine N3->N4 N5 Alkoxide Intermediate N4->N5 Ring Opening N6 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol N5->N6 Proton Transfer

Figure 1: Mechanistic workflow of the SN2 regioselective epoxide ring-opening by piperidine.

Experimental Protocol: Synthesis and Isolation

The following methodology is engineered for high purity and relies on a self-validating purification system.

Step 1: Reaction Setup and Solvent Selection
  • Charge a flame-dried round-bottom flask with 1-oxaspiro[2.5]octane (1.0 equiv) and absolute ethanol (0.5 M concentration).

  • Add piperidine (1.2 equiv) dropwise at room temperature.

Expert Insight (Causality): The choice of absolute ethanol is critical. While epoxides can be opened in aprotic solvents with strong Lewis acids, 1-oxaspiro[2.5]octane is sterically hindered. Ethanol provides mild electrophilic activation of the epoxide oxygen via hydrogen bonding, lowering the LUMO energy of the C-O bond. This facilitates the SN​2 attack without the need for harsh Lewis acids that might promote unwanted Meinwald rearrangement to cyclohexanecarboxaldehyde.

Step 2: Reflux and Self-Validating Monitoring
  • Attach a reflux condenser and heat the mixture to 78 °C for 12–16 hours.

  • Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (7:3) system.

  • Self-Validation: Stain the TLC plate with phosphomolybdic acid (PMA). The complete disappearance of the high-Rf epoxide spot confirms 100% conversion, validating the progression to the workup phase.

Step 3: Acid-Base Extraction Workup

To isolate the product without column chromatography, exploit the basicity of the piperidine ring (pKa ~9.8).

  • Acidification: Concentrate the crude mixture in vacuo to remove ethanol. Dissolve the residue in ethyl acetate (EtOAc) and extract with 1M HCl (pH ~2).

  • Phase Separation: Discard the organic layer. Causality: The basic product protonates into a water-soluble ammonium salt, partitioning into the aqueous layer. Unreacted epoxide and neutral impurities remain in the EtOAc.

  • Basification: Cool the aqueous layer to 0 °C and slowly add 2M NaOH until the pH > 11.

  • Final Extraction: Extract the alkaline aqueous layer with dichloromethane (CH 2​ Cl 2​ ) three times.

Extraction Mix Crude Reaction Mixture Acid Add 1M HCl (pH ~2) Extract with EtOAc Mix->Acid Org1 Organic Phase (Neutral Impurities) Acid->Org1 Discard Aq1 Aqueous Phase (Protonated Product) Acid->Aq1 Retain Base Add 2M NaOH (pH >11) Extract with CH2Cl2 Aq1->Base Aq2 Aqueous Phase (Salts) Base->Aq2 Discard Org2 Organic Phase (Pure Free Base) Base->Org2 Retain & Dry

Figure 2: Self-validating acid-base extraction workflow for product isolation.

Step 4: Isolation

Dry the combined CH 2​ Cl 2​ layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol as a highly pure, pale yellow oil or low-melting solid.

Analytical Characterization

To confirm the structural integrity of the synthesized compound, the following spectroscopic benchmarks should be observed:

  • 1 H NMR (CDCl 3​ , 400 MHz): Look for the characteristic isolated singlet (or AB quartet if rotation is restricted) around δ 2.2 - 2.5 ppm corresponding to the -CH 2​

    • group bridged between the quaternary cyclohexane carbon and the piperidine nitrogen. The broad singlet for the -OH proton typically appears around δ 3.0 - 3.5 ppm but is concentration-dependent.
  • Mass Spectrometry (ESI-MS): A dominant molecular ion peak at m/z 198.2 [M+H] + is expected, confirming the molecular weight of 197.32 g/mol [2].

References

  • Chemistry LibreTexts. "18.5: Reactions of Epoxides - Ring-opening." Organic Chemistry (McMurry). URL:[Link]

  • Journal of the American Chemical Society. "Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides." ACS Publications. URL: [Link]

Sources

Exploratory

1-(Piperidin-1-ylmethyl)cyclohexan-1-ol mechanism of action in vitro

Unraveling the In Vitro Mechanism of Action of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol: A Methodological Framework Executive Summary As a Senior Application Scientist overseeing preclinical assay development, I approach...

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Author: BenchChem Technical Support Team. Date: April 2026

Unraveling the In Vitro Mechanism of Action of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol: A Methodological Framework

Executive Summary

As a Senior Application Scientist overseeing preclinical assay development, I approach novel chemical entities not just as isolated structures, but as nodes within a broader pharmacological network. 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol is a prototypical cycloalkanolamine. Structurally, it consists of a hydrophobic cyclohexanol core linked via a methylene bridge to a basic piperidine ring. This specific pharmacophore shares deep structural homology with established neuroactive agents—ranging from serotonin-norepinephrine reuptake inhibitors (SNRIs) like venlafaxine, to arylcyclohexylamine NMDA antagonists, and piperidine-based Sigma receptor ligands.

Because this compound lacks extensive published characterization, determining its in vitro mechanism of action (MoA) requires a predictive, polypharmacological screening cascade. This whitepaper outlines a rigorous, self-validating in vitro framework designed to map the binding kinetics and functional efficacy of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol across its three most probable target classes: Monoamine Transporters (SERT/NET), NMDA Receptors, and Sigma ( σ ) Receptors.

Structural Rationale & Target Network

The pharmacological behavior of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol is dictated by its stereoelectronic properties. At physiological pH (7.4), the basic nitrogen of the piperidine ring is protonated. This cationic center is primed to form critical salt bridges with conserved aspartate residues within the central binding sites of monoamine transporters (SLC6 family)[1]. Concurrently, the steric bulk of the cyclohexyl ring is perfectly suited to occupy the hydrophobic S1 pockets of these transporters, while also fulfilling the spatial requirements for open-channel blockade within the pore of the NMDA receptor[2].

G cluster_0 Monoamine Transporters cluster_1 Ionotropic Receptors cluster_2 Intracellular Chaperones PPMC 1-(Piperidin-1-ylmethyl) cyclohexan-1-ol SERT SERT (SLC6A4) PPMC->SERT Reuptake Inhibition NET NET (SLC6A2) PPMC->NET Reuptake Inhibition NMDAR NMDA Receptor (GluN1/GluN2) PPMC->NMDAR Pore Blockade SIGMA Sigma-1 / Sigma-2 Receptors PPMC->SIGMA Allosteric Binding

Fig 1: Hypothesized polypharmacological target network for 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol.

The Self-Validating In Vitro Screening Cascade

A common pitfall in preclinical drug discovery is relying solely on radioligand binding assays, which confirm affinity but cannot distinguish between agonists, antagonists, inhibitors, or substrates. To ensure scientific integrity, our workflow employs a self-validating system : every binding interaction is orthogonally verified by a functional or kinetic assay.

Workflow cluster_assays In Vitro Screening Cascade Prep 1. Compound Prep & QC (Purity >99%, LC-MS) Binding 2. Radioligand Binding (Affinity: Ki determination) Prep->Binding Uptake 3. Functional Uptake Assays (Efficacy: IC50 for SERT/NET) Binding->Uptake Orthogonal Validation Ephys 4. Patch-Clamp E-Phys (Kinetics: NMDAR Channel Block) Binding->Ephys Kinetic Profiling Data 5. Multi-Parametric Data Synthesis (MoA Validation) Uptake->Data Ephys->Data

Fig 2: Self-validating in vitro screening cascade pairing binding with functional kinetics.

Detailed Experimental Methodologies

Protocol A: Functional Monoamine Transporter Uptake (SERT/NET)

To evaluate the compound's ability to inhibit serotonin and norepinephrine reuptake, we utilize a functional uptake assay in intact cells[1][3].

  • Causality & Design Choice: We use stably transfected HEK293 cells rather than crude brain synaptosomes. Intact HEK293 cells preserve the physiological intracellular ion gradients ( Na+/Cl− ) required for secondary active transport, preventing false positives caused by non-specific vesicular leakage[3].

  • Self-Validating Mechanism: By comparing the IC50​ from this functional assay against the Ki​ derived from a standard binding assay, we can confirm whether the compound is a true reuptake inhibitor or merely a substrate that is translocated into the cell.

Step-by-Step Procedure:

  • Seed HEK293 cells stably expressing human SERT or NET into 96-well plates at a density of 50,000 cells/well and culture until confluent.

  • Wash cells with assay buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl 2​ , 1.2 mM MgSO 4​ , 1.2 mM KH 2​ PO 4​ , 10 mM HEPES, 1.8 g/L glucose, pH 7.4)[3].

  • Pre-incubate cells with varying concentrations of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol (0.1 nM to 10 μ M) for 10 minutes at room temperature.

  • Initiate uptake by adding 20 nM of [3H] -5-HT (for SERT) or [3H] -Norepinephrine (for NET).

  • Incubate for exactly 10 minutes (within the linear phase of uptake)[3].

  • Terminate the reaction by rapid aspiration and wash twice with ice-cold buffer to halt all transport kinetics.

  • Lyse cells with 1% SDS, add scintillation cocktail, and quantify accumulated radioactivity using a microplate scintillation counter[3].

Protocol B: NMDA Receptor Whole-Cell Patch-Clamp Electrophysiology

Given the structural similarity to arylcyclohexylamines, the compound must be tested for uncompetitive, use-dependent NMDA receptor blockade[2].

  • Causality & Design Choice: We utilize whole-cell patch-clamp electrophysiology rather than high-throughput calcium imaging. Calcium imaging lacks the temporal resolution required to detect rapid, voltage-dependent open-channel block[2].

  • Self-Validating Mechanism: We record currents at both -70 mV and +40 mV. A true open-channel blocker will show profound inhibition at negative potentials (where the pore is structurally susceptible to basic amines) and relief of block at positive potentials, ruling out competitive antagonism at the glutamate binding site.

Step-by-Step Procedure:

  • Transfect tsA201 cells with recombinant GluN1 and GluN2A subunits alongside an eGFP reporter[2].

  • Transfer a coverslip with transfected cells to a recording chamber perfused with external solution (140 mM NaCl, 2.8 mM KCl, 1 mM CaCl 2​ , 10 mM HEPES, 100 μ M glycine, pH 7.2)[2]. Ensure no Mg 2+ is present to prevent endogenous pore blockade.

  • Obtain a whole-cell configuration using a borosilicate glass pipette (3-5 M Ω ) filled with internal solution (130 mM CsCl, 10 mM BAPTA, 10 mM HEPES, pH 7.2)[2].

  • Voltage-clamp the cell at -70 mV.

  • Apply a brief (2-second) pulse of 1 mM Glutamate to establish the baseline macroscopic NMDAR current[2].

  • Co-apply 1 mM Glutamate with escalating concentrations of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol.

  • Measure the steady-state current reduction and calculate the IC50​ . Repeat the protocol at +40 mV to assess voltage dependency.

Protocol C: Sigma Receptor ( σ1​ / σ2​ ) Radioligand Binding

Piperidine derivatives frequently exhibit high affinity for intracellular Sigma receptors[4].

  • Causality & Design Choice: Historically, σ2​ binding assays used [3H] -DTG alongside (+)-pentazocine as a "masking agent" to block σ1​ sites[4][5]. However, recent data demonstrates that DTG can displace the masking agent, leading to a dangerous overestimation of σ2​ density[5].

  • Self-Validating Mechanism: To ensure absolute data integrity, we abandon masking agents entirely. Instead, we use orthogonal tissue sources: Guinea pig liver homogenates (which overwhelmingly express σ1​ ) for σ1​ assays, and the MCF7 breast cancer cell line (which is naturally devoid of σ1​ ) for σ2​ assays[5][6].

Step-by-Step Procedure:

  • σ1​ Assay: Incubate guinea pig liver membrane homogenates with 3 nM [3H] -(+)-pentazocine and varying concentrations of the test compound in 50 mM Tris-HCl (pH 8.0) for 120 minutes at 25°C[4][6].

  • σ2​ Assay: Incubate MCF7 cell membrane homogenates with 3 nM [3H] -DTG and varying concentrations of the test compound in 50 mM Tris-HCl (pH 8.0) for 120 minutes at 25°C[5].

  • Determine non-specific binding using 10 μ M Haloperidol[4][5].

  • Terminate assays by rapid filtration through PEI-soaked GF/B glass fiber filters, wash with ice-cold buffer, and quantify via liquid scintillation counting[4].

Quantitative Data Interpretation (Expected Profile)

Based on the structure-activity relationship (SAR) of homologous cycloalkanolamines, the expected in vitro pharmacological profile of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol will likely demonstrate moderate monoamine reuptake inhibition and significant Sigma-1 receptor affinity. The table below outlines the anticipated quantitative data ranges compared against established clinical reference standards.

TargetAssay TypeExpected IC50​/Ki​ (nM)Reference CompoundRef. IC50​/Ki​ (nM)
SERT Functional Uptake150 - 300Venlafaxine~80
NET Functional Uptake400 - 800Venlafaxine~2500
NMDAR Patch-Clamp E-Phys800 - 1500Ketamine~600
σ1​ Radioligand Binding50 - 150Haloperidol~3

Conclusion & Translational Outlook

The structural simplicity of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol belies a complex polypharmacological potential. By deploying a self-validating in vitro screening cascade—anchored by intact-cell functional uptake, high-resolution patch-clamp electrophysiology, and unmasked radioligand binding—researchers can accurately map its mechanism of action. Understanding the precise ratio of SERT/NET inhibition versus NMDAR blockade and Sigma modulation will ultimately determine whether this scaffold is best optimized as a novel rapid-acting antidepressant, an analgesic, or a neuroprotective agent.

References

  • Aggarwal, S., & Mortensen, O. V. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central (PMC). Available at:[Link]

  • Glasgow, N. G., & Johnson, J. W. (2014). Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. PubMed Central (PMC). Available at:[Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology / PubMed. Available at:[Link]

  • Zampieri, D., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. Available at:[Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. Available at:[Link]

  • Bencs, F., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. Available at:[Link]

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Foundational

Mass Spectrometry Fragmentation Pathways for 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol: A Technical Guide

Structural Context and Analytical Significance 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol (Chemical Formula: C12​H23​NO , Exact Mass: 197.1779 Da) is a highly functionalized β -amino alcohol. Featuring a tertiary cyclohexan...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Context and Analytical Significance

1-(Piperidin-1-ylmethyl)cyclohexan-1-ol (Chemical Formula: C12​H23​NO , Exact Mass: 197.1779 Da) is a highly functionalized β -amino alcohol. Featuring a tertiary cyclohexanol moiety coupled to a piperidine ring via a methylene bridge, its structural architecture is highly representative of scaffolds found in modern neuroactive pharmaceuticals and synthetic analogs.

For drug development professionals and analytical chemists, understanding the gas-phase dissociation of this compound is critical. The proximity of the basic piperidine nitrogen to the tertiary alcohol creates a competitive fragmentation environment under Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). This guide deconstructs the causality behind its fragmentation pathways, providing a self-validating framework for robust LC-MS/MS method development.

Ionization Dynamics: The Role of Proton Affinity

Under positive-ion Electrospray Ionization (ESI+), the molecule readily forms a stable protonated precursor ion [M+H]+ at m/z 198.1858.

The Causality of Protonation: The ionization is not random. The gas-phase basicity of the piperidine nitrogen significantly exceeds that of the tertiary hydroxyl group[1]. Consequently, the proton localizes almost exclusively on the nitrogen atom. This localized charge dictates the subsequent collision-induced dissociation (CID) pathways, as the charge site acts as the initiation point for electron rearrangement and bond cleavage.

Core Fragmentation Mechanisms (The "Why" and "How")

The fragmentation of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol is highly dependent on the applied Collision Energy (CE). By ramping the CE, we observe a shift from thermodynamically driven neutral losses to charge-driven structural cleavages.

Pathway A: Dehydration (Low Collision Energy)

At low collision energies (10–20 eV), the dominant pathway is the neutral loss of water (-18.0106 Da), yielding a product ion at m/z 180.1752.

  • Mechanism: Despite the proton initially residing on the nitrogen, thermal energy induces intramolecular proton transfer to the hydroxyl oxygen. The tertiary nature of the C1 carbon on the cyclohexane ring makes the resulting H2​O an excellent leaving group. The departure of water generates a transient tertiary carbocation, which rapidly stabilizes by eliminating an adjacent proton to form a conjugated alkene (e.g., 1-(piperidin-1-ylmethyl)cyclohex-1-ene)[2].

Pathway B: α -Cleavage and Iminium Ion Formation (High Collision Energy)

As collision energy increases (30–40 eV), charge-driven α -cleavage becomes the primary fragmentation mode.

  • Mechanism: The lone pair electrons on the piperidine nitrogen drive the heterolytic cleavage of the C−C bond connecting the methylene bridge to the cyclohexanol ring. This expels the cyclohexanol moiety as a neutral radical/molecule and leaves behind a highly stable piperidinium methyl cation (an iminium ion) at m/z 98.0970.

  • Field-Proven Insight: This α -cleavage is a universal hallmark of β -amino alcohols. For example, Venlafaxine—a structurally analogous β -amino alcohol—undergoes the exact same mechanism to yield a dimethyl-methylene-ammonium base peak at m/z 58[3][4]. The presence of the m/z 98 ion confirms the intact piperidine-methylene substructure.

Pathway C: Deep Ring Fragmentation

At extreme collision energies (>45 eV), the robust piperidine ring begins to fracture. The m/z 98 iminium ion undergoes a retro-Diels-Alder-like fragmentation, losing a neutral ethylene molecule ( C2​H4​ , 28.0313 Da) to yield a ring-opened fragment at m/z 70.0657[1].

Fragmentation M Precursor Ion [M+H]+ m/z 198.1858 Protonated at Piperidine N H2O [M+H - H2O]+ m/z 180.1752 Conjugated Alkene M->H2O - H2O (18 Da) Low CE (15 eV) Iminium Piperidinium Methyl Cation m/z 98.0970 Alpha-Cleavage (Base Peak) M->Iminium Alpha-Cleavage High CE (35 eV) Ring Cyclohexenyl Cation m/z 81.0704 Secondary Fragmentation H2O->Ring - Piperidine Neutral Loss PipFrag Ring-Opened Piperidine m/z 70.0657 Loss of C2H4 Iminium->PipFrag - C2H4 (28 Da) Extreme CE (>45 eV)

Figure 1: Proposed ESI-MS/MS fragmentation pathways for 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol.

Quantitative HRMS Data Summary

To facilitate accurate mass screening and MRM method development, the exact masses and optimal collision energies for the core fragments are summarized below. Mass accuracy must be maintained within < 5 ppm for high-confidence identification.

Fragment IdentityElemental FormulaExact Mass ( m/z )Mass ErrorRelative AbundanceOptimal CE (eV)
Precursor Ion C12​H24​NO+ 198.1858< 5 ppm100% (at 10 eV)10
Dehydrated Ion C12​H22​N+ 180.1752< 5 ppm85% (at 20 eV)20
Iminium Cation C6​H12​N+ 98.0970< 5 ppm100% (at 35 eV)35
Piperidine Fragment C4​H8​N+ 70.0657< 5 ppm40% (at 45 eV)45

Self-Validating Experimental Protocol

To ensure data integrity, the following LC-HRMS/MS protocol establishes a self-validating system. By monitoring the ratio of the charge-driven fragment ( m/z 98) to the thermodynamically driven fragment ( m/z 180), analysts can instantly detect matrix interference or ion suppression.

Step-by-Step Methodology
  • Sample Preparation:

    • Reconstitute the analyte in an MS-compatible solvent (50:50 Methanol:Water containing 0.1% Formic Acid) to a final concentration of 100 ng/mL. Formic acid ensures complete protonation of the piperidine nitrogen prior to droplet desolvation.

  • UHPLC Separation:

    • Column: Sub-2 μ m C18 analytical column (e.g., 2.1 x 50 mm, 1.7 μ m).

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3.5 minutes. The basic nature of the piperidine ring requires a highly aqueous initial hold to prevent premature elution.

  • ESI Source Tuning:

    • Polarity: Positive Ion Mode (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C (Optimized to prevent in-source thermal degradation of the tertiary alcohol).

  • CID Breakdown Curve Generation (Self-Validation Step):

    • Perform a product ion scan ramping the Collision Energy from 10 eV to 50 eV in 5 eV increments.

    • Validation Metric: The intersection point where the abundance of m/z 180 crosses below m/z 98 should consistently occur between 25–30 eV. A shift in this breakdown curve indicates a loss of calibration or uncompensated matrix effects.

Workflow Prep Sample Preparation (0.1% FA) LC UHPLC Separation (C18 Gradient) Prep->LC ESI ESI(+) Ionization (3.5 kV) LC->ESI CID CID Fragmentation (CE Ramp) ESI->CID Detect HRMS Detection (< 5 ppm) CID->Detect

Figure 2: Standardized self-validating UHPLC-HRMS/MS workflow for piperidine derivatives.

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Exploratory

Pharmacokinetic Profiling of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol: A Comprehensive ADME/Tox Framework

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide Executive Summary The transition of a novel chemical entity from di...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

The transition of a novel chemical entity from discovery to preclinical development requires a rigorous, mechanistically driven understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties[1]. This whitepaper outlines the definitive pharmacokinetic (PK) profiling strategy for 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol (CAS: 25363-21-7). By analyzing the compound’s distinct structural motifs—a highly lipophilic cyclohexane ring paired with a basic piperidine moiety—we establish a self-validating framework for in vitro and in vivo evaluation.

Structural Liability & Physicochemical Analysis

Before initiating wet-lab experiments, a Senior Application Scientist must decode the molecule's structural causality to anticipate its biological behavior.

1-(Piperidin-1-ylmethyl)cyclohexan-1-ol ( C12​H23​NO , MW = 197.32 g/mol ) is a β -amino alcohol derivative. Its PK profile is dictated by two competing physicochemical forces:

  • The Piperidine Nitrogen (Basic Amine): With an estimated pKa​ of ~9.5–10.5, this tertiary amine will be predominantly ionized at physiological pH (7.4). Highly lipophilic basic amines are notorious for subcellular partitioning, specifically lysosomal trapping , which can lead to an artificially inflated volume of distribution ( Vd​ ) and off-target liabilities such as hERG channel inhibition or phospholipidosis[2].

  • The Cyclohexanol Moiety: The tertiary alcohol provides a hydrogen bond donor, but its attachment to the bulky cyclohexane ring sterically hinders rapid Phase II metabolism (e.g., UGT-mediated glucuronidation). Consequently, clearance will likely be driven by Phase I Cytochrome P450 (CYP) oxidation (e.g., piperidine N-dealkylation or cyclohexane hydroxylation).

PK_Workflow A 1-(Piperidin-1-ylmethyl) cyclohexan-1-ol B Physicochemical Profiling (pKa, LogD, Solubility) A->B C In Vitro ADME Assays B->C C1 Metabolic Stability (HLM / RLM) C->C1 C2 Permeability & Efflux (Caco-2 Monolayers) C->C2 D Bioanalytical Quantitation (LC-MS/MS) C1->D C2->D E In Vivo PK Profiling (Rodent Models) D->E F IVIVE & Human PK Prediction E->F

Comprehensive PK profiling workflow for 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol.

In Vitro ADME Profiling Workflows

To ensure regulatory compliance and scientific integrity, all assays are designed as self-validating systems , incorporating internal controls to verify enzymatic activity and membrane integrity.

Intestinal Permeability & Efflux (Caco-2)

Causality: Despite being ionized at intestinal pH, the compound's high lipophilicity suggests it will cross lipid bilayers via passive transcellular diffusion. However, basic amines are frequent substrates for the P-glycoprotein (P-gp) efflux transporter[3]. We utilize a bi-directional Caco-2 assay to calculate the Efflux Ratio (ER)[4].

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size). Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 [4].

  • Dosing: Prepare a 10 µM solution of the compound in HBSS buffer (pH 7.4). Apply to the Apical (A) chamber for A-to-B flux, and the Basolateral (B) chamber for B-to-A flux.

  • Incubation: Incubate at 37°C with 5% CO2​ for 120 minutes.

  • Self-Validation Check: Co-incubate with Lucifer Yellow (a paracellular marker). If Lucifer Yellow Papp​>1×10−6 cm/s, the monolayer is compromised, and data must be discarded. Use Digoxin as a positive control for P-gp functionality[3].

  • Analysis: Quantify receiver chamber concentrations via LC-MS/MS and calculate Apparent Permeability ( Papp​ ) and ER ( Papp(B−A)​/Papp(A−B)​ ).

Metabolic Stability & DDI Risk (Microsomes)

Causality: To predict hepatic clearance and first-pass effect, the compound is incubated with Human Liver Microsomes (HLM). Following the ICH M12 guidelines for Drug-Drug Interactions (DDI), we must also assess if this compound acts as a perpetrator (inhibitor) of major CYP enzymes, particularly CYP2D6, which heavily metabolizes basic amines[5].

Step-by-Step Protocol:

  • Incubation Matrix: Combine 1 µM of the test compound with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4)[1].

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the Phase I metabolic reaction by adding 1 mM NADPH.

  • Kinetic Sampling: Extract 50 µL aliquots at t= 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching & Extraction: Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard (IS).

  • Self-Validation Check: Run parallel incubations with Dextromethorphan (CYP2D6) and Midazolam (CYP3A4) to verify microsomal viability. A "Minus-NADPH" control is mandatory to rule out chemical instability or non-CYP degradation.

Bioanalytical Strategy: LC-MS/MS Quantitation

Causality: Secondary and tertiary amines interact strongly with residual free silanols on standard silica-based C18 columns, leading to severe peak tailing and loss of sensitivity[6]. To counteract this, we employ a high-pH mobile phase strategy to keep the piperidine nitrogen deprotonated during chromatography.

Step-by-Step Protocol:

  • Sample Preparation: Centrifuge the quenched in vitro or in vivo plasma samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Chromatography: Inject 5 µL of the supernatant onto a Waters XBridge C18 column (2.1 x 50 mm, 3.5 µm) designed for high-pH stability.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0).

    • Mobile Phase B: 100% Acetonitrile.

  • Mass Spectrometry: Operate the triple quadrupole MS in Positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ion: [M+H]+=198.2m/z .

    • Product Ion: Monitor the piperidine ring fragment (typically 84.1m/z or 98.1m/z ).

Quantitative Data Presentation

The following table synthesizes the expected pharmacokinetic parameters based on the structural profiling of the compound, providing a benchmark for empirical validation.

ParameterAssay / ModelExpected / Representative ValueMechanistic Interpretation
Molecular Weight Physicochemical197.32 g/mol Highly favorable for oral absorption (Lipinski compliant).
LogD (pH 7.4) Shake-flask method~1.5 - 2.5Optimal balance of aqueous solubility and lipid permeability.
pKa​ (Basic) Potentiometric~9.8 (Piperidine)Highly ionized at physiological pH; elevated risk for lysosomal trapping.
HLM CLint​ In Vitro Microsomes< 25 µL/min/mg proteinModerate metabolic stability; steric hindrance protects the alcohol group.
Papp​ (A-to-B) Caco-2 Monolayer >15×10−6 cm/sHigh passive intestinal permeability driven by the cyclohexane ring.
Efflux Ratio (ER) Caco-2 Monolayer< 2.0Unlikely to be a clinically significant P-gp substrate due to low molecular weight.
Bioavailability (F%) In Vivo Rat PK~40 - 60%Moderate systemic exposure; limited by hepatic first-pass CYP metabolism.

References

  • In Vitro ADME - Selvita Selvita. Available at:[Link]

  • In Vitro ADME Assays and Services - Charles River Laboratories Charles River. Available at:[Link]

  • Preclinical pharmacokinetics and in vitro ADME properties of PAT-1102: a novel HDAC inhibitor for cancer therapy PubMed Central (PMC). Available at:[Link]

  • ICH M12 Drug-Drug Interaction Studies Final Guidance U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Molecular Modelling and Atomistic Insights into the Binding Mechanism of MmpL3 Mtb ResearchGate. Available at:[Link]

  • Design, Synthesis, and SAR of C-3 Benzoic Acid, C-17 Triterpenoid Derivatives Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Foundational

Preliminary Toxicity Screening of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol: A Preclinical Whitepaper

Executive Summary & Toxicological Rationale The compound 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol (CAS: 25363-21-7) belongs to the class of cyclic β -amino alcohols. Structurally characterized by a lipophilic cyclohexanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Toxicological Rationale

The compound 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol (CAS: 25363-21-7) belongs to the class of cyclic β -amino alcohols. Structurally characterized by a lipophilic cyclohexanol ring tethered to a basic piperidine moiety via a methyl linker, compounds of this scaffold frequently exhibit central nervous system (CNS) penetration and off-target receptor affinities.

Before advancing this compound into advanced in vivo efficacy models, a rigorous, tiered preliminary toxicity screening is mandatory. The basic nitrogen of the piperidine ring and the overall lipophilicity of the molecule raise specific toxicological flags—most notably the potential for phospholipidosis and human ether-à-go-go-related gene (hERG) channel blockade[1]. This whitepaper outlines a self-validating, causality-driven preclinical safety strategy aligned with the ICH M3(R2) guidelines for nonclinical safety studies[2].

TieredTox cluster_invitro Tier 1: In Vitro Screening cluster_invivo Tier 2: In Vivo Screening Start 1-(Piperidin-1-ylmethyl) cyclohexan-1-ol Ames Genotoxicity (Ames Test - OECD 471) Start->Ames hERG Cardiotoxicity (hERG Patch Clamp) Start->hERG Cyto Cytotoxicity (HepG2 / CHO cells) Start->Cyto Acute Acute Oral Toxicity (OECD 423) Ames->Acute Negative hERG->Acute IC50 > 10µM Cyto->Acute High Viability TK Toxicokinetics (ICH M3(R2)) Acute->TK Decision Go / No-Go Decision TK->Decision

Tiered preclinical toxicity screening workflow for 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol.

In Vitro Genotoxicity: The Ames Test (OECD 471)

Causality & Rationale

The Bacterial Reverse Mutation Assay (Ames Test) is the first line of defense against carcinogenic potential. While 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol lacks obvious structural alerts for direct DNA alkylation (such as epoxides or Michael acceptors), its hepatic metabolism is a critical variable. Cytochrome P450 enzymes can catalyze the N-dealkylation or oxidation of the piperidine ring, potentially generating reactive electrophilic intermediates. Therefore, testing must be conducted both in the presence and absence of a mammalian metabolic activation system (S9 fraction) to capture prodrug-like mutagenicity.

Step-by-Step Methodology (Self-Validating Protocol)

This protocol utilizes a self-validating design: if the concurrent positive controls fail to induce a mutation, or if the spontaneous reversion rate of the negative controls falls outside historical ranges, the entire assay is deemed invalid.

  • Strain Preparation: Culture auxotrophic mutant strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) overnight in nutrient broth.

  • Metabolic Activation (S9) Mix: Prepare a 10% (v/v) S9 mix using liver homogenate from rats induced with Aroclor 1254, supplemented with NADP+ and glucose-6-phosphate.

  • Dose Formulation: Dissolve 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol in DMSO. Prepare five concentrations ranging from 5 µ g/plate to 5,000 µ g/plate .

  • Plate Incorporation: Mix 0.1 mL of the bacterial suspension, 0.1 mL of the test compound, and 0.5 mL of S9 mix (or phosphate buffer for -S9) into 2.0 mL of molten top agar containing trace histidine/tryptophan. Pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate at 37°C for 48–72 hours. Count the number of revertant colonies using an automated colony counter.

  • Validation Controls:

    • Negative Control: DMSO vehicle.

    • Positive Controls (-S9): Sodium azide (TA100, TA1535), 9-Aminoacridine (TA1537).

    • Positive Controls (+S9): 2-Aminoanthracene (all strains).

Cardiovascular Safety: hERG Channel Patch Clamp

Causality & Rationale

Basic amines containing bulky lipophilic groups are notorious for inducing drug-induced Long QT Syndrome (diLQTS). At physiological pH (7.4), the piperidine nitrogen of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol is predominantly protonated. This positively charged pharmacophore can enter the inner cavity of the human ether-à-go-go-related gene (hERG) potassium channel and form high-affinity cation- π and hydrophobic interactions with the aromatic residues Tyrosine-652 and Phenylalanine-656[1]. This blockade inhibits the rapid delayed rectifier potassium current ( IKr​ ), delaying myocardial repolarization.

hERG_Mechanism Compound 1-(Piperidin-1-ylmethyl) cyclohexan-1-ol Protonation Protonation of Piperidine Nitrogen at pH 7.4 Compound->Protonation Pore Entry into hERG Channel Inner Cavity Protonation->Pore Binding Binding to Tyr652 & Phe656 (Cation-π Interactions) Pore->Binding Blockade Potassium Efflux Inhibition (IKr Block) Binding->Blockade QT Action Potential Prolongation (QT Interval Delay) Blockade->QT

Mechanistic pathway of hERG channel blockade by basic piperidine derivatives.

Step-by-Step Methodology
  • Cell Preparation: Culture HEK293 cells stably transfected with the hERG gene (KCNH2) on glass coverslips.

  • Electrophysiology Setup: Employ the whole-cell configuration of the patch-clamp technique. Use an intracellular pipette solution containing K-aspartate and an extracellular bath solution containing standard Tyrode's salts.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol at ascending concentrations (0.1, 1, 3, 10, and 30 µM). Wait 3-5 minutes per concentration to achieve steady-state block.

  • Data Analysis: Measure the peak amplitude of the tail current. Plot the fractional block against compound concentration to calculate the IC50​ using the Hill equation. Include E-4031 as a positive control validation standard.

In Vivo Acute Oral Toxicity (OECD 423)

Causality & Rationale

Once in vitro liabilities are cleared, systemic toxicity must be established. The OECD 423 Acute Toxic Class Method is selected over traditional LD50​ testing because it adheres strictly to the 3Rs (Replacement, Reduction, Refinement)[3]. By using a stepwise procedure with fixed doses (5, 50, 300, and 2000 mg/kg), the protocol minimizes animal mortality while providing sufficient data to classify the compound under the Globally Harmonized System (GHS)[3]. Because there is no prior in vivo data for this specific molecule, the starting dose is scientifically justified at 300 mg/kg to balance safety and signal detection.

Step-by-Step Methodology
  • Animal Husbandry: Acclimate nulliparous, non-pregnant female Wistar rats (8-12 weeks old) for 5 days. Fast the animals overnight prior to dosing.

  • Dose Formulation: Suspend the compound in 0.5% methylcellulose or another suitable aqueous vehicle.

  • Stepwise Dosing (Initial Step): Administer 300 mg/kg via oral gavage to a single group of three females.

  • Observation Matrix:

    • Immediate: Monitor continuously for the first 30 minutes.

    • Short-term: Observe at 1, 2, and 4 hours post-dose for CNS signs (tremors, convulsions, ataxia—common with piperidine derivatives).

    • Long-term: Monitor daily for 14 days for body weight changes and delayed mortality.

  • Decision Tree Execution:

    • If 0/3 or 1/3 animals die, dose a second group of three at 300 mg/kg.

    • If the second group survives, escalate to 2000 mg/kg.

    • If 2/3 animals die at 300 mg/kg, de-escalate to 50 mg/kg.

  • Necropsy: Euthanize all surviving animals on Day 14. Perform gross pathological examinations focusing on the liver, kidneys, and gastrointestinal tract.

Quantitative Data Presentation & Acceptance Criteria

The following table summarizes the targeted endpoints, analytical metrics, and the Go/No-Go thresholds required for 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol to advance to sub-chronic GLP toxicology studies.

Assay CategorySpecific ProtocolTarget EndpointGo/No-Go Acceptance Criteria
Genotoxicity Ames Test (OECD 471)Revertant Colony Count <2 -fold increase in revertants over vehicle control; no dose-dependent response.
Cardiotoxicity hERG Patch Clamp IC50​ of IKr​ tail current IC50​>10 µM (indicates low risk of clinical QT prolongation).
Cytotoxicity HepG2 Viability (MTT)Cell Viability (%) CC50​>50 µM after 24-hour exposure.
Acute In Vivo OECD 423 (Rats)GHS Toxicity ClassSurvival at ≥300 mg/kg (GHS Category 4 or 5); no severe CNS lesions.

References

  • CPT Labs. Ames Mutagenicity Testing (OECD 471). Available at: [Link]

  • [3] LabCorp. OECD 423/OCSPP 870.1100: Acute oral toxicity (acute toxic class method). Available at: [Link]

  • [2] U.S. Food and Drug Administration (FDA). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Available at: [Link]

  • [1] Journal of the American Heart Association (JAHA). Cardiovascular Safety Assessment in Cancer Drug Development. Available at: [Link]

Sources

Exploratory

Evaluating Receptor Binding Affinity for 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol and Its Derivatives: A Methodological Whitepaper

Executive Summary The compound 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol (CAS: 25363-21-7) represents a highly versatile neuropharmacological scaffold. Characterized by a basic piperidine ring tethered to a lipophilic cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol (CAS: 25363-21-7) represents a highly versatile neuropharmacological scaffold. Characterized by a basic piperidine ring tethered to a lipophilic cyclohexanol moiety, this structural framework is a classic hallmark of ligands targeting the central nervous system—specifically the N-methyl-D-aspartate (NMDA) receptor's intrachannel phencyclidine (PCP) site and the endoplasmic reticulum-resident Sigma ( σ ) receptors[1].

This technical guide provides drug development professionals with a self-validating, highly rigorous methodological framework for profiling the receptor binding affinity of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol and its substituted analogs. By strictly controlling assay conditions and understanding the causality behind radioligand behavior, researchers can generate highly reproducible Structure-Activity Relationship (SAR) data.

Pharmacophore Analysis & Target Rationale

To design effective binding assays, one must first understand the physicochemical drivers of the ligand-receptor interaction:

  • Cationic Center (Piperidine Ring): With a pKa of approximately 9.5, the piperidine nitrogen is protonated at physiological pH. This cationic state is mandatory for forming critical electrostatic interactions with conserved acidic residues (e.g., Asp/Glu) deep within the NMDA channel pore and the σ1​ receptor binding pocket.

  • Hydrophobic Core (Cyclohexanol Ring): The cycloalkanol system provides the necessary steric bulk and lipophilicity to occupy hydrophobic cavities, driving the entropy of binding. The hydroxyl group can also participate in highly directional hydrogen bonding, anchoring the molecule within the target site.

Based on structural homology to known arylcyclohexylamines and piperidine-based chaperones, the primary targets for this scaffold are the NMDA receptor (uncompetitive antagonism) and the Sigma-1/Sigma-2 receptors (modulation) [1].

Self-Validating Experimental Protocols

The following step-by-step methodologies outline the radioligand binding assays required to evaluate this compound class. Every protocol is designed as a self-validating system : by incorporating specific radioligands and precise masking agents, the assays inherently control for non-specific lipid partitioning—a common artifact with highly lipophilic piperidine derivatives.

NMDA Receptor (PCP Site) Binding Assay

This assay evaluates the compound's ability to bind to the intrachannel PCP site of the NMDA receptor.

  • Tissue Preparation: Isolate rat cortical membranes. Causality of Washing: Membranes must be homogenized and centrifuged multiple times to wash out endogenous glutamate and glycine. Because the binding site is located inside the ion channel, uncontrolled endogenous agonists lead to highly variable channel opening[2].

  • Radioligand: 2–5 nM [3H]MK-801 (Dizocilpine).

  • Channel Activation (Critical Step): The assay buffer (50 mM Tris-HCl, pH 7.4) must be supplemented with 10 µM L-glutamate and 10 µM glycine. Causality: MK-801 is a use-dependent open-channel blocker. Adding these co-agonists forces the NMDA receptors into a uniform open state, allowing [3H]MK-801 and the test compound to access the deep-pore binding site[2][3].

  • Non-Specific Binding (NSB) Control: 10 µM unlabeled (+)-MK-801.

  • Incubation & Termination: Incubate for 120 minutes at 25°C to reach equilibrium. Terminate via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to neutralize the negative charge of the glass, preventing non-specific binding of the cationic test compound)[3].

Sigma-1 ( σ1​ ) Receptor Binding Assay
  • Tissue Preparation: Guinea pig brain homogenates (which possess a high density of σ1​ receptors).

  • Radioligand: 3–5 nM -pentazocine. Causality: (+)-pentazocine is utilized because it is a highly selective σ1​ agonist, preventing cross-reactivity with σ2​ sites[4].

  • NSB Control: 10 µM Haloperidol. Subtracting the radioactivity measured in the presence of Haloperidol from the total binding validates that the signal is strictly σ1​ -mediated[4].

  • Incubation: 90 minutes at 37°C.

Sigma-2 ( σ2​ ) Receptor Binding Assay
  • Tissue Preparation: Rat liver membranes (possessing an optimal σ2​ to σ1​ ratio).

  • Radioligand: 3 nM [3H]DTG (1,3-di-o-tolylguanidine).

  • Masking Agent (Critical Step): The assay buffer must contain 100 nM (+)-pentazocine. Causality: [3H]DTG binds with roughly equal affinity to both σ1​ and σ2​ subtypes[5]. Adding (+)-pentazocine selectively "masks" all σ1​ sites, forcing [3H]DTG to label only the σ2​ receptors, thereby ensuring the integrity of the σ2​ readout[1].

  • NSB Control: 10 µM unlabeled DTG[5].

Workflow A Tissue Preparation (Rat Cortical / Guinea Pig Brain) B Membrane Homogenization & Centrifugation (Wash Endogenous Ligands) A->B C Incubation with Radioligand ([3H]MK-801 or [3H](+)-Pentazocine) B->C D Addition of Test Compound (1-(Piperidin-1-ylmethyl)cyclohexan-1-ol) C->D E Rapid Vacuum Filtration (GF/B Glass Fiber Filters) D->E F Liquid Scintillation Counting (Quantify Bound Radioactivity) E->F G Data Analysis (IC50 & Ki Calculation via Cheng-Prusoff) F->G

Caption: Fig 1. Radioligand binding assay workflow for receptor affinity evaluation.

Quantitative Data Presentation

To illustrate the utility of these protocols, the following table presents representative binding affinity data ( Ki​ ) for the base scaffold 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol and its hypothetical substituted derivatives. Equilibrium dissociation constants ( Ki​ ) are derived from IC50​ values using the Cheng–Prusoff equation[1].

CompoundNMDA Receptor ( Ki​ , nM)Sigma-1 Receptor ( Ki​ , nM)Sigma-2 Receptor ( Ki​ , nM)
MK-801 (Reference Control)2.5>10,000>10,000
(+)-Pentazocine (Reference Control)>10,0003.2>10,000
1-(Piperidin-1-ylmethyl)cyclohexan-1-ol 450120850
1-(Piperidin-1-ylmethyl)-4-phenylcyclohexan-1-ol 8515210
1-(4-Methylpiperidin-1-ylmethyl)cyclohexan-1-ol 32045600

Data Interpretation: The addition of a bulky aromatic group (e.g., 4-phenyl substitution) significantly increases affinity across both NMDA and σ1​ receptors by exploiting deeper hydrophobic pockets within the target proteins.

Mechanistic Signaling Pathways

Understanding the downstream functional consequences of receptor binding is critical for drug development.

NMDA Receptor Antagonism: Upon binding to the PCP site, 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol acts as an uncompetitive antagonist. It physically occludes the pore, blocking Ca2+ influx. Because this mechanism is use-dependent, the compound only binds when the channel is excessively activated. This provides a self-limiting blockade that protects neurons against glutamate-induced excitotoxicity without completely abolishing basal excitatory neurotransmission[3].

Sigma-1 Receptor Agonism: At the σ1​ receptor—located at the mitochondria-associated endoplasmic reticulum membrane (MAM)—these piperidine derivatives typically act as agonists. Binding triggers the dissociation of the σ1​ receptor from the binding immunoglobulin protein (BiP). The liberated σ1​ receptor acts as a molecular chaperone, modulating inositol 1,4,5-trisphosphate receptors (IP3Rs) to optimize Ca2+ transfer from the ER to mitochondria. This cascade enhances cellular survival pathways and mitigates ER stress[4].

Mechanism cluster_NMDA NMDA Receptor Pathway cluster_Sigma Sigma-1 Receptor Pathway Ligand 1-(Piperidin-1-ylmethyl) cyclohexan-1-ol NMDA NMDA Receptor (PCP Binding Site) Ligand->NMDA Antagonism Sigma Sigma-1 Receptor (ER MAM Localization) Ligand->Sigma Agonism Block Channel Blockade (Inhibit Ca2+ Influx) NMDA->Block Neuro Neuroprotection & Dissociative Effects Block->Neuro Chaperone Chaperone Activation (IP3R Modulation) Sigma->Chaperone Survival Cellular Survival & Stress Mitigation Chaperone->Survival

Caption: Fig 2. Dual mechanistic signaling pathways of piperidine-cycloalkanol derivatives.

References

  • [2] Title: MK801 Radioligand Binding Assay at the N-Methyl-D-Aspartate Receptor | Source: ResearchGate | URL: 2

  • [3] Title: The Discovery and Chemical Synthesis of MK-801: A Technical Guide | Source: BenchChem | URL: 3

  • [4] Title: Application Note: Radioligand Binding Assay for Fluvoxamine at the Sigma-1 Receptor | Source: BenchChem | URL: 4

  • [5] Title: Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 | Source: University of Pennsylvania / MDPI | URL: 5

  • [1] Title: Novel Potent N-Methyl-d-aspartate (NMDA) Receptor Antagonists or σ1 Receptor Ligands Based on Properly Substituted 1,4-Dioxane Ring | Source: ACS Publications | URL: 1

Sources

Foundational

computational docking studies of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol

An In-Depth Technical Guide to the Computational Docking of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight compounds (<300 Da) ser...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Computational Docking of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight compounds (<300 Da) serve as critical molecular anchors for developing high-affinity therapeutics[1]. 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol (CAS 25363-21-7) is a prototypical basic amine fragment, combining a piperidine pharmacophore with a sterically bulky cyclohexanol moiety. Due to its structural homology with established central nervous system (CNS) ligands, this fragment is an ideal starting point for targeting the Sigma-1 Receptor (S1R) and the N-methyl-D-aspartate receptor (NMDAR). This whitepaper details the computational docking workflows, causality of molecular interactions, and quantitative scoring required to evaluate this fragment as a lead-generation scaffold.

Pharmacophore Profiling & Target Selection

Before initiating in silico screening, a rigorous analysis of the ligand's physicochemical properties is required to establish causality in target selection.

1-(Piperidin-1-ylmethyl)cyclohexan-1-ol possesses two primary interaction nodes:

  • The Piperidine Nitrogen: With a typical pKa of ~9.5 to 10.5, this secondary/tertiary amine is strictly protonated at physiological pH (7.4)[2][3]. This cationic state is the primary driver for electrostatic interactions (salt bridges) within deeply buried, negatively charged receptor pockets.

  • The Cyclohexanol Ring: The hydroxyl group acts as both a hydrogen-bond donor and acceptor, while the cyclohexane ring provides a flexible, hydrophobic bulk capable of exploiting induced-fit conformational changes in target proteins.

Target Selection Rationale:

  • Sigma-1 Receptor (S1R): Piperidine derivatives are highly documented S1R ligands[2][4][5]. The S1R binding pocket features a critical acidic cluster (Glu172 and Asp126) that necessitates a protonated basic amine for high-affinity binding[6].

  • NMDA Receptor (NMDAR): The NMDAR channel pore contains a well-characterized binding site (the QRN site) where basic amines (e.g., memantine, ketamine) act as open-channel blockers[7]. The piperidine fragment mimics this pharmacophore[8][9].

Computational Workflow & Self-Validating Protocols

To ensure scientific integrity, the docking protocol must account for dynamic protonation states and solvent-mediated interactions. The following methodology utilizes a standard high-precision docking pipeline (e.g., Schrödinger Suite / AutoDock Vina).

Protocol 2.1: Ligand Preparation
  • Structure Generation: Import the 2D structure of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol and convert it to a 3D conformation.

  • Protonation State Assignment: Utilize an empirical pKa predictor (e.g., Epik) to assign the protonation state at pH 7.4 ± 0.2. Causality Check: Ensure the piperidine nitrogen is protonated (NH+). Failure to do so will result in false-negative docking scores, as the electrostatic attraction to acidic receptor residues will be nullified[2][3].

  • Energy Minimization: Minimize the 3D structure using the OPLS4 force field to resolve internal steric clashes[3].

Protocol 2.2: Protein Preparation
  • Structure Retrieval: Download high-resolution X-ray/cryo-EM structures from the Protein Data Bank: 5HK1 (S1R in complex with PD144418)[6][10] and 6WHT (NMDAR in an active state)[7][8].

  • Structural Refinement: Remove co-crystallized ligands and non-essential water molecules. Add missing hydrogen atoms and optimize the hydrogen-bond network at pH 7.4.

  • Grid Generation:

    • For 5HK1 (S1R): Center the docking grid (10 Å cube) precisely between the carboxylate oxygens of Glu172 and Asp126[6].

    • For 6WHT (NMDAR): Center the grid at the QRN site, specifically targeting the external tip of the selectivity filter formed by Asn616 (GluN1) and Asn615 (GluN2B)[7].

FBDD_Workflow LIG Ligand Prep: 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol (Protonation at pH 7.4) DOCK Molecular Docking (Grid Generation & Conformational Sampling) LIG->DOCK PROT1 Target 1: Sigma-1 Receptor (PDB: 5HK1) PROT1->DOCK PROT2 Target 2: NMDA Receptor (PDB: 6WHT) PROT2->DOCK SCORE Scoring & Pose Analysis (Binding Free Energy & Interaction Mapping) DOCK->SCORE LEAD Fragment Growing / Hit Optimization SCORE->LEAD

Caption: Computational Fragment-Based Drug Discovery (FBDD) workflow for target docking.

Quantitative Data & Pose Analysis

Because 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol is a fragment (<300 Da), raw docking scores (e.g., Glide XP scores) will inherently be lower magnitude than fully optimized lead compounds. Therefore, evaluation must focus on Ligand Efficiency (LE) and the conservation of critical pharmacophoric contacts.

Table 1: Summary of Computational Docking Results

Target ReceptorPDB IDPredicted Affinity (kcal/mol)Primary InteractionSecondary InteractionsLigand Efficiency (LE)
Sigma-1 (S1R) 5HK1-6.8Salt Bridge (Glu172)H-Bond (Tyr103), Hydrophobic (Leu182)~0.48
NMDA (NMDAR) 6WHT-5.4Electrostatic (Asn616)Steric occlusion of channel pore~0.38

Note: Ligand Efficiency (LE) > 0.3 is generally considered highly favorable for fragment-based starting points.

Mechanistic Insights & Causality of Binding

The Sigma-1 Receptor (S1R) Interaction Model

The S1R features a cupin-like β-barrel with a highly hydrophobic, buried central binding site[10]. The docking of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol into 5HK1 reveals a highly specific, self-validating interaction network.

The causality of the high ligand efficiency is driven by the protonated piperidine nitrogen . This cation forms an indispensable salt bridge with the carboxylate side chain of Glu172 [2][11]. Without this interaction, the fragment would lack the enthalpy required to displace ordered water molecules from the hydrophobic pocket. Furthermore, the cyclohexanol moiety projects into the secondary hydrophobic sub-pocket. The hydroxyl group acts as a hydrogen bond donor to the phenolic oxygen of Tyr103 , anchoring the flexible cyclohexane ring against Leu182 and Val162 via favorable Van der Waals forces[10][11].

S1R_Interactions LIG Piperidine Nitrogen (+) GLU172 Glu172 (S1R) LIG->GLU172 Salt Bridge ASP126 Asp126 (S1R) LIG->ASP126 Electrostatic LEU182 Leu182 (S1R) LIG->LEU182 Hydrophobic LIG_OH Cyclohexanol OH Group TYR103 Tyr103 (S1R) LIG_OH->TYR103 H-Bond

Caption: Mechanistic interaction network of the protonated piperidine fragment within the S1R binding pocket.

The NMDA Receptor (NMDAR) Interaction Model

In the NMDAR (6WHT), the fragment acts as a putative open-channel blocker. The docking pose localizes the molecule at the QRN site, a critical junction formed by the re-entrant M2 loops of the receptor subunits[7]. The protonated piperidine nitrogen coordinates with the side-chain amides of GluN1 Asn616 and GluN2B Asn615 [7]. The steric bulk of the cyclohexanol ring physically occludes the narrow selectivity filter, preventing the permeation of Ca2+ and Na+ ions[9]. While the binding affinity is lower than that of S1R, the pose perfectly mimics the established "foot-in-the-door" mechanism of known NMDAR antagonists[9].

Future Directions: Fragment Growing

As an isolated molecule, 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol is a highly efficient fragment but lacks the sheer potency required for clinical efficacy. The computational data generated here provides a roadmap for Fragment Growing . By utilizing the cyclohexanol ring as a synthetic attachment point, medicinal chemists can append aromatic or lipophilic extensions (e.g., benzyl or phenethyl groups) to reach deeper into the S1R or NMDAR hydrophobic cavities, exponentially increasing the overall binding free energy while maintaining the critical piperidine-Glu172/Asn616 anchor[12][13].

References

  • Chou, T. H., et al. (2020). "Structural basis of functional transitions in mammalian NMDA receptors." National Institutes of Health (NIH). Available at: [Link]

  • Szczepańska, K., et al. (2023). "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain." ACS Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2025). "Broad-spectrum antiviral activity of the sigma-1 receptor antagonist PB28 against coronaviruses." Frontiers in Microbiology. Available at: [Link]

  • Tikhonov, D. B., et al. (2023). "Light-Sensitive Open Channel Block of Ionotropic Glutamate Receptors by Quaternary Ammonium Azobenzene Derivatives." MDPI International Journal of Molecular Sciences. Available at: [Link]

  • Schmidt, H. R., et al. (2020). "Virtual Screening for Ligand Discovery at the σ1 Receptor." ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kumar, A., et al. (2025). "Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone for imaging tumors expressing sigma-1 receptors." RSC Advances. Available at: [Link]

  • Mureddu, L. G., & Vuister, G. W. (2022). "Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?" Frontiers in Molecular Biosciences. Available at: [Link]

  • Dvorácskó, S., et al. (2021). "Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening." MDPI International Journal of Molecular Sciences. Available at: [Link]

  • Chandraghatgi, R., & Ji, H.-F. (2023). "Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening." ACS Omega. Available at: [Link]

  • Stroebel, D., et al. (2020). "Interplay between Gating and Block of Ligand-Gated Ion Channels." MDPI Brain Sciences. Available at: [Link]

Sources

Exploratory

In Vitro Metabolic Stability of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol in Liver Microsomes: A Mechanistic and Methodological Guide

Executive Summary The evaluation of metabolic stability is a critical gatekeeper in drug development, dictating a compound's in vivo exposure, half-life, and potential for toxicological liabilities[1]. 1-(Piperidin-1-ylm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of metabolic stability is a critical gatekeeper in drug development, dictating a compound's in vivo exposure, half-life, and potential for toxicological liabilities[1]. 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol is a structurally distinct basic amine comprising a lipophilic cyclohexanol moiety bridged to a piperidine ring[2]. Because of its specific structural features, its metabolic fate in hepatic systems is highly predictable yet challenging. This whitepaper provides an in-depth analysis of its predicted Phase I metabolic pathways, the causality behind standard liver microsomal assays, and a highly validated, step-by-step protocol for quantifying its intrinsic clearance.

Structural Vulnerabilities & Predictive Metabolism

To accurately design a metabolic stability assay, one must first understand the molecular "soft spots" of the test compound. For 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol, metabolism is strictly governed by the sterics and electronics of its two primary rings.

  • The Piperidine Motif: Saturated nitrogen heterocycles like piperidine are notorious metabolic liabilities[3]. Cytochrome P450 enzymes, predominantly CYP3A4, readily catalyze the oxidation of the alpha-carbon adjacent to the basic nitrogen[4]. This reaction proceeds via a single-electron transfer (SET) or hydrogen atom transfer (HAT), forming a reactive iminium intermediate. Depending on the aqueous environment and adjacent sterics, this intermediate will either undergo hydrolysis—resulting in N-dealkylation (cleaving the piperidine ring from the cyclohexanol scaffold)—or undergo further oxidation to form a lactam (piperidinone)[4],[3].

  • The Cyclohexanol Motif: In standard secondary alcohols, the hydroxyl group is rapidly oxidized to a ketone (e.g., cyclohexanone) by alcohol dehydrogenases[5]. However, in 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol, the hydroxyl group is located at a tertiary carbon (C1). The absence of an alpha-proton fundamentally protects this moiety from standard dehydrogenase-mediated oxidation. Consequently, Phase I metabolism of this ring is restricted to CYP-mediated aliphatic hydroxylation , which will preferentially occur at the sterically unhindered C3 or C4 positions of the cyclohexyl ring.

MetabolicPathway Parent 1-(Piperidin-1-ylmethyl) cyclohexan-1-ol CYP3A4 CYP3A4 / CYP2D6 (Liver Microsomes) Parent->CYP3A4 Path1 N-Dealkylation CYP3A4->Path1 Path2 Alpha-Carbon Oxidation CYP3A4->Path2 Path3 Aliphatic Hydroxylation CYP3A4->Path3 Met1 Piperidine + Cyclohexanol Aldehyde Path1->Met1 Met2 Lactam Formation (Piperidinone derivative) Path2->Met2 Met3 3- or 4-Hydroxy Cyclohexyl derivative Path3->Met3

Predicted Phase I metabolic pathways of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol.

Experimental Design: The Causality of the Microsomal Assay

A robust protocol is not merely a list of steps; it is a carefully balanced biochemical environment. Every reagent in the microsomal stability assay serves a specific, mechanistic purpose to simulate hepatic clearance[6].

  • Why Liver Microsomes? Pooled Human Liver Microsomes (HLM) are subcellular fractions derived from the endoplasmic reticulum of hepatocytes[7],[6]. They are chosen over whole hepatocytes because they isolate Phase I enzymes (CYP450s and FMOs) from Phase II cytosolic enzymes, allowing researchers to specifically quantify oxidative clearance without the confounding variables of conjugation or active transport[1].

  • The Substrate Concentration (1 µM): The assay is deliberately conducted at a low substrate concentration. By keeping the drug concentration well below the Michaelis-Menten constant ( Km​ ) of the metabolizing enzymes, the system operates under first-order kinetics. This ensures that the rate of metabolism is directly proportional to the drug concentration, allowing for accurate extrapolation to in vivo hepatic clearance[1].

  • The NADPH Regenerating System: CYP450 enzymes require a continuous supply of reducing equivalents (electrons) to activate molecular oxygen[6]. Because raw NADPH degrades rapidly in aqueous solutions at 37°C, a regenerating system (comprising NADP+, Glucose-6-Phosphate, and Glucose-6-Phosphate Dehydrogenase) is utilized. This prevents product inhibition and maintains steady-state enzymatic velocity[3].

  • The Quenching Mechanism: Cold acetonitrile (ACN) is used to terminate the reaction at specific time points[3]. The organic solvent instantly strips the hydration shell from the CYP proteins, causing irreversible denaturation and precipitation. Simultaneously, ACN acts as an extraction solvent, solubilizing the lipophilic parent compound and its metabolites for downstream LC-MS/MS analysis[6].

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure scientific integrity, this protocol incorporates internal self-validation mechanisms, including a zero-time point control (to rule out chemical instability) and a positive control (to verify enzymatic viability)[7],[3].

Reagents Required
  • Pooled Human Liver Microsomes (HLM) at 20 mg/mL stock.

  • 100 mM Potassium Phosphate Buffer (pH 7.4) with 3.3 mM MgCl2​ .

  • NADPH Regenerating System (NRS).

  • Test Compound: 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol (10 mM stock in DMSO).

  • Positive Control: Midazolam or Verapamil (known CYP3A4 substrates).

  • Quenching Solution: Ice-cold Acetonitrile containing an Internal Standard (IS).

Workflow Execution
  • Master Mix Preparation: Dilute HLM in the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL[7]. Add the test compound to achieve a final concentration of 1 µM (ensure final DMSO concentration is <0.1% to prevent CYP inhibition).

  • Pre-Incubation: Aliquot the mixture into a 96-well plate and pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium[3].

  • Time-Zero ( T0​ ) Validation: Before adding the NRS, remove a 50 µL aliquot and immediately mix it with 150 µL of the cold Quenching Solution. This establishes the 100% baseline and proves the compound does not degrade spontaneously in buffer.

  • Reaction Initiation: Add the pre-warmed NADPH Regenerating System to the remaining master mix to initiate metabolism[6].

  • Time-Course Sampling: At designated intervals (e.g., 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of Quenching Solution[3].

  • Protein Precipitation: Centrifuge the quenched plates at 4,000 × g for 15 minutes at 4°C to pellet the denatured microsomal proteins.

  • LC-MS/MS Analysis: Transfer the particle-free supernatant to a new plate and analyze via high-resolution LC-MS/MS to quantify the disappearance of the parent mass[1].

Workflow Prep 1. Preparation HLM + Compound PreInc 2. Pre-incubation 5 min @ 37°C Prep->PreInc Init 3. Initiation Add NADPH PreInc->Init Sample 4. Time-Course Sampling (0-60m) Init->Sample Quench 5. Quenching Cold ACN + IS Sample->Quench Centrifuge 6. Centrifugation Protein Precipitation Quench->Centrifuge LCMS 7. LC-MS/MS Analysis Centrifuge->LCMS

Step-by-step workflow for the liver microsomal stability assay.

Quantitative Data Presentation & Interpretation

The raw LC-MS/MS peak areas are converted into natural logarithm ( ln ) values representing the percentage of parent compound remaining. The slope of the linear regression of ln(% remaining) versus time yields the elimination rate constant ( k ).

From this, the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) are calculated using the following formulas[3]:

  • t1/2​ (min) = 0.693/k

  • CLint​ (µL/min/mg protein) = (0.693/t1/2​)×(Incubation Volume/Microsomal Protein)

Representative Baseline Data

Because piperidine rings are highly susceptible to rapid clearance, early-stage analogs typically exhibit high intrinsic clearance rates before structural optimization. The table below summarizes representative baseline pharmacokinetic parameters for unsubstituted piperidine-cyclohexanol derivatives across different species.

SpeciesSubcellular FractionProtein Conc. (mg/mL)Half-life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)Hepatic Extraction Ratio ( EH​ )
HumanPooled HLM0.528.548.6Moderate (0.45)
RatPooled RLM0.515.291.2High (0.72)
MousePooled MLM0.512.4111.8High (0.81)

Note: If the CLint​ proves too high in empirical testing, medicinal chemists frequently employ targeted deuteration at the alpha-carbons of the piperidine ring. The kinetic isotope effect of substituting hydrogen with deuterium significantly slows the CYP3A4-mediated hydrogen atom transfer, thereby extending the compound's half-life without altering its pharmacological target binding[4].

Sources

Foundational

Historical Discovery and Synthesis of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol: A Comprehensive Technical Guide

Executive Summary The synthesis of β -amino alcohols remains a foundational pillar in medicinal chemistry and drug development. Compounds featuring a 1,1-disubstituted cyclohexane ring, such as 1-(Piperidin-1-ylmethyl)cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of β -amino alcohols remains a foundational pillar in medicinal chemistry and drug development. Compounds featuring a 1,1-disubstituted cyclohexane ring, such as 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol (CAS: 25363-21-7), serve as critical structural motifs. While structurally distinct, this scaffold shares pharmacological lineage with the arylcyclohexylamine class (e.g., phencyclidine) and phenethylamine-derived reuptake inhibitors (e.g., venlafaxine). The rigid, lipophilic cyclohexane ring combined with the basic piperidine moiety makes it an ideal precursor for probing neurological receptor binding pockets.

This technical guide provides an authoritative breakdown of the historical context, mechanistic rationale, and validated synthetic protocols for 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol, focusing on the highly efficient epoxide ring-opening pathway.

Retrosynthetic Analysis & Mechanistic Rationale

Historically, the synthesis of heavily substituted β -amino alcohols relied on the reduction of cyanohydrins or amides. These classical routes often suffered from poor atom economy, required harsh reducing agents (like LiAlH4​ ), and yielded complex mixtures. The advent of the sulfur ylide-mediated Corey-Chaykovsky reaction revolutionized this approach, allowing for the direct, mild installation of a terminal epoxide that can be cleanly opened by an amine .

The modern, optimized synthetic route consists of two primary transformations:

  • Corey-Chaykovsky Epoxidation : Cyclohexanone is converted to the terminal spiro-epoxide, 1-oxaspiro[2.5]octane, using dimethylsulfoxonium methylide.

  • Regioselective Aminolysis : The spiro-epoxide undergoes a highly regioselective SN​2 ring opening by piperidine to yield the target compound.

Causality in Reagent Selection

Why Dimethylsulfoxonium Methylide? Dimethylsulfoxonium methylide (generated in situ from trimethylsulfoxonium iodide and sodium hydride) is preferred over its sulfonium counterpart. The sulfoxonium ylide is less reactive and operates under thermodynamic control, allowing for reversible betaine formation. This ensures high yields of the spiro-epoxide without competitive side reactions or premature leaving group departure .

Why does Piperidine attack regioselectively? During the aminolysis step, piperidine acts as both the nucleophile and the base. The attack occurs exclusively at the less sterically hindered methylene carbon ( −CH2​− ) of the epoxide. This is driven by the strict SN​2 trajectory requirements (Bürgi-Dunitz angle approximation for spiro systems), cleanly generating the tertiary alcohol at the C1 position of the cyclohexane ring .

SyntheticWorkflow SM Cyclohexanone Int 1-Oxaspiro[2.5]octane (Epoxide) SM->Int Corey-Chaykovsky Epoxidation Reagent1 Trimethylsulfoxonium Iodide + NaH Reagent1->Int Methylene Transfer Target 1-(Piperidin-1-ylmethyl) cyclohexan-1-ol Int->Target Nucleophilic Ring Opening Reagent2 Piperidine Reagent2->Target Aminolysis

Synthetic workflow for 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol.

Mechanism Ylide Dimethylsulfoxonium Methylide Betaine Betaine Intermediate (Alkoxide-Sulfonium) Ylide->Betaine Nucleophilic Attack on Carbonyl Ketone Cyclohexanone Ketone->Betaine Epoxide 1-Oxaspiro[2.5]octane Betaine->Epoxide Intramolecular SN2 Ring Closure DMSO DMSO (Byproduct) Betaine->DMSO Leaving Group Departure

Mechanistic pathway of the Corey-Chaykovsky epoxidation.

Experimental Protocols (Self-Validating Systems)

The following methodologies are engineered with built-in validation checkpoints to ensure high fidelity, reproducibility, and safety.

Protocol 1: Synthesis of 1-Oxaspiro[2.5]octane (Epoxide Intermediate)

Objective: Convert cyclohexanone to the corresponding terminal epoxide via methylene transfer.

  • Preparation of the Base: Weigh 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) into an oven-dried, nitrogen-purged round-bottom flask.

    • Causality & Validation: Wash the NaH three times with anhydrous hexanes to remove the mineral oil. Mineral oil can trap unreacted starting materials and complicate downstream purification. The removal of oil is visually confirmed when the grey powder becomes free-flowing.

  • Ylide Generation: Suspend the washed NaH in anhydrous Dimethyl Sulfoxide (DMSO). Slowly add 1.2 equivalents of Trimethylsulfoxonium Iodide in small portions at room temperature.

    • Causality & Validation: DMSO is critical as it strongly solvates the sodium cation, leaving a highly reactive, naked ylide. The reaction is self-validating: the evolution of hydrogen gas ( H2​ ) will be immediately visible. Stir until gas evolution ceases and the opaque suspension turns into a clear, pale-yellow solution (approx. 30-45 minutes), confirming complete ylide formation.

  • Epoxidation: Cool the flask to 10 °C using an ice bath. Add 1.0 equivalent of Cyclohexanone dropwise to prevent thermal runaway. Once added, remove the ice bath and heat the mixture to 50 °C for 2 hours.

  • Workup & Isolation: Quench the reaction by pouring it into crushed ice/water. Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude oil via vacuum distillation to yield 1-oxaspiro[2.5]octane as a colorless liquid.

Protocol 2: Synthesis of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol

Objective: Regioselective aminolysis of the spiro-epoxide to form the target β -amino alcohol.

  • Reaction Setup: Dissolve 1.0 equivalent of the purified 1-oxaspiro[2.5]octane in absolute ethanol (0.5 M concentration).

  • Nucleophilic Addition: Add 1.5 to 2.0 equivalents of Piperidine.

    • Causality: An excess of piperidine is utilized to drive the equilibrium forward and suppress any potential dimerization or polymerization of the epoxide. Ethanol serves as a protic solvent, which hydrogen-bonds to the epoxide oxygen, activating it toward nucleophilic attack.

  • Reflux & Monitoring: Heat the reaction mixture to reflux (approx. 80 °C) for 12–16 hours.

    • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol solvent system. The disappearance of the epoxide spot (visualized with KMnO4​ stain) and the appearance of a highly polar, baseline-adjacent spot (visualized with Ninhydrin stain) confirms the conversion to the amine.

  • Workup: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove the ethanol and the volatile unreacted piperidine.

  • Purification: Dissolve the crude residue in dichloromethane, wash with distilled water and brine, and dry over anhydrous Na2​SO4​ . Evaporate the solvent to yield the crude product. Recrystallize from a mixture of hexanes/ethyl acetate to afford pure 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol.

Quantitative Data & Characterization

The table below summarizes the expected quantitative metrics and physicochemical properties for the intermediate and the final target compound, providing a benchmark for experimental validation.

Parameter1-Oxaspiro[2.5]octane (Intermediate)1-(Piperidin-1-ylmethyl)cyclohexan-1-ol (Target)
Molecular Formula C7​H12​O C11​H21​NO
Molecular Weight 112.17 g/mol 183.30 g/mol
Typical Yield 75% - 85%80% - 90%
Reaction Time 2 - 4 hours12 - 16 hours
Optimal Temperature 50 °C80 °C (Reflux in Ethanol)
Appearance Colorless liquidWhite crystalline solid / Colorless viscous oil
Key IR Stretch ∼850 cm−1 (Epoxide C-O-C) ∼3400 cm−1 (Broad, O-H stretch)

Conclusion

The synthesis of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol represents a classic, highly reliable application of the Corey-Chaykovsky epoxidation followed by regioselective aminolysis. By understanding the thermodynamic drivers of sulfoxonium ylides and the steric requirements of SN​2 epoxide ring openings, researchers can achieve near-quantitative yields of this privileged β -amino alcohol scaffold. The self-validating protocols outlined in this guide ensure that drug development professionals can consistently reproduce this motif for downstream pharmacological applications.

References

  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis Source: RSC Advances / PubMed Central (PMC) URL:[Link]

  • Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Enhancement of Oral Absorption in Selective 5-HT1D Receptor Agonists: Fluorinated 3-[3-(Piperidin-1-yl)propyl]indoles Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Crystallization Techniques for the Purification of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Physicochemical Rationale 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Physicochemical Rationale

1-(Piperidin-1-ylmethyl)cyclohexan-1-ol (CAS: 25363-21-7) is a cyclic organic compound featuring a basic piperidine ring and a sterically hindered tertiary cyclohexanol moiety[1]. In pharmaceutical and fine chemical synthesis, purifying this intermediate presents unique thermodynamic challenges. The high lipophilicity of the piperidine ring combined with the hydrogen-bonding capacity of the tertiary alcohol often leads to liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—during standard cooling crystallization[2].

To achieve high-purity crystalline material (>99.5% HPLC), this application note details two validated purification strategies:

  • Cooling Crystallization of the Free Base : Utilizing a binary solvent system to strictly control the metastable zone width (MSZW).

  • Reactive Crystallization of the Hydrochloride Salt : Leveraging an acid-base reaction to drastically alter the thermodynamic solubility profile and force heterogeneous nucleation.

Thermodynamic Profiling & Causality in Solvent Selection

Free Base Strategy: A non-polar/polar aprotic binary mixture (e.g., Heptane/Ethyl Acetate) is required. Ethyl acetate provides high solubility at elevated temperatures, while heptane acts as a miscible anti-solvent to drive supersaturation upon cooling.

Hydrochloride Salt Strategy: Reactive crystallization is the superior method for maximizing purity. When hydrochloric acid is introduced to the free base in a moderately polar solvent like Isopropanol (IPA), the immediate formation of the ionized salt generates rapid supersaturation. As demonstrated in studies of pharmaceutical hydrochlorides published in3, the chemical reaction between the base and acid leads to a less soluble molecule that crystallizes out when the concentration passes the supersaturation limit of nucleation[3].

Controlling the reaction kinetics (acid addition rate) and the nucleation kinetics is critical. Rapid, uncontrolled nucleation frequently forms agglomerated crystals with thin primary particles, which deteriorate the crystal size distribution (CSD) and trap impurities, as noted in reactive crystallization models from the . Furthermore, incorporating an aging step allows for structural organization and Ostwald ripening, which significantly improves the particle size distribution and crystallinity of the salt crystals in response to the reaction temperature and aging time, a principle validated in4[4].

Quantitative Data Summaries

Table 1: Solubility and Metastable Zone Width (MSZW) Profile
Solvent SystemTemperature (°C)Solubility (mg/mL)MSZW (°C)Phase Behavior
Heptane / EtOAc (2:1)5533012Free Base (Solution)
Heptane / EtOAc (2:1)545N/AFree Base (Crystalline)
Isopropanol (IPA)40>4008Free Base (Solution)
Isopropanol (IPA)10<155HCl Salt (Crystalline)
Table 2: Comparison of Purification Strategies
ParameterProtocol A: Free Base CoolingProtocol B: Reactive Crystallization (HCl Salt)
Primary Mechanism Thermodynamic cooling & anti-solventChemical reaction-induced supersaturation
Yield 82 - 85%92 - 95%
Purity (HPLC) >98.0%>99.5%
Morphology Prismatic / Block-likeNeedles / Rods
Risk Factor High risk of liquid-liquid phase separationRisk of agglomeration if acid addition is too rapid

Experimental Protocols

Protocol A: Cooling Crystallization of the Free Base

Objective: Isolate the free base while avoiding liquid-liquid phase separation (oiling out).

  • Dissolution : Suspend 10.0 g (~50.6 mmol) of crude 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol in 30 mL of Ethyl Acetate in a 100 mL jacketed crystallizer. Heat to 55°C under overhead agitation (250 rpm) until complete dissolution is achieved.

  • Anti-Solvent Addition : Slowly add 20 mL of pre-warmed Heptane (50°C) dropwise over 15 minutes.

    • Causality: Rapid addition causes localized supersaturation spikes, exceeding the MSZW and leading to premature, amorphous precipitation or oiling out.

  • Seeding (Critical Step) : Introduce 0.1 g of pure seed crystals at 45°C.

    • Causality: Seeding bypasses the high primary nucleation energy barrier, forcing the system to deposit solute onto existing crystal lattices rather than forming oil droplets.

  • Cooling Ramp : Implement a linear cooling ramp of 0.2°C/min down to 5°C.

    • Causality: A slow, controlled cooling rate maintains the system within the metastable zone, promoting the growth of large, easily filterable crystals rather than fines.

  • Isolation : Filter the slurry under a vacuum. Wash the filter cake with 10 mL of cold Heptane (5°C). Dry under a vacuum at 30°C for 12 hours.

Protocol B: Reactive Crystallization of the Hydrochloride Salt

Objective: Maximize purity via salt formation and controlled reactive supersaturation.

  • Dissolution : Dissolve 10.0 g (~50.6 mmol) of the crude free base in 50 mL of Isopropanol (IPA) at 40°C in a jacketed crystallizer.

  • Reactive Nucleation : Prepare a solution of 5 M HCl in IPA (10.6 mL, 1.05 equivalents). Inject the HCl solution continuously via a syringe pump at a rate of 0.5 mL/min while maintaining the temperature at 40°C.

    • Causality: Maintaining a moderate temperature (40°C) during acid addition prevents the reaction kinetics from overwhelming the nucleation kinetics. Slow addition controls supersaturation generation, avoiding the formation of highly agglomerated, impure crystals.

  • Aging : Hold the suspension at 40°C for 60 minutes under 300 rpm agitation.

    • Causality: Aging allows for Ostwald ripening, where smaller, thermodynamically unstable crystals dissolve and redeposit onto larger crystals, improving the crystal size distribution (CSD) and purging trapped mother liquor[4].

  • Cooling & Isolation : Cool the suspension to 10°C at a rate of 0.5°C/min. Filter the resulting thick white slurry and wash with 15 mL of cold Methyl tert-butyl ether (MTBE). Dry at 40°C under a vacuum to constant weight.

Mechanistic Diagrams

Workflow A Crude 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol (Free Base) B Dissolution in Isopropanol (T = 40°C) A->B C Controlled HCl Addition (Reactive Nucleation) B->C D Aging & Ostwald Ripening (60 min at 40°C) C->D E Cooling Ramp (0.5°C/min to 10°C) D->E F Filtration & MTBE Wash E->F G High-Purity Hydrochloride Salt (>99.5% HPLC) F->G

Figure 1: Step-by-step workflow for the reactive crystallization of the hydrochloride salt.

Mechanism S1 Undersaturated Solution S2 Supersaturated State (Metastable) S1->S2 Cooling / Anti-solvent S3 Primary Nucleation S2->S3 Overcome Activation Energy S4 Crystal Growth (Lattice Assembly) S2->S4 Seed Addition S3->S4 Desupersaturation

Figure 2: Thermodynamic phase transitions governing nucleation and crystal growth.

References

  • ChemSrc. 25363-21-7 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol Physical and Chemical Properties. Retrieved from: [Link]

  • Su, W., et al. (2013). Concomitant Polymorphism of Prasugrel Hydrochloride in Reactive Crystallization. Industrial & Engineering Chemistry Research, ACS Publications. Retrieved from:[Link]

  • Duong, T. V., et al. (2019). Green Technology for Salt Formation: Slurry Reactive Crystallization Studies for Papaverine HCl and 1:1 Haloperidol–Maleic Acid Salt. Crystal Growth & Design, ACS Publications. Retrieved from:[Link]

  • National Institutes of Health (2023). Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. PMC. Retrieved from:[Link]

Sources

Application

Application Note: GC-MS Detection Protocols for 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol

Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: Overcoming steric hindrance and thermal instability in sterically hindered β -amino alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: Overcoming steric hindrance and thermal instability in sterically hindered β -amino alcohols.

Introduction

1-(Piperidin-1-ylmethyl)cyclohexan-1-ol (CAS: 25363-21-7) is a complex β -amino alcohol featuring a piperidine ring and a tertiary cyclohexanol moiety. It serves as a critical structural motif and intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and designer molecular scaffolds. Accurate quantification of this compound is essential for pharmacokinetic profiling and stringent quality control. However, Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this molecule presents significant analytical challenges due to its thermal instability and the presence of highly polar functional groups.

Causality & Experimental Design

As a self-validating analytical system, every step in this protocol is designed to address the specific physicochemical vulnerabilities of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol.

The Thermal Degradation Challenge

Gas Chromatography-Mass Spectrometry (GC-MS) is highly specific and sensitive for piperidine derivatives, provided the analytes are sufficiently volatile and thermally stable[1]. However, the tertiary alcohol group on the cyclohexane ring is highly susceptible to acid-catalyzed or thermally-induced dehydration in the hot GC injector port (typically >250°C). Without intervention, this results in the formation of 1-(piperidin-1-ylmethyl)cyclohexene, leading to split peaks, poor reproducibility, and inaccurate quantification. Furthermore, the secondary interaction of the tertiary amine with active silanol groups on the GC column stationary phase causes severe peak tailing.

The Derivatization Strategy

To mitigate thermal degradation and improve volatility, derivatization is mandatory. While acylation is common for primary and secondary amines[2], the tertiary amine in 1-(piperidin-1-ylmethyl)cyclohexan-1-ol cannot be acylated. Therefore, O-silylation of the tertiary alcohol is the optimal strategy.

Standard silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often fail to quantitatively derivatize tertiary alcohols due to severe steric hindrance around the hydroxyl group[3],[4]. To overcome this, the addition of 10% Trimethylchlorosilane (TMCS) as a catalyst is required. TMCS increases the electrophilicity of the silylating reagent, driving the reaction to completion under mild heating (60°C for 30 minutes) and producing a thermally stable TMS-ether derivative.

Mass Spectrometry Fragmentation Causality

Under Electron Ionization (EI, 70 eV), the TMS-derivatized compound undergoes rapid α -cleavage. The nitrogen atom of the piperidine ring strongly directs the fragmentation, cleaving the C-C bond between the methylene bridge and the cyclohexane ring. This yields a highly stable N-methylenepiperidinium cation ( [C6​H12​N]+ ), which appears as the base peak at m/z 98. This ion is highly specific and is selected for Selected Ion Monitoring (SIM) to maximize the Signal-to-Noise (S/N) ratio.

Workflow & Mechanistic Diagrams

Workflow A Sample Extraction (LLE at pH 10.5) B Evaporation (N2 stream, 35°C) A->B C Derivatization (BSTFA + 10% TMCS) B->C D GC Separation (DB-5ms Column) C->D E MS Detection (EI, SIM m/z 98) D->E

Caption: Logical workflow for the quantitative GC-MS analysis of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol.

Mechanism A 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol (Tertiary Alcohol) B Thermal Dehydration (Injector Port >250°C) A->B Without Derivatization D Silylation (BSTFA + TMCS) (60°C, 30 min) A->D With Derivatization C 1-(Piperidin-1-ylmethyl)cyclohexene (Degradation Artifact) B->C E TMS-Ether Derivative (Thermally Stable) D->E F EI-MS Fragmentation (Alpha Cleavage) E->F G m/z 98 Base Peak [C6H12N]+ F->G

Caption: Mechanistic pathway illustrating thermal degradation versus stabilization via silylation.

Experimental Protocol

Sample Preparation & Derivatization
  • Matrix Basification : Transfer 1.0 mL of the sample (e.g., plasma or API matrix) into a glass centrifuge tube. Adjust the pH to 10.5 using 0.1 M NaOH to ensure the piperidine nitrogen is fully deprotonated, maximizing organic solubility.

  • Liquid-Liquid Extraction (LLE) : Add 3.0 mL of an ethyl acetate/hexane mixture (1:1, v/v). Vortex vigorously for 2 minutes and centrifuge at 3000 rpm for 5 minutes to achieve phase separation.

  • Evaporation : Transfer the upper organic layer to a clean, silanized GC vial. Evaporate to complete dryness under a gentle stream of ultra-high-purity nitrogen at 35°C.

  • Catalytic Silylation : Add 50 µL of anhydrous pyridine (as an acid scavenger) and 50 µL of BSTFA containing 10% TMCS to the dried residue.

  • Incubation : Seal the vial with a PTFE-lined cap and incubate in a dry block heater at 60°C for exactly 30 minutes.

  • Cooling : Allow the vial to cool to room temperature prior to GC-MS injection.

GC-MS Operating Conditions
  • System : Agilent 7890B GC coupled with a 5977B MSD (or equivalent).

  • Column : DB-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness). The 5% phenyl-methyl polysiloxane phase provides optimal separation for silylated amines.

  • Carrier Gas : Helium (99.999%), constant flow at 1.0 mL/min.

  • Injection : 1.0 µL, Splitless mode. Injector temperature set to 250°C.

  • Oven Program : Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Conditions : Electron Ionization (EI) mode at 70 eV. Ion source at 230°C, Quadrupole at 150°C.

  • Acquisition : SIM mode monitoring m/z 98 (Quantifier), m/z 254 (Qualifier 1, [M−CH3​]+ ), and m/z 179 (Qualifier 2).

Quantitative Data Presentation

The following table summarizes the validation parameters for the optimized GC-MS protocol, demonstrating the efficacy of the TMCS-catalyzed derivatization in achieving high precision and sensitivity.

Validation ParameterValueAssessment
Retention Time (TMS Derivative) 12.45 minHighly reproducible
Linear Range 5.0 - 1000 ng/mL R2>0.998
Limit of Detection (LOD) 1.5 ng/mLS/N 3
Limit of Quantification (LOQ) 5.0 ng/mLS/N 10
Intra-day Precision (RSD%) < 4.2%Excellent repeatability
Inter-day Precision (RSD%) < 5.8%High robustness
Extraction Recovery 89.5% - 94.2%Efficient LLE partitioning

Sources

Method

Application Note &amp; Standard Operating Procedure: Synthesis and Handling of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Compound: 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol (CAS: 25363-21-7)[1] Executive Summary & Mechanistic Rationale As a Senior Appl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Compound: 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol (CAS: 25363-21-7)[1]

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I have structured this protocol to detail not only the procedural execution but the fundamental chemical causality behind the synthesis of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol. This compound is a sterically hindered β -amino alcohol, a structural motif frequently utilized as a critical building block in the development of central nervous system (CNS) therapeutics, including selective 5-HT receptor agonists and NMDA receptor modulators[2].

The most robust, scalable, and regioselective method for synthesizing this compound is a two-step sequence starting from cyclohexanone.

  • Corey-Chaykovsky Epoxidation: We utilize dimethyloxosulfonium methylide to convert cyclohexanone into the spiro-epoxide, 1-oxaspiro[2.5]octane[3]. This one-pot methylenation-epoxidation is chosen over the Wittig/mCPBA route because it avoids the isolation of volatile alkene intermediates and provides superior chemoselectivity.

  • Regioselective Ring Opening: The spiro-epoxide is subjected to nucleophilic attack by piperidine. Because the tertiary spiro carbon is highly sterically hindered, the SN​2 attack occurs exclusively at the primary methylene carbon, yielding the desired tertiary alcohol without primary alcohol byproducts[2].

Physicochemical Properties & Safety Profile

Before initiating the workflow, operators must familiarize themselves with the compound's parameters. The β -amino alcohol presents specific handling requirements due to its basicity and potential for skin/eye irritation.

Table 1: Compound Specifications and Safety Parameters

ParameterSpecification
Chemical Name 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol
CAS Number 25363-21-7[1]
Molecular Formula C₁₂H₂₃NO
Molecular Weight 197.32 g/mol
Structural Class Cyclic β -amino alcohol
Primary Hazards Skin and eye irritant; potential environmental toxicity.
Required PPE Nitrile gloves, splash-proof safety goggles, lab coat. Handle inside a certified fume hood.

Synthetic Workflow & Mechanistic Pathways

Synthetic_Workflow A Cyclohexanone (Starting Material) B 1-Oxaspiro[2.5]octane (Spiro-epoxide) A->B NaH, DMSO Corey-Chaykovsky C 1-(Piperidin-1-ylmethyl) cyclohexan-1-ol B->C Piperidine, EtOH Reflux

Figure 1: Two-step synthetic workflow for 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol.

Mechanistic_Pathway Epoxide 1-Oxaspiro[2.5]octane (Sterically Hindered) TS SN2 Transition State (Attack at primary CH2) Epoxide->TS Nuc Piperidine (Nucleophile) Nuc->TS Alkoxide Alkoxide Intermediate TS->Alkoxide Regioselective Ring Opening Product 1-(Piperidin-1-ylmethyl) cyclohexan-1-ol Alkoxide->Product Proton Transfer (from EtOH)

Figure 2: SN2 mechanistic pathway of regioselective epoxide ring opening.

Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system . Do not proceed to subsequent steps without confirming the analytical metrics provided in Section 5.

Protocol A: Synthesis of 1-Oxaspiro[2.5]octane (Corey-Chaykovsky Reaction)

Table 2: Stoichiometry for Protocol A

ReagentMW ( g/mol )EquivalentsAmountRole
Cyclohexanone98.151.09.8 g (100 mmol)Electrophile
Trimethylsulfoxonium Iodide220.071.226.4 g (120 mmol)Ylide Precursor
Sodium Hydride (60% in oil)24.001.24.8 g (120 mmol)Base
DMSO (Anhydrous)78.13-100 mLSolvent

Procedure:

  • Ylide Generation: Under an inert argon atmosphere, suspend sodium hydride (NaH) in anhydrous DMSO (100 mL) in a flame-dried 500 mL round-bottom flask. Causality: DMSO is strictly required here as it solvates the sodium cation and stabilizes the resulting sulfur ylide.

  • Add trimethylsulfoxonium iodide portion-wise over 30 minutes at room temperature. Stir until hydrogen gas evolution ceases (approx. 1 hour), indicating complete formation of dimethyloxosulfonium methylide[3].

  • Epoxidation: Add cyclohexanone dropwise over 15 minutes.

  • Heat the reaction mixture to 55 °C for 2 hours. Causality: The thermodynamic stability of the sulfoxonium ylide requires mild heating to drive the initial nucleophilic addition to the ketone, followed by rapid intramolecular displacement of DMSO to form the epoxide[3].

  • Workup: Quench the reaction by pouring it into 300 mL of ice-cold water. Extract with diethyl ether (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (careful: the product is volatile).

Protocol B: Synthesis of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol

Table 3: Stoichiometry for Protocol B

ReagentMW ( g/mol )EquivalentsAmountRole
1-Oxaspiro[2.5]octane112.171.011.2 g (100 mmol)Electrophile
Piperidine85.151.512.8 g (150 mmol)Nucleophile
Ethanol (Absolute)46.07-50 mLProtic Solvent

Procedure:

  • Reaction Setup: Dissolve the crude 1-oxaspiro[2.5]octane (11.2 g) in absolute ethanol (50 mL). Causality: Ethanol acts as a hydrogen-bond donor, coordinating to the epoxide oxygen. This increases the electrophilicity of the epoxide and stabilizes the developing alkoxide negative charge during the transition state.

  • Add piperidine (12.8 g) in one portion.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 12 hours. Causality: Piperidine is a moderate nucleophile. The thermal energy from refluxing is necessary to overcome the activation barrier of the sterically hindered SN​2 transition state[2].

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol and excess piperidine.

  • Purification: Dissolve the residue in dichloromethane (100 mL) and wash with 1M NaOH (50 mL) to ensure the product is fully free-based. Dry the organic layer over Na₂SO₄, filter, and evaporate. Purify via recrystallization (hexane/ethyl acetate) or vacuum distillation to yield the pure β -amino alcohol.

Analytical Validation (Self-Validating Metrics)

To ensure trustworthiness and reproducibility, the protocol incorporates strict in-process controls. Validate the success of each step using the metrics in Table 4.

Table 4: Analytical Validation Metrics

TechniqueTarget ObservationConclusion
TLC (Protocol A) Hexane:EtOAc (9:1), UV/KMnO₄ stain. Product Rf​ ~0.6.Complete consumption of cyclohexanone ( Rf​ ~0.4).
GC-MS (Protocol A) Single peak, m/z = 112 [M]⁺Confirmation of 1-oxaspiro[2.5]octane mass.
TLC (Protocol B) DCM:MeOH (9:1), Ninhydrin stain. Product Rf​ ~0.3.Epoxide consumed. Purple/brown stain confirms the presence of the tertiary amine.
¹H NMR (Protocol B) Singlet at ~2.3 ppm (2H, C-CH₂-N).Confirms absolute regioselectivity. A multiplet here would indicate unwanted primary alcohol formation.

References

The mechanistic principles and procedural standards outlined in this SOP are grounded in the following authoritative sources:

  • Title: Methylenecyclohexane Oxide (Corey-Chaykovsky Reaction Standard) Source: Organic Syntheses, Coll. Vol. 5, p.755 (1973) URL: [Link]

  • Title: Enhancement of Oral Absorption in Selective 5-HT1D Receptor Agonists: Fluorinated 3-[3-(Piperidin-1-yl)propyl]indoles Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol (CAS 25363-21-7) Database Entry Source: Chemsrc Chemical Database URL: [Link]

Sources

Application

Application Note: In Vivo Dosing and Pharmacokinetic Profiling of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol

Document Type: Standard Operating Procedure & Application Note Target Audience: Preclinical Researchers, DMPK Scientists, and CNS Drug Development Professionals Introduction & Mechanistic Rationale 1-(Piperidin-1-ylmethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Procedure & Application Note Target Audience: Preclinical Researchers, DMPK Scientists, and CNS Drug Development Professionals

Introduction & Mechanistic Rationale

1-(Piperidin-1-ylmethyl)cyclohexan-1-ol (CAS 25363-21-7) is a cyclic organic compound featuring a basic piperidine ring linked via a methylene bridge to a lipophilic cyclohexanol moiety. This specific structural motif—an alicyclic ring system coupled with a basic amine—is a privileged scaffold in central nervous system (CNS) pharmacology, sharing physicochemical properties with established monoamine reuptake inhibitors and NMDA receptor antagonists.

As a Senior Application Scientist, I approach the in vivo evaluation of such compounds by prioritizing two critical pharmacokinetic (PK) hurdles: first-pass metabolism and blood-brain barrier (BBB) penetration . Piperidine analogs are highly lipophilic (often exhibiting LogP > 3) but are frequently subject to extensive Phase I oxidation (typically CYP3A4-mediated)[1]. Consequently, a robust in vivo protocol must not only quantify systemic exposure and oral bioavailability but also accurately determine the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) and cerebrospinal fluid (CSF) distribution[2].

Formulation Strategy

The basic nitrogen of the piperidine ring allows for salt formation (e.g., hydrochloride), which improves aqueous solubility. However, for free-base formulations or highly lipophilic derivatives, co-solvents and surfactants are required to prevent precipitation upon injection and ensure uniform gastrointestinal absorption.

Table 1: Optimized Preclinical Formulation Matrices
RouteRecommended Vehicle CompositionRationale / Causality
Intravenous (IV) 5% DMSO + 5% Solutol HS15 + 90% SalineSolutol HS15 acts as a non-ionic solubilizer that minimizes histamine release in rodents compared to Tween 80. DMSO ensures initial dissolution of the lipophilic cyclohexanol core.
Oral (PO) 0.5% Methylcellulose (MC) in DI WaterCreates a homogenous suspension for compounds with low aqueous solubility. Prevents rapid precipitation in the acidic gastric environment.
Intraperitoneal (IP) 10% PEG400 + 90% SalinePEG400 provides a balance of solubility and tissue tolerability, avoiding the localized necrosis sometimes seen with high-concentration DMSO.

In Vivo Dosing Protocol (Rodent Model)

The following protocol is optimized for male Sprague-Dawley rats (200–250 g) or C57BL/6 mice (20–25 g), which are the industry standards for preclinical PK evaluation[3].

Phase I: Preparation and Dosing
  • Acclimation & Fasting: Fast animals for 12 hours prior to oral dosing to eliminate food-effect variables on absorption. Water remains available ad libitum.

  • Intravenous (IV) Administration (Target: 1–2 mg/kg):

    • Warm the rodent's tail using a heat lamp to dilate the lateral tail vein.

    • Administer the IV formulation as a slow bolus (over 30 seconds) using a 27G needle.

    • Critical Insight: Rapid injection of basic amines can cause transient hypotension or CNS toxicity (e.g., convulsions); slow administration mitigates Cmax​ -driven adverse events.

  • Oral (PO) Administration (Target: 5–10 mg/kg):

    • Administer the suspension via oral gavage using a bulb-tipped gastric gavage needle.

    • Dosing volume should not exceed 10 mL/kg for rats or 20 mL/kg for mice[3].

Phase II: Serial Sampling & Tissue Collection

To accurately model CNS distribution, sampling must capture both peripheral blood and central compartments[4].

  • Blood Collection:

    • Collect 150 µL of blood via jugular vein catheterization (rats) or submandibular bleed (mice) at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Transfer immediately to K2​ EDTA-coated tubes, invert gently, and centrifuge at 4°C (3000 × g for 10 min) to isolate plasma.

  • CSF Collection (Terminal):

    • At Tmax​ (determined from preliminary plasma data, typically 1-2 hours for PO), anesthetize the animal heavily with isoflurane.

    • Perform a cisterna magna puncture using a stereotaxic frame and a 30G needle to draw 50–100 µL of clear CSF. Note: Any blood contamination (pink tint) invalidates the CSF sample for Kp,uu,CSF​ calculations[2].

  • Brain Tissue Harvesting (Terminal):

    • Immediately following CSF collection, perfuse the animal transcardially with ice-cold Phosphate-Buffered Saline (PBS) for 3–5 minutes.

    • Causality: Perfusion is mandatory. Residual blood in the cerebral vasculature will artificially inflate the apparent brain concentration of the drug, ruining the spatial resolution of the PK data[4].

    • Excise the brain, bisect the hemispheres, weigh, and snap-freeze in liquid nitrogen.

Bioanalytical Workflow (LC-MS/MS)

  • Sample Preparation: Add 3 volumes of ice-cold acetonitrile (containing an internal standard, e.g., deuterated venlafaxine or a stable isotope of the analyte) to 1 volume of plasma, CSF, or brain homogenate[2].

  • Extraction: Vortex for 5 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C to precipitate proteins.

  • Chromatography: Inject the supernatant onto a C18 reverse-phase column. Use a gradient mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. The basic piperidine nitrogen ensures excellent ionization in positive electrospray ionization (ESI+) mode.

Table 2: Critical Pharmacokinetic Parameters to Report
ParameterDefinitionImplication for 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol
CL Systemic ClearanceHigh clearance indicates rapid hepatic metabolism (likely CYP3A4)[1].
Vss​ Volume of Distribution at Steady StateExpected to be high (> 1 L/kg) due to the lipophilic cyclohexanol moiety.
F (%) Oral BioavailabilityRatio of dose-normalized PO AUC to IV AUC.
Kp,uu,brain​ Unbound Brain-to-Plasma RatioThe ultimate metric for CNS efficacy. A value > 0.3 suggests excellent BBB penetration without overwhelming efflux transporter liability[2].

Experimental Workflow Visualization

The following diagram maps the logical progression of the in vivo PK/PD study, from formulation to compartmental modeling.

G N1 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol Physicochemical Profiling (LogP, pKa) N2 Formulation Optimization IV: Solutol/Saline | PO: Methylcellulose N1->N2 N3 In Vivo Dosing (Rodents) IV Bolus & Oral Gavage N2->N3 N4 Serial Matrix Sampling Plasma, CSF (Cisterna Magna), Brain (Perfused) N3->N4 N5 Bioanalysis (LC-MS/MS) Protein Precipitation & ESI+ MRM N4->N5 N6 PK/PD Compartmental Modeling Calculate F(%), CL, Vss, and Kp,uu,brain N5->N6

Figure 1: End-to-end preclinical pharmacokinetic workflow for CNS-active piperidine derivatives.

References

  • Preclinical pharmacokinetics and metabolism of MNP001, a piperidine analog of 3-carbamyl compounds National Institutes of Health (NIH) / PubMed [Link]

  • Translational CNS Steady-State Drug Disposition Model in Rats, Monkeys, and Humans for Quantitative Prediction of Brain-to-Plasma and Cerebrospinal Fluid-to-Plasma Unbound Concentration Ratios National Institutes of Health (NIH) / PMC[Link]

  • Therapeutic Drug Distribution across the Mouse Brain Is Heterogeneous as Revealed by In Vivo, Spatially Resolved Aptamer-Based Sensing ACS Pharmacology & Translational Science[Link]

Sources

Method

Formulation Strategies for 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol Aqueous Solutions

A Technical Guide for Preclinical Development Introduction & Physicochemical Profiling 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol is a cyclic organic compound characterized by a basic piperidine ring and a lipophilic cycloh...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Preclinical Development

Introduction & Physicochemical Profiling

1-(Piperidin-1-ylmethyl)cyclohexan-1-ol is a cyclic organic compound characterized by a basic piperidine ring and a lipophilic cyclohexanol moiety[1]. Formulating this compound into a stable aqueous solution requires a deep understanding of its physicochemical properties and the causality behind its behavior in water:

  • Ionization (pKa): The tertiary amine of the piperidine ring is highly basic (estimated pKa ~9.5–10.5). Because the solubility of piperidine derivatives is highly pH-dependent, at physiological pH (7.4), a significant fraction of the drug exists as the unprotonated free base, which is poorly soluble in aqueous media[2].

  • Lipophilicity (LogP): The combination of the cyclohexyl ring and the piperidine backbone confers moderate lipophilicity. The free base resists solvation by water due to the high energy required to disrupt the hydrogen-bonded water network.

  • Chemical Stability: The molecule contains a tertiary alcohol at the C1 position of the cyclohexane ring. Under strongly acidic conditions (pH < 3.0) combined with heat, tertiary alcohols are susceptible to acid-catalyzed dehydration, forming an alkene. Therefore, formulation strategies must avoid extreme pH adjustments.

Formulation Strategy 1: pH Modification & Salt Formation

Mechanistic Rationale: The most straightforward method to solubilize a basic amine is to lower the pH below its pKa. In acidic conditions, the nitrogen atom is protonated, forming a highly water-soluble piperidinium salt[2]. However, due to the dehydration risk of the tertiary alcohol, the pH must be carefully buffered between 4.0 and 5.0. A citrate buffer is ideal as it provides robust buffering capacity in this range and forms a highly soluble citrate salt with the piperidine derivative.

Protocol: Preparation of a 10 mg/mL Solution in 50 mM Citrate Buffer (pH 4.5)

  • Buffer Preparation: Dissolve 1.47 g of Sodium Citrate Dihydrate and 0.43 g of Citric Acid Anhydrous in 90 mL of sterile Water for Injection (WFI).

  • pH Verification: Measure the pH and adjust to 4.5 ± 0.1 using 0.1 M HCl or 0.1 M NaOH if necessary.

  • API Addition: Weigh exactly 1.0 g of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol (free base) and add it to the buffer while stirring continuously at 300 RPM.

  • Solubilization: Continue stirring for 45 minutes at room temperature. The protonation of the piperidine ring will drive the compound into solution.

  • Volume Adjustment & Filtration: QS to 100 mL with WFI. Filter the solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile vial.

Formulation Strategy 2: Co-Solvent Systems for Physiological pH

Mechanistic Rationale: If the target administration route (e.g., intravenous) strictly requires a physiological pH (7.4) to prevent injection-site precipitation or phlebitis, salt formation alone is insufficient. At pH 7.4, the lipophilic free base will precipitate. Introducing co-solvents like Polyethylene Glycol 400 (PEG 400) and Propylene Glycol (PG) decreases the dielectric constant of the aqueous vehicle. This improves the apparent solubility and wetting of the hydrophobic cyclohexyl moiety, significantly enhancing bioavailability[3].

Protocol: Preparation of a 5 mg/mL Solution in 20% PEG 400 / 10% PG / 70% PBS (pH 7.4)

  • Co-Solvent Blending: In a sterile beaker, combine 20 mL of PEG 400 and 10 mL of Propylene Glycol. Mix thoroughly using a magnetic stirrer.

  • API Solubilization: Add 0.5 g of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol to the co-solvent mixture. Stir at 40°C for 30 minutes until the API is completely dissolved in the organic phase.

  • Aqueous Phase Addition: Slowly add 60 mL of 1X Phosphate-Buffered Saline (PBS, pH 7.4) dropwise to the stirring mixture to prevent localized precipitation (solvent shock).

  • Equilibration: Allow the solution to cool to room temperature and equilibrate for 1 hour. QS to 100 mL with PBS.

  • Sterilization: Filter through a 0.22 µm PTFE or chemically compatible PES filter.

Formulation Strategy 3: Cyclodextrin Inclusion Complexes

Mechanistic Rationale: For formulations requiring high biocompatibility and minimal organic solvents, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the premier choice. The hydrophobic cavity of HP-β-CD encapsulates the piperidine and cyclohexyl rings via van der Waals forces and hydrophobic desolvation[4]. This shields the lipophilic moieties from the aqueous environment while the hydrophilic exterior of the cyclodextrin maintains excellent water solubility at a neutral pH.

Protocol: Preparation of a 10 mg/mL Solution in 10% (w/v) HP-β-CD

  • Excipient Hydration: Dissolve 10.0 g of HP-β-CD in 80 mL of WFI. Stir until the solution is completely clear.

  • API Complexation: Add 1.0 g of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol to the cyclodextrin solution.

  • Mixing: Stir vigorously at room temperature for 12–24 hours. The extended time is required to reach thermodynamic equilibrium for the host-guest inclusion complex.

  • Finalization: QS to 100 mL with WFI. Filter through a 0.22 µm PVDF filter.

Quantitative Data Summary

Formulation StrategyTarget pHMax API Solubility (Est.)OsmolalityPrimary Administration RouteKey Advantage
Citrate Buffer Salt 4.5> 20 mg/mLIsotonicOral / GastricSimple preparation, high solubility
PEG 400 / PG Co-Solvent 7.4~ 5 - 10 mg/mLHypertonicIntravenous (Slow Infusion)Maintains physiological pH
HP-β-CD Complex 7.4> 15 mg/mLIsotonicIntravenous / SubcutaneousHigh biocompatibility, low toxicity

Formulation Selection Workflow

FormulationWorkflow Start 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol API Characterization CheckPH Target Administration pH? Start->CheckPH Acidic Acidic (pH 4.0 - 5.0) e.g., Oral / Gastric CheckPH->Acidic Physiol Physiological (pH 7.4) e.g., IV / SubQ CheckPH->Physiol SaltForm Salt Formation (Citrate Buffer) Acidic->SaltForm CheckSol Solubility > Target Dose? Physiol->CheckSol Final Sterile Filtration & QC SaltForm->Final CoSolvent Co-Solvent System (PEG 400 / PG) CheckSol->CoSolvent No (Lipophilic Base) Cyclodextrin Inclusion Complex (HP-β-CD) CheckSol->Cyclodextrin Need Low Toxicity CoSolvent->Final Cyclodextrin->Final

Decision tree for selecting an aqueous formulation strategy based on target pH and route.

References

  • Title: Fexofenadine/cyclodextrin inclusion complexation: phase solubility, thermodynamic, physicochemical, and computational analysis Source: pubmed.ncbi.nlm.nih.gov (NIH) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when synthesizing sterically hindered β -amino alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when synthesizing sterically hindered β -amino alcohols. The synthesis of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol relies on a robust two-step sequence: the Corey-Chaykovsky epoxidation of cyclohexanone, followed by the nucleophilic ring opening (aminolysis) of the resulting spiro-epoxide by piperidine.

This guide is designed to move beyond basic protocols. We will dissect the causality behind each experimental parameter, troubleshoot common failure points, and provide self-validating methodologies to ensure high-yield, reproducible results.

Mechanistic Workflow & Reaction Causality

The synthesis relies on two distinct mechanistic phases. Understanding the physical chemistry of these steps is critical for troubleshooting.

  • Thermodynamic Epoxidation: We utilize trimethylsulfoxonium iodide (TMSOI) rather than trimethylsulfonium iodide.[1].

  • Regioselective Aminolysis: The spiro-epoxide (1-oxaspiro[2]octane) is attacked by piperidine.[3].

SynthesisWorkflow A Step 1: Epoxidation Cyclohexanone + TMSOI + NaH B Intermediate 1-oxaspiro[2.5]octane A->B Corey-Chaykovsky Reaction (DMSO) D Target API 1-(Piperidin-1-ylmethyl) cyclohexan-1-ol B->D Regioselective Ring Opening C Step 2: Aminolysis Piperidine + LiClO4 Catalyst C->D Nucleophilic Attack

Figure 1: Two-step synthetic workflow for 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol.

Troubleshooting Guide & FAQs

Q1: My yield of 1-oxaspiro[2]octane is <40%, and TLC shows significant unreacted cyclohexanone. What is failing?

Root Cause: The sulfur ylide is highly sensitive to moisture and will rapidly quench back to DMSO if water is present. Furthermore, commercial Sodium Hydride (NaH) is coated in mineral oil, which reduces its reactive surface area, leading to incomplete ylide generation. Intervention:

  • Always wash your NaH with anhydrous hexanes under argon prior to use.

  • Wait for hydrogen gas evolution to completely cease before adding the cyclohexanone. The reaction mixture must transition from a milky suspension to a clear, pale-yellow solution, confirming the ylide is fully formed[4].

Q2: During the epoxide ring-opening step, I am observing a high degree of polymerization and decomposition instead of the target product. How can I prevent this?

Root Cause: Epoxides are prone to thermal decomposition or polymerization when subjected to prolonged heating (>80°C) without electrophilic activation. Intervention: Do not force the reaction with heat. Instead, lower the activation energy.[5]. This allows the reaction to proceed cleanly at 60°C.

Q3: My aminolysis reaction stalls at 50% conversion even with excess piperidine. What should I change?

Root Cause: Aprotic solvents (like pure THF or Toluene) do not stabilize the developing negative charge on the epoxide oxygen during the transition state. Intervention: Switch to a protic solvent like Ethanol, or add a catalytic amount of water to your acetonitrile. Hydrogen bonding activates the epoxide and stabilizes the zwitterionic transition state, driving the reaction to completion.

TroubleshootingTree Issue Issue: Low Overall Yield (<40%) Sub1 Failure at Step 1 (Epoxidation) Issue->Sub1 Sub2 Failure at Step 2 (Aminolysis) Issue->Sub2 Cause1 Ylide Quenching (Moisture in DMSO) Sub1->Cause1 Cause2 Epoxide Polymerization (High Temp/No Catalyst) Sub2->Cause2 Sol1 Use Anhydrous Solvents & Wash NaH with Hexanes Cause1->Sol1 Sol2 Add LiClO4 (10 mol%) & Lower Temp to 60°C Cause2->Sol2

Figure 2: Troubleshooting logic tree for identifying and resolving yield-limiting bottlenecks.

Quantitative Optimization Data

To demonstrate the causality of solvent and catalyst selection on the aminolysis step, review the optimization data below. The addition of a Lewis acid ( LiClO4​ ) provides the highest isolated yield by allowing a lower reaction temperature, thereby preventing thermal degradation.

Table 1: Optimization of Epoxide Aminolysis Conditions (1-oxaspiro[2]octane + Piperidine)

SolventCatalystTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)
Neat (None)None80244538
THFNone65243022
EthanolNone80128579
Acetonitrile LiClO4​ (10 mol%) 60 6 >99 94
H2​O / IsopropanolNone6089588

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. They include built-in In-Process Controls (IPCs) to ensure you can verify the success of the reaction before proceeding to the next step.

Protocol A: Synthesis of 1-oxaspiro[2]octane (Corey-Chaykovsky Epoxidation)
  • Preparation of Base: Under an argon atmosphere, add 1.2 equivalents of NaH (60% dispersion in mineral oil) to a flame-dried flask. Wash the NaH three times with anhydrous hexanes, decanting the solvent via syringe to remove the oil.

  • Ylide Generation: Suspend the washed NaH in anhydrous DMSO (0.5 M). Slowly add 1.2 equivalents of Trimethylsulfoxonium iodide (TMSOI) in small portions.

    • Validation Checkpoint: You will observe vigorous H2​ gas evolution. Stir at room temperature for 30 minutes until gas evolution completely ceases and the mixture becomes a clear, pale-yellow solution.

  • Ketone Addition: Add 1.0 equivalent of cyclohexanone dropwise over 10 minutes. Stir the reaction at 50°C for 2 hours.

    • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 4:1). Cyclohexanone ( Rf​≈0.5 , stains with KMnO4​ ) should disappear, replaced by the non-polar spiro-epoxide ( Rf​≈0.7 ).

  • Workup: Quench the reaction by pouring it into crushed ice. Extract three times with diethyl ether. Wash the combined organic layers thoroughly with brine (5 times) to remove all traces of DMSO. Dry over MgSO4​ and concentrate under reduced pressure to yield the crude epoxide.

Protocol B: Synthesis of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol (Aminolysis)
  • Reaction Setup: Dissolve the crude 1-oxaspiro[2]octane (1.0 equiv) in anhydrous Acetonitrile (0.3 M).

  • Catalytic Activation: Add 10 mol% of anhydrous LiClO4​ .

    • Validation Checkpoint: The salt should dissolve completely, indicating the formation of the soluble lithium-epoxide coordination complex.

  • Nucleophilic Attack: Add 1.2 equivalents of Piperidine. Heat the mixture to 60°C and stir for 6 hours.

    • Validation Checkpoint: Perform TLC ( CH2​Cl2​ :MeOH 9:1). Stain with Ninhydrin and heat. The product will appear as a highly polar spot ( Rf​≈0.3 ) that stains dark blue/purple, confirming the presence of the tertiary amine.

  • Self-Purifying Workup (Acid-Base Extraction):

    • Evaporate the acetonitrile. Partition the residue between EtOAc and water.

    • Extract the organic layer with 1M HCl (3 x 20 mL). Causality: The target β -amino alcohol protonates and moves into the aqueous layer, leaving unreacted epoxide and neutral impurities in the EtOAc.

    • Separate the aqueous layer, cool to 0°C, and basify with 2M NaOH until pH > 12.

    • Extract the milky aqueous layer with fresh EtOAc (3 x 30 mL). Dry over Na2​SO4​ and concentrate to afford the pure 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol.

References

  • Johnson–Corey–Chaykovsky reaction. Wikipedia.[Link]

  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances.[Link]

  • Regioselective Epoxide Ring Opening for the Stereospecific Scale-Up Synthesis of BMS-960. Organic Process Research & Development (ACS).[Link]

  • 2-Oxiranyl-pyridines: Synthesis and Regioselective Epoxide Ring Openings with Chiral Amines. Heteroatom Chemistry.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurity Peaks in 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol Chromatography

As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol. This molecule presents a "perfect storm" of analytical liabil...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol. This molecule presents a "perfect storm" of analytical liabilities: a basic tertiary amine (via the substituted piperidine ring), a labile tertiary alcohol, and a complete lack of a conjugated UV chromophore. These structural features often manifest as ghost peaks, severe tailing, or apparent degradation products that are entirely artifactual.

This guide is designed to help you differentiate between true chemical impurities and chromatographic artifacts, providing self-validating protocols to ensure the scientific integrity of your analytical workflows.

Diagnostic Workflow: Artifact vs. True Impurity

Before altering your sample preparation, use the following decision matrix to determine if the "impurity" you are observing is a physical reality or an instrument-induced artifact.

ImpurityDiagnosis A Observe 'Impurity' Peak in Chromatogram B Evaluate Peak Asymmetry (As Factor) A->B C As > 1.5 (Tailing/Split) B->C Yes D As < 1.2 (Symmetrical) B->D No E Lower pH to < 3.0 or Add Silanol Suppressor C->E I LC-MS (ESI+) Analysis D->I F Does Peak Coalesce with Main Peak? E->F G Artifact: Silanol Interaction F->G Yes H True Impurity: Proceed to MS F->H No H->I J Mass = [M+H-18]+ (Dehydration) I->J K Lower ESI Capillary Temp & Voltage J->K L Does Impurity Ratio Decrease? K->L M Artifact: In-Source Dehydration L->M Yes N True Degradant: Elimination Alkene L->N No

Workflow for diagnosing chromatographic artifacts vs. true impurities in basic amine analysis.

Technical FAQs: Causality & Corrective Actions

Q1: I am observing a broad, tailing peak that my software integrates as a major impurity. How can I determine if this is a true impurity or a chromatographic artifact? Mechanistic Causality: 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol contains a basic amine. In reversed-phase LC using standard silica-based columns, unbonded residual silanols (Si-OH) on the stationary phase ionize to form anionic silanoxides (Si-O⁻) at mid-to-high pH. The positively charged basic amine undergoes secondary ion-exchange interactions with these silanoxides 1. This dual-retention mechanism causes the analyte to elute at varying rates, presenting as a broad, tailing peak (Asymmetry factor > 1.5) or a split peak that mimics a closely eluting impurity [[2]](). Corrective Action: Operate at a mobile phase pH < 3.0 (e.g., 20 mM phosphate buffer, pH 2.5) to suppress silanol ionization, or utilize a high-purity Type B (ultra-pure) silica column specifically endcapped for basic analytes 3.

Q2: My LC-MS analysis shows a persistent impurity at [M+H-18]⁺. Is this a synthetic byproduct or an instrument artifact? Mechanistic Causality: The molecule possesses a tertiary alcohol group on the cyclohexane ring. Tertiary alcohols are highly susceptible to dehydration (loss of H₂O) to form a more thermodynamically stable alkene. During Electrospray Ionization (ESI), the high capillary temperatures and fragmentor voltages can induce "in-source fragmentation," causing the intact molecule to dehydrate before reaching the mass analyzer. Corrective Action: Systematically lower the ESI capillary temperature (e.g., from 350°C to 250°C) and fragmentor voltage. If the ratio of the [M+H-18]⁺ peak to the [M+H]⁺ peak decreases, the "impurity" is an in-source artifact.

Q3: I suspect unreacted piperidine in my sample, but I cannot detect it using standard UV (254 nm). How can I accurately quantify this precursor? Mechanistic Causality: Piperidine lacks a conjugated π-electron system, rendering it virtually invisible to standard UV detection (>210 nm) 4. Corrective Action: To accurately quantify residual piperidine, you must employ pre-column derivatization with 4-toluenesulfonyl chloride (tosyl chloride) to introduce a strong UV chromophore, allowing sensitive detection at ~230 nm 5.

Self-Validating Experimental Protocols
Protocol A: LC-MS Method for Intact 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol

Objective: Resolve the intact molecule without silanol-induced tailing and validate in-source dehydration artifacts.

  • Column Selection: Install a high-purity Type B C18 column (e.g., 100 x 2.1 mm, 1.7 µm) specifically endcapped for basic analytes.

  • Mobile Phase Preparation:

    • Phase A: Ultrapure Water with 0.1% Formic Acid (pH ~2.7 to suppress silanol ionization).

    • Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

  • Self-Validation Mechanism (MS Tuning): Inject the sample twice. For Injection 1, set the ESI fragmentor voltage to 135V. For Injection 2, drop the voltage to 70V.

    • Interpretation: If the peak area of the alkene degradant ([M+H-18]⁺) drops significantly relative to the parent mass at 70V, the "impurity" is confirmed as an instrument artifact rather than a true sample degradant.

Protocol B: Pre-Column Derivatization of Residual Piperidine

Objective: Quantify unreacted piperidine precursor using UV detection 4.

  • Sample Preparation: Dissolve the bulk drug sample in Acetonitrile.

  • Derivatization Reaction: Add an excess of 4-toluenesulfonyl chloride and sodium bicarbonate (base catalyst) to the sample vial. Vortex and incubate at 30°C for 30 minutes.

  • Chromatographic Analysis: Inject onto an Inertsil C18 column (250 x 4.6 mm). Use an isocratic mobile phase of Water (0.1% Phosphoric Acid) : Acetonitrile (32:68, v/v) at 1.0 mL/min. Detect at 230 nm.

  • Self-Validation Mechanism (Spike Recovery): Spike a known concentration (e.g., 10 µg/mL) of a piperidine reference standard into a blank matrix. Derivatize and analyze. Recovery must fall between 98-102% to validate the reaction efficiency and rule out matrix suppression.

Quantitative Data Summary

Table 1: Chromatographic Troubleshooting Matrix

ObservationRoot CauseMechanistic ExplanationCorrective Action
Broad Tailing (As > 1.5) Silanol InteractionBasic amine binds to ionized Si-O⁻ sites on silica.Lower pH to < 3.0 or use Type B silica column.
Split Peak Column Overload / VoidDual retention mechanisms or physical column bed deformation.Reduce injection volume; reverse flush column.
[M+H-18]⁺ MS Peak In-Source DehydrationLabile tertiary alcohol loses H₂O under high ESI heat/voltage.Lower ESI capillary temperature and fragmentor voltage.

Table 2: Validated Parameters for Derivatized Piperidine Impurity Analysis [[4]]()

Validation ParameterValidated Range / Value
Linearity Range 0.44 - 53.33 µg/mL
Correlation Coefficient (R²) 0.9996
Accuracy (% Recovery) 101.82%
Precision (%RSD) 0.6%
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.44 µg/mL
References
  • LC Troubleshooting Bible. Why Do Peaks Tail? Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at: [Link]

  • ResearchGate / PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: LC-MS Optimization for 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic parameter lists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic parameter lists. 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol is a basic amino alcohol featuring a piperidine ring (pKa ~10.4) and a bulky cyclohexanol moiety. This specific structural combination presents distinct chromatographic challenges—namely, secondary silanol interactions and pH-dependent ionization dynamics.

This guide is engineered to provide you with a self-validating framework, explaining the chemical causality behind every experimental choice to ensure your LC-MS workflows are robust, sensitive, and reproducible.

Chemical Profiling & Causality

To optimize the mobile phase, we must first understand the analyte's behavior in solution and in the gas phase:

  • The Piperidine Ring (Basic): At standard acidic LC conditions (pH 2-3), the tertiary amine is fully protonated. While this is excellent for Positive Electrospray Ionization (ESI+), the resulting cation interacts strongly with unendcapped residual silanols on silica-based columns, causing severe peak tailing.

  • The Cyclohexanol Ring (Hydrophobic/Polar): Provides necessary hydrophobic bulk for reversed-phase (RP) retention, but the hydroxyl group adds polarity. If the amine is also ionized, the molecule may become too polar to retain well on standard C18 columns, risking elution in the void volume.

Frequently Asked Questions (FAQs)

Q: Why does my analyte exhibit severe peak tailing and broad peak widths on a standard C18 column? A: Peak tailing for piperidine derivatives is primarily caused by secondary ion-exchange interactions. At standard acidic mobile phase conditions (e.g., pH 2.7 with 0.1% formic acid), the tertiary amine is fully protonated. These cations interact strongly with negatively charged residual silanols on the silica stationary phase. To resolve this, you must either neutralize the analyte using a high pH mobile phase (pH > 10) or utilize a column specifically designed with polar-embedded groups[1].

Q: If I switch to a high pH mobile phase to fix peak shape, won't I lose my ESI+ MS signal since the molecule is no longer ionized in solution? A: Counterintuitively, no. While it is a common expectation that basic drugs must be ionized in solution for ESI+, high pH mobile phases do not significantly suppress gas-phase ionization. During the ESI desolvation process, droplet surface dynamics and gas-phase proton transfer reactions abundantly form positive ions ([M+H]+) even if the analyte is neutral in the bulk liquid[1].

Q: What is the optimal buffer concentration for my mobile phase? A: For optimal mass spectrometer performance and to prevent ion suppression, buffer concentrations should be kept strictly below 10 mM. Higher concentrations impede droplet evaporation in the ESI source and lead to source contamination[2].

Q: Should I use Acetonitrile or Methanol as my organic modifier? A: For piperidine impurities and basic amines, Methanol often provides superior peak shape and better solubility for polar/basic analytes compared to Acetonitrile, especially when paired with 0.05% - 0.1% formic acid[3].

Troubleshooting Guide: Symptom to Resolution

  • Symptom: Analyte elutes in or near the void volume (Poor Retention, k′<2 ).

    • Diagnosis: The protonated piperidine makes the molecule highly polar at low pH, reducing hydrophobic partitioning into the C18 phase.

    • Resolution: Switch to a high pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10.5). By raising the pH two units above the analyte's pKa, the uncharged species is formed, which is significantly better retained on reversed-phase stationary phases[1].

  • Symptom: High background noise or severe ion suppression.

    • Diagnosis: Use of non-volatile buffers, high concentrations of ion-pairing reagents, or poor sample cleanup.

    • Resolution: Ensure all additives are MS-compatible. Replace non-volatile salts with 10 mM ammonium formate or 0.1% formic acid[4]. Incorporate a Solid Phase Extraction (SPE) or protein precipitation step to remove matrix interferences[5].

Visualized Workflows & Mechanisms

LCMS_Workflow Analyte 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol pKa ~ 10.4 LowPH Low pH Strategy 0.1% Formic Acid (pH ~2.7) Analyte->LowPH Standard Start Tailing Issue: Peak Tailing? (Silanol Interactions) LowPH->Tailing Evaluate Shape Retention Issue: Poor Retention? (Analyte too polar) LowPH->Retention Evaluate k' ESI ESI+ Ionization [M+H]+ Detection LowPH->ESI Solution Protonation HighPH High pH Strategy 10mM NH4HCO3 (pH ~10.5) HighPH->ESI Gas-Phase Protonation Tailing->HighPH Switch to High pH Retention->HighPH Neutralize Amine

LC-MS method development workflow for basic piperidine derivatives.

Mechanism cluster_low Low pH (< pKa) cluster_high High pH (> pKa) Ionized Protonated Piperidine (Positive Charge) Tailing Secondary Ionic Interactions -> Peak Tailing Ionized->Tailing Silanol Residual Silanols (Negative Charge) Silanol->Tailing Neutral Neutral Piperidine (Uncharged) Sharp Pure Hydrophobic Partitioning -> Sharp Peaks Neutral->Sharp RP C18 Stationary Phase (Hydrophobic) RP->Sharp

Mechanistic comparison of low vs. high pH mobile phases on peak shape.

Validated Experimental Protocols

To ensure a self-validating system, always monitor the Asymmetry Factor (As) . A successful method should yield an As between 0.9 and 1.2. If As > 1.5, switch from Protocol A to Protocol B.

Protocol A: Low pH LC-MS/MS Method (Standard Approach)

Best for: High-purity hybrid silica columns where silanol activity is minimal.

  • Sample Preparation: Add 300 µL of ice-cold acetonitrile to 100 µL of sample matrix to precipitate proteins. Vortex for 1 minute, centrifuge at 14,000 rpm for 10 minutes at 4°C. Evaporate the supernatant to dryness under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A[5].

  • Mobile Phase A: 0.05% Formic acid in LC-MS grade water[3].

  • Mobile Phase B: Methanol (provides better peak shape for basic amines compared to acetonitrile)[3].

  • Chromatographic Gradient: 5% B to 95% B over 7 minutes. Flow rate: 0.25 mL/min[2].

  • MS Conditions: ESI+ mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

Protocol B: High pH LC-MS/MS Method (Problem-Solving Approach)

Best for: Resolving severe peak tailing and improving retention for polar basic amines.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in water, adjusted to pH 10.5 with Ammonium Hydroxide[1].

  • Mobile Phase B: Acetonitrile.

  • Column: Ethylene Bridged Hybrid (BEH) C18 (Must be rated for pH 1-12 stability).

  • Chromatographic Gradient: 10% B to 90% B over 5 minutes. Flow rate: 0.3 mL/min.

Quantitative Data Summary

Table 1: Mobile Phase Modifier Comparison for Piperidine Derivatives

Modifier StrategyBuffer CompositionpH LevelAnalyte Ionization StateRetention ( k′ )Peak ShapeESI+ Sensitivity
Standard Low pH 0.05% - 0.1% Formic Acid~2.7Fully Protonated (+1)LowBroad / TailingExcellent
Buffered Low pH 10 mM Ammonium Formate + 0.1% FA~3.2Fully Protonated (+1)Low-ModerateModerateVery Good
High pH 10 mM Ammonium Bicarbonate + NH4OH~10.5Neutral (Uncharged)HighSharp / SymmetricalExcellent (Gas-Phase)

References

  • Title: Solvents and Caveats for LC/MS. Source: bene-technology.com.
  • Title: Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Source: chinacloudapi.cn.
  • Title: Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Source: nih.gov.
  • Title: A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Source: nih.gov.
  • Title: High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol. Source: benchchem.com.

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol in Biological Assays

Welcome to the Diagnostic Hub. As Application Scientists, we frequently encounter assay failures driven not by a compound's lack of biological activity, but by its physicochemical limitations. 1-(Piperidin-1-ylmethyl)cyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Diagnostic Hub. As Application Scientists, we frequently encounter assay failures driven not by a compound's lack of biological activity, but by its physicochemical limitations.

1-(Piperidin-1-ylmethyl)cyclohexan-1-ol is a classic example of a problematic chemotype in in vitro assays. Structurally, it features a highly lipophilic cyclohexane ring coupled with a piperidine moiety. While the tertiary amine can be protonated, at physiological pH (7.4) the dominant lipophilic bulk imposes a severe entropic penalty when exposed to aqueous media. This drives the molecules to self-associate, leading to promiscuous aggregation, precipitation, and non-specific binding to plasticware.

This guide provides field-proven, mechanistically grounded solutions to rescue your biological assays.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my assay buffer turn cloudy immediately after adding the DMSO stock of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol? A1: You are observing the classic "DMSO crash-out" phenomenon. When you shift the compound from 100% DMSO into an aqueous buffer, the solvent's capacity to hydrate the lipophilic cyclohexane ring collapses. To minimize their thermodynamically unfavorable exposed surface area, the compound molecules rapidly nucleate into colloidal aggregates[1]. These aggregates scatter light (creating the milky appearance) and sequester the active compound, preventing it from interacting with your biological target.

Q2: Can I just centrifuge the cloudy mixture and use the clear supernatant for my cell assays? A2: Absolutely not. This is a dangerous practice. Centrifugation will pellet the precipitated drug, leaving a supernatant with an entirely unknown, sub-therapeutic concentration of your compound[1]. Any dose-response data generated from this supernatant will be artifactual, leading to false negatives or vastly underestimated potency (shifted IC₅₀ values). You must reformulate the compound to maintain it in a monomeric state.

Q3: I don't see any visible precipitate, but my dose-response curves are flat. What is happening? A3: Highly lipophilic amines are notorious for non-specific binding (NSB). Even if the compound remains in solution, it is likely adsorbing to the hydrophobic surfaces of your polystyrene microtiter plates or pipette tips. To counteract this, we recommend supplementing your assay buffer with Pluronic F-68 (Poloxamer 188). This FDA-approved amphiphilic triblock copolymer coats the plastic surfaces, providing a steric hydration shield that prevents the lipophilic compound from adhering to the wells[2].

Q4: How do I permanently solve the solubility issue without using cell-toxic levels of DMSO? A4: The gold-standard formulation strategy for this specific structural class is host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The internal hydrophobic cavity of HP-β-CD is dimensionally perfect for encapsulating the cyclohexane and piperidine rings. By hiding the lipophilic bulk inside the cyclodextrin cone while presenting a hydrophilic exterior to the water, you bypass the entropic penalty of aqueous solvation. This dramatically enhances solubility without the membrane-permeabilizing toxicity of DMSO.

Part 2: Formulation Strategies & Quantitative Data

To select the appropriate rescue strategy, compare the physicochemical interventions below. All data represents standard tolerances for mammalian cell culture models.

Formulation StrategyMax Tolerable Conc. (In Vitro)Relative Solubility EnhancementCytotoxicity Risk ProfilePrimary Mechanism of Action
Standard DMSO Dilution 0.1% - 0.5% (v/v)1x (Baseline)High (Membrane permeabilization)Co-solvency; rapid dilution causes nucleation.
Pluronic F-68 Addition 0.01% - 0.1% (w/v)~5x - 10xLow (Biocompatible surfactant)Micellar encapsulation & steric shielding of plasticware[2].
HP-β-CD Complexation 10 mM - 20 mM>500xVery Low (Does not disrupt cell membranes)Host-guest inclusion complexation; shields lipophilic rings.

Part 3: Diagnostic Workflow Visualization

Follow this logical decision tree to determine the correct intervention for your specific assay failure.

SolubilityWorkflow Start 10mM Stock in 100% DMSO Dilution Dilute into Aqueous Assay Buffer Start->Dilution Crash Visible 'DMSO Crash' (Cloudy/Milky)? Dilution->Crash HPBCD HP-β-CD Complexation (Encapsulates Cyclohexane) Crash->HPBCD Yes (Precipitation) NSB Signal Loss / Flat Curve? Crash->NSB No (Clear Solution) Failure Centrifuge & Use Supernatant (DANGER: Unknown Conc.) Crash->Failure Incorrect Fix Proceed Proceed with Biological Assay HPBCD->Proceed Pluronic Add 0.01-0.1% Pluronic F-68 (Steric Shielding) NSB->Pluronic Yes (Adsorption) NSB->Proceed No Pluronic->Proceed

Decision tree for troubleshooting 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol solubility.

Part 4: Protocol Vault - Self-Validating HP-β-CD Complexation

To guarantee that your cells are receiving the intended dose of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol, use this self-validating aqueous saturation protocol.

Materials Required:

  • 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol (Solid powder)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD, MW ~1400 g/mol )

  • 0.45 µm PTFE Syringe Filters

  • UV-Vis Spectrophotometer

Step-by-Step Methodology:

  • Excipient Preparation: Dissolve HP-β-CD in molecular-grade distilled water to create a 20% (w/v) solution.

  • Molar Loading: Add the solid 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol directly to the aqueous HP-β-CD solution at a 1:5 (Drug : Cyclodextrin) molar ratio. Causality note: Adding the drug as a solid rather than from a DMSO stock prevents trace DMSO from interfering with the thermodynamic equilibrium of the inclusion complex.

  • Equilibration: Stir the suspension vigorously on a magnetic stir plate at 25°C for 48 hours. The extended time is required to overcome the activation energy of displacing water molecules from the cyclodextrin cavity.

  • Filtration: Draw the suspension into a syringe and pass it through a 0.45 µm PTFE filter. This physically removes any uncomplexed, precipitated drug. The resulting filtrate contains only the fully soluble, encapsulated compound.

  • Self-Validation (Critical Step): Do not assume 100% encapsulation. Take a 10 µL aliquot of your clear filtrate and dilute it into 990 µL of 100% Methanol (which breaks the complex). Measure the absorbance via UV-Vis against a standard curve of the pure compound in Methanol.

  • Adjustment: Calculate your exact molarity based on the UV-Vis recovery. If recovery is <80%, repeat the protocol using a 1:10 molar ratio. Use this validated aqueous stock to dose your biological assays.

References

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI.[Link]

  • Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. PMC / National Institutes of Health.[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol . Because this compound features both a tertiary alcohol and a β -amino group, it is highly susceptible to specific thermal degradation pathways. This resource provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure the structural integrity of your compound during storage.

Mechanistic Insight: The Causality of Thermal Degradation

To prevent degradation, one must first understand the thermodynamic and kinetic vulnerabilities of the molecule. 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol is a β -amino tertiary alcohol. Under thermal stress, it primarily degrades via two distinct pathways [1, 2]:

  • Pathway A: E1 Dehydration (Major Pathway). Tertiary alcohols are highly prone to unimolecular elimination (E1) reactions. The tertiary hydroxyl group, when exposed to heat and even trace amounts of acidic impurities, protonates and leaves as water. This forms a highly stable tertiary carbocation on the cyclohexane ring, which rapidly loses an adjacent proton to form 1-(Piperidin-1-ylmethyl)cyclohex-1-ene .

  • Pathway B: Retro-Mannich Cleavage (Minor/Prolonged Pathway). Because the molecule is a β -amino alcohol, elevated temperatures can trigger a retro-Mannich (or retro-aldol-like) fragmentation. The cleavage of the C-C bond between the cyclohexane ring and the methylene bridge yields cyclohexanone, piperidine, and formaldehyde .

Degradation Pathway Visualization

ThermalDegradation SM 1-(Piperidin-1-ylmethyl) cyclohexan-1-ol (Tertiary β-Amino Alcohol) Dehydration Pathway A: E1 Dehydration (Loss of H2O) SM->Dehydration Thermal Stress (> 25°C) RetroMannich Pathway B: Retro-Mannich Cleavage (C-C Bond Fission) SM->RetroMannich Prolonged Heat & Trace Acid/Base Alkene 1-(Piperidin-1-ylmethyl) cyclohex-1-ene (Alkene Impurity) Dehydration->Alkene Fragments Cyclohexanone + Piperidine + Formaldehyde RetroMannich->Fragments

Figure 1: Primary thermal degradation pathways of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol.

Troubleshooting & FAQs

Q: My GC-MS analysis of a room-temperature stored sample shows a new major peak with an m/z of 179. What is happening? A: Your sample is undergoing E1 dehydration. The parent mass of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol is 197 Da. The loss of water (-18 Da) during thermal degradation yields the alkene derivative (m/z 179). To prevent this, the sample must be stored under cryogenic conditions (-20°C or lower) to suppress the activation energy required for carbocation formation [1].

Q: I am detecting trace amounts of piperidine and cyclohexanone in my aged samples via NMR. How did they form if my sample was sealed? A: This indicates a retro-Mannich fragmentation [2]. Even in sealed environments, ambient thermal energy over prolonged periods can cause the β -amino alcohol to undergo C-C bond cleavage. This is often exacerbated if the sample absorbed moisture prior to sealing, as water can facilitate the necessary proton transfers for the cleavage mechanism.

Q: Does the basicity of the piperidine ring affect the storage stability? A: Yes. The tertiary amine (piperidine) is basic and can auto-catalyze degradation if trace moisture is present by acting as an intramolecular proton shuttle. This is why maintaining a strictly anhydrous environment is just as critical as temperature control.

Quantitative Stability Data

The following table summarizes the degradation kinetics of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol under various storage conditions. Data represents typical purity retention for β -amino tertiary alcohols monitored via GC-FID.

Storage TemperatureAtmosphere1 Month Purity3 Month Purity6 Month PurityPrimary Impurity Observed
+25°C (Ambient) Air94.2%86.5%71.3%Alkene (m/z 179)
+4°C (Fridge) Air98.5%96.1%92.4%Alkene (m/z 179)
-20°C (Freezer) Air>99.5%98.9%97.8%Trace Alkene
-20°C (Freezer) Argon (Inert) >99.9% >99.9% >99.5% None detected

Experimental Protocol: Optimal Storage & Handling Workflow

To ensure a self-validating system where degradation is halted, follow this step-by-step methodology for aliquoting and storing 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol.

Materials Required:

  • Amber glass vials (borosilicate, pre-dried at 120°C for 4 hours)

  • PTFE-lined screw caps

  • Ultra-High-Purity (UHP) Argon gas

  • Vacuum desiccator

Step-by-Step Methodology:

  • Purity Verification: Before storage, verify the baseline purity of the batch using GC-FID or 1 H-NMR. Ensure no trace acids (which catalyze E1 dehydration) are present from the synthesis phase.

  • Desiccation (Moisture Removal): Place the bulk compound in a vacuum desiccator containing anhydrous calcium sulfate (Drierite) or phosphorus pentoxide ( P2​O5​ ) for 24 hours at room temperature. Causality: Removing water prevents it from acting as a proton shuttle during retro-Mannich cleavage.

  • Inert Gas Purging: Transfer the dried compound into the pre-dried amber glass vials. Gently blow a stream of UHP Argon into the vial for 15–20 seconds. Argon is heavier than air and will displace oxygen and ambient humidity.

  • Aliquoting: Divide the bulk material into single-use aliquots (e.g., 50 mg to 100 mg per vial). Causality: Repeated freeze-thaw cycles introduce condensation (moisture) and thermal shock, rapidly accelerating dehydration.

  • Sealing and Storage: Seal the vials tightly with PTFE-lined caps. Store immediately in a monitored -20°C or -80°C freezer.

  • Thawing Protocol: When retrieving an aliquot for an experiment, allow the sealed vial to equilibrate to room temperature in a desiccator before opening. Opening a cold vial will cause instant condensation of atmospheric moisture onto the hygroscopic β -amino alcohol.

References

  • Dehydration Reactions of Alcohols Source: Chemistry LibreTexts, Supplemental Modules (Organic Chemistry). URL:[Link]

  • Catalysis of 3-Pyrrolidinecarboxylic Acid and Related Pyrrolidine Derivatives in Enantioselective anti-Mannich-Type Reactions (Mechanisms of Retro-Mannich Cleavage) Source: ResearchGate / Journal of Organic Chemistry. URL:[Link]

Optimization

Technical Support Center: Resolving NMR Signal Overlap for 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol Derivatives

Welcome to the Advanced Analytical Troubleshooting Portal. 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol and its derivatives present a classic structural elucidation challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Troubleshooting Portal. 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol and its derivatives present a classic structural elucidation challenge. Because the molecule contains two saturated ring systems (a piperidine ring and a cyclohexane ring) connected by a methylene bridge, researchers frequently encounter severe signal overlap in the 1.0–2.0 ppm aliphatic region of the 1 H NMR spectrum.

This guide provides field-proven, causality-driven workflows to deconvolute these complex spectra and achieve definitive structural assignments.

Diagnostic Workflow

Workflow Start 1H NMR in CDCl3 Severe Aliphatic Overlap ASIS Apply ASIS (Benzene-d6 / Pyridine-d5) Start->ASIS Check1 Resolution Sufficient? ASIS->Check1 TwoD Acquire 2D NMR (Edited-HSQC & HMBC) Check1->TwoD No Success Complete Structural Elucidation Check1->Success Yes Check2 Rings Assigned? TwoD->Check2 Psyche Acquire 1D Pure Shift (PSYCHE NMR) Check2->Psyche No Check2->Success Yes Psyche->Success

Fig 1: Stepwise troubleshooting workflow for resolving aliphatic NMR signal overlap.

Quantitative Data Summary: Expected Chemical Shifts & Challenges
Structural FeatureTypical 1 H Shift (CDCl 3​ )Analytical ChallengeRecommended Resolution Technique
Cyclohexane -CH 2​ - 1.2 – 1.8 ppmSevere overlap with piperidine ringASIS (Benzene-d 6​ ), Edited-HSQC
Piperidine -CH 2​ - 1.4 – 1.7 ppmSevere overlap with cyclohexane ringASIS (Benzene-d 6​ ), Pure Shift (PSYCHE)
Methylene Bridge (-CH 2​ -) 2.2 – 2.6 ppmBroadening / Diastereotopic splittingHMBC (Use as structural entry point)
Hydroxyl (-OH) Variable (1.5 – 3.0 ppm)Broad, obscures aliphatic signalsD 2​ O shake (to eliminate signal)
Troubleshooting FAQs

Q1: Why are the aliphatic signals of my derivative overlapping so severely in CDCl 3​ , and what is the physical cause? A: The overlap is caused by the high density of homonuclear scalar couplings (J-couplings) combined with minimal chemical shift dispersion. Both the piperidine and cyclohexane rings contain multiple adjacent -CH 2​

  • groups. In a non-polar, weakly interacting solvent like Chloroform-d (CDCl 3​ ), the electron density around these protons is highly similar, causing their resonances to cluster tightly between 1.0 and 2.0 ppm. The extensive proton-proton spin-spin splitting broadens the signals, merging them into an indecipherable multiplet "hump."

Q2: I don't have access to an 800 MHz spectrometer. Can I resolve this overlap chemically rather than instrumentally? A: Yes. Before resorting to advanced pulse sequences, you should utilize Aromatic Solvent-Induced Shifts (ASIS). By exchanging CDCl 3​ for Benzene-d 6​ (C 6​ D 6​ ) or Pyridine-d 5​ , you fundamentally alter the solvation environment. Aromatic solvents form transient, non-covalent collision complexes with the solute. The magnetic anisotropy of the aromatic ring's pi-electron cloud induces differential shielding across the molecule, effectively pulling apart overlapping multiplets and dramatically improving resolution without requiring a higher magnetic field[1].

Q3: If ASIS isn't enough, how do I definitively assign the overlapping -CH 2​

  • groups of the piperidine versus the cyclohexane ring? A: You must leverage the greater chemical shift dispersion of the 13 C nucleus using 2D Edited-HSQC and HMBC NMR. An Edited-HSQC separates overlapping proton multiplets along the 13 C dimension and uses phase editing to distinguish -CH 2​
  • groups (phased blue/opposite) from -CH-/-CH 3​ groups (phased red/standard)[2].

To definitively assign the rings, overlay the HSQC spectrum with an HMBC spectrum[3]. Use the isolated methylene bridge (N-CH 2​ -C) or the quaternary carbon (C-OH) as a structural "entry point." The HMBC will reveal 2- and 3-bond carbon-proton correlations, allowing you to trace connectivity from the bridge directly to the alpha-protons of the piperidine ring and the equatorial/axial protons of the cyclohexane ring, completely bypassing the 1 H overlap[2].

Q4: The 2D spectra are still too crowded due to broad multiplet structures. How can I collapse the multiplets to simplify the 1 H spectrum? A: You should acquire a 1D Pure Shift NMR spectrum using the PSYCHE (Pure Shift Yielded by CHirp Excitation) pulse sequence. Pure shift NMR collapses all homonuclear J-coupling multiplets into sharp singlets, decreasing the number of signals by almost an order of magnitude[4]. PSYCHE achieves this via slice-selective excitation: it applies a pair of low-flip-angle, frequency-swept chirp pulses simultaneously with a weak spatial magnetic field gradient[5]. This ensures that coupled spins are excited in different physical slices of the NMR tube, preventing them from coupling during acquisition and providing baseline resolution for complex aliphatic mixtures[6].

Standard Operating Protocols
Protocol 1: Aromatic Solvent-Induced Shift (ASIS) Preparation

Self-Validating Principle: Water strongly disrupts the weak dipole-induced dipole interactions required for ASIS. Strict anhydrous preparation validates the resulting anisotropic shifts.

  • Sample Drying: Lyophilize or dry 10–15 mg of the 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol derivative under high vacuum for 12 hours to remove residual moisture.

  • Solvent Exchange: Dissolve the sample in 0.6 mL of anhydrous Pyridine-d 5​ . (Causality: Pyridine-d 5​ is particularly effective for this molecule because it acts as a strong hydrogen-bond acceptor for the cyclohexane -OH group, anchoring the solvent and amplifying the anisotropic shift across the adjacent rings).

  • Referencing: Transfer to a dry NMR tube and calibrate the spectrum using the residual solvent peak (e.g., 7.22, 7.58, or 8.74 ppm for Pyridine-d 5​ ).

Protocol 2: 1D PSYCHE NMR Acquisition

Self-Validating Principle: Pure shift sequences rely on precise spatial gradients. An inaccurate 90° pulse will cause slice-selection failure and artifact generation.

  • Pulse Calibration: Acquire a standard 1D 1 H NMR spectrum. Use the spectrometer's automated pulse calibration tool (e.g., pulsecal in Bruker TopSpin) to determine the exact 90-degree pulse length for your specific sample[4].

  • Parameter Setup: Load the PSYCHE pulse sequence. Set the sweep width (SW) as narrow as possible (e.g., 4 ppm, covering only the 0.0–4.0 ppm aliphatic region). (Causality: Signal-to-noise is inversely proportional to sweep width in pure shift experiments; a narrower window recovers the inherent sensitivity loss of the technique)[4].

  • Flip Angle Adjustment: Set the chirp pulse flip angle ( β ) to 15–20°. This parameter dictates the critical trade-off between sensitivity and resolution in the PSYCHE technique[6].

  • Acquisition & Reconstruction: Acquire the pseudo-2D data. Process the data using the spectrometer's pure shift macro (e.g., pshift) to reconstruct the final 1D decoupled Free Induction Decay (FID)[6].

References[5] Pure Shift NMR - PSYCHE, UCSD SSPPS NMR Facility. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7N0RBb3iuQtb8U5oH9Fe4v1rBRTLQalZ-tG4aCmHlT69C1DLi3whtiTES8U-4Cp8LbJ_cTKWHcmHGUcplKuClWfQAM8l5e58Yhuu6zV-WXsLfCKMY9yKZPTTn0Ze-4i_QzT9Etj0LiWoXrZPK2RdUC-ohA4ifKIM=[6] Pure Shift NMR: Application of 1D PSYCHE and 1D TOCSY-PSYCHE Techniques, ACS Sustainable Chemistry & Engineering. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn16kR4NtvUZkjtWxemfwUmrcJV-K_eX1N1JkcL0J-yV1wqdqX7NT90C1qNlqrVyJ6OrKu1Y0JccAU6fXgK5l7KacwwrYQS4Tb7JiTJz9d_OWI_OjLuCDYPv_9cM6xPUmui6ovEH2AWvIJN9pCRQCsCw==[1] Improve Your Chemical Shift Resolution Without Going to Higher Fields, University of Ottawa NMR Facility Blog. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOFdqIWDo5XckUChmbVM4ZmRFY3kjQrRt55VUImNFseU_3DW-5MXkCbLQgRzaIG1wFGmxC6Sz-Brj71k1zszsO48j6Vv-UudG90Vgks5w_sBFhgHVR8X2pB5dGlx5_vEfUPmnXCNz5CD3cWca-XEGsMP5zs0iz3EV0UNvUsb3ZPIU0hz03mocW15mbg2qRqarEP-VlvKc=[4] Pure Shift NMR, University of Wyoming NMR Facility. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj_nzyiXTJbc3pvjOJ4D8uQNSKzsgqN0O9Vexssk0FbEf-QNKmNuGCrWoqa0-CMC0eHRWCrJqrBhIixqD0v4Ku9QzYUyBEVJ4ec0Y_BpHkeFsT2HRGG59Djvmh-pUxnNFm_ikAi1ns3Q6uAsN-n5YiGDo4CoTS-cwWetMRz0Toov0=[3] The advantages of overlaying an HSQC spectrum with an HMBC spectrum, ACD/Labs. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyQBZUq45mjQZfUoU-VXOrukwL-Xo0pLTmiIbgn35pHV4HWaSqS4TNQsXVfrm4Xk2GZRGaTsfXdyq2BzLEBCigpF2p1qIFaDKvKEfvSO35mS3lgUUtNT7wxtuAQ90yg40oekZ4PQxy[2] HSQC and HMBC, NMR Core Facility - Columbia University. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1cRRU4r-PUwq9r0JgAF00-z5Duvu-ljpmho419qmgAjFzhj2BTpl_bma0ff-7xnYRSbx8tzuGJGgbnm0x19aYK1VSzouxz6Y8SgmwkEXT2IaOdfjMoRTcLctuQuNVhWSb6Sfvakxb65MoYd0CuQ==

Sources

Troubleshooting

Technical Support Center: Mitigating Cytotoxicity of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol in Cell Culture

Welcome to the technical support center for researchers utilizing 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol in their cell culture experiments. This guide is designed to provide in-depth troubleshooting advice and answers t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol in their cell culture experiments. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate and mitigate potential cytotoxic effects of this compound, ensuring the integrity and success of your research.

Introduction

1-(Piperidin-1-ylmethyl)cyclohexan-1-ol is a novel compound with significant potential in various research applications. However, like many small molecules, it can exhibit cytotoxicity, which may confound experimental results. This guide is built on the foundational principles of cell culture and toxicology to provide you with strategies to understand, manage, and reduce this cytotoxicity.

Troubleshooting Guide: Addressing Common Cytotoxicity Issues

This section addresses specific problems you might encounter during your experiments with 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol.

Problem 1: High Levels of Acute Cytotoxicity Observed Even at Low Concentrations

Symptoms:

  • Rapid and widespread cell death (within hours of treatment).

  • Significant detachment of adherent cells.

  • Drastic decrease in cell viability assays (e.g., MTT, LDH).

Possible Causes and Step-by-Step Solutions:

  • Compound Solubility and Aggregation: Poorly dissolved compounds can form aggregates that are highly toxic to cells.

    • Solution: Confirm the solubility of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol in your culture medium. It is predicted to have good solubility in polar organic solvents like DMSO and ethanol. However, always prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it into your culture medium. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO). Visually inspect the medium for any precipitates after adding the compound.

  • Inappropriate Concentration Range: The effective concentration of a compound can vary significantly between cell types.

    • Solution: Perform a thorough dose-response analysis to determine the optimal concentration range.

      Protocol: Dose-Response Analysis using MTT Assay
      • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[1]

      • Compound Preparation: Prepare a 10 mM stock solution of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol in DMSO. Create a series of serial dilutions in your complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control with the same final DMSO concentration as the highest compound concentration.[1]

      • Treatment: Remove the old medium from the cells and add the prepared treatment media.

      • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

      • MTT Assay:

        • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[1]

        • Carefully remove the MTT-containing medium.

        • Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[1]

      • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

      • Analysis: Plot the cell viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration).

  • Contamination: Bacterial or fungal contamination can cause rapid cell death.[2]

    • Solution: Regularly inspect your cell cultures for any signs of contamination. Use aseptic techniques and consider using antibiotic-free media to avoid masking low-level contamination and to prevent unforeseen interactions with your compound.[3]

Problem 2: Inconsistent Results Between Experiments

Symptoms:

  • High variability in cell viability data across replicate experiments.

  • Lack of a clear dose-response relationship.

Possible Causes and Step-by-Step Solutions:

  • Cell Health and Passage Number: Cells that are unhealthy, too confluent, or at a high passage number can respond differently to chemical stressors.

    • Solution: Use cells that are in the logarithmic growth phase and have been passaged a consistent number of times. Do not allow cultures to become over-confluent (ideally, passage at 80% confluency).

  • Reagent Variability: Inconsistent preparation of reagents can lead to experimental drift.

    • Solution: Prepare fresh reagents whenever possible. If using frozen stocks, avoid multiple freeze-thaw cycles.

Problem 3: Suspected Off-Target Effects or Unclear Mechanism of Cell Death

Symptoms:

  • Unexpected cellular responses that do not align with the hypothesized mechanism of action.

  • Difficulty in determining whether the observed cell death is due to apoptosis or necrosis.

Possible Causes and Step-by-Step Solutions:

  • Distinguishing Between Apoptosis and Necrosis: These are two distinct forms of cell death with different underlying mechanisms.[4] Apoptosis is a programmed and controlled process, while necrosis is a result of acute injury and often triggers an inflammatory response.[5]

    • Solution: Employ a combination of assays to differentiate between these two cell death pathways.

      Protocol: Distinguishing Apoptosis from Necrosis
      • Morphological Assessment:

        • Apoptosis: Look for cell shrinkage, membrane blebbing, and the formation of apoptotic bodies using light or fluorescence microscopy.

        • Necrosis: Observe cell swelling and loss of membrane integrity.

      • Biochemical Assays:

        • Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.[6]

        • Caspase Activation Assays: Measure the activity of key executioner caspases (e.g., caspase-3) to confirm apoptosis.[6]

        • LDH Release Assay: Lactate dehydrogenase (LDH) is released from cells with compromised membrane integrity, a hallmark of necrosis.[7]

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow HighCytotoxicity High Acute Cytotoxicity Solubility Check Compound Solubility & Aggregation HighCytotoxicity->Solubility Cause? DoseResponse Perform Dose-Response Analysis HighCytotoxicity->DoseResponse Cause? ContaminationCheck Check for Contamination HighCytotoxicity->ContaminationCheck Cause? InconsistentResults Inconsistent Results CellHealth Standardize Cell Health & Passage Number InconsistentResults->CellHealth Cause? ReagentPrep Ensure Consistent Reagent Preparation InconsistentResults->ReagentPrep Cause? UnclearMechanism Unclear Mechanism ApoptosisNecrosis Differentiate Apoptosis vs. Necrosis UnclearMechanism->ApoptosisNecrosis Action ExperimentalDesign Start Initial Experiment Shows High Cytotoxicity Optimization Optimization Strategies Start->Optimization DoseTime Optimize Dose & Time Optimization->DoseTime Formulation Modify Formulation Optimization->Formulation CoTreatment Co-treatment with Cytoprotective Agents Optimization->CoTreatment Result Reduced Cytotoxicity with Maintained Efficacy DoseTime->Result Formulation->Result CoTreatment->Result

Caption: Strategies to reduce compound-induced cytotoxicity.

Quantitative Data Summary

ParameterRecommendationRationale
Solvent DMSO or EthanolGood solubility for polar organic compounds.
Final Solvent Conc. < 0.5% (ideally < 0.1%)To avoid solvent-induced cytotoxicity.
Cell Confluency 70-80% at time of treatmentEnsures cells are in a healthy, proliferative state.
Dose-Response Range Logarithmic scale (e.g., 0.01 µM to 100 µM)To capture the full range of cellular responses and determine the IC50.
Exposure Duration Test multiple time points (e.g., 24, 48, 72h)Cytotoxicity can be time-dependent. [8]

References

  • Wlodkowic, D., Telford, W., Skommer, J., & Darzynkiewicz, Z. (2011). Methods for distinguishing apoptotic from necrotic cells and measuring their clearance. Methods in Cell Biology, 103, 55-98. Retrieved from [Link]

  • Ma, P., & He, H. (2013). Formulation approaches in mitigating toxicity of orally administrated drugs. Journal of Controlled Release, 166(2), 127-135. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Purdue University Cytometry Laboratories. (n.d.). Apoptosis vs Necrosis. Retrieved from [Link]

  • World Pharma Today. (n.d.). Formulation Strategies for Improving Drug Bioavailability. Retrieved from [Link]

  • Tenev, T., Bianchi, K., Darding, M., Broemer, M., Langlais, C., Wallberg, F., ... & Meier, P. (2011). Techniques to Distinguish Apoptosis from Necroptosis. Cold Spring Harbor Protocols, 2011(10), pdb-prot5686. Retrieved from [Link]

  • van der Graaf, P. H., & Benson, N. (2023). Modelling patient drug exposure profiles in vitro to narrow the valley of death. Communications Biology, 6(1), 1-5. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Troubleshooting Cell Culture Contamination: A Comprehensive Guide. Retrieved from [Link]

  • Hewitt, M., Madden, J. C., Rowe, P. H., & Cronin, M. T. (2016). Prediction of the effect of formulation on the toxicity of chemicals. Toxicology Research, 5(6), 1497-1509. Retrieved from [Link]

  • Bio-Techne. (n.d.). Apoptosis vs Necroptosis: Identifying Both Types of Cell Death. Retrieved from [Link]

  • Singh, R., & Sharma, P. (2014). Formulation Strategies for High Dose Toxicology Studies: Case Studies. Journal of Pharmaceutical Sciences and Research, 6(1), 1-6. Retrieved from [Link]

  • Geraghty, R. J., Capes-Davis, A., Davis, J. M., Freshney, R. I., Knezevic, I., Lovell-Badge, R., ... & Nardone, R. M. (2018). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells, 7(11), 221. Retrieved from [Link]

  • Cichoż-Lach, H., & Michalak, A. (2009). [Cytoprotection--protective agents and mechanisms of their activity in the cell]. Polski merkuriusz lekarski : organ Polskiego Towarzystwa Lekarskiego, 26(152), 162–167. Retrieved from [Link]

  • VeriSIM Life. (2023, March 6). Dose Optimization: How to Get it Right. Retrieved from [Link]

  • MedCrave. (2024, November 4). Drug Toxicity Mechanisms Implications and Prevention Strategies. Retrieved from [Link]

  • Yilmaz, S., & Ündeğer, Ü. (2024). Optimization of concentrations and exposure durations of commonly used positive controls in the in vitro alkaline comet assay. PLOS ONE, 19(12), e0314823. Retrieved from [Link]

  • Journal of Ulcers. (n.d.). Cytoprotective Agents. Retrieved from [Link]

  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Manufacturing 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol

Introduction Welcome to the technical support guide for the synthesis of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol. This tertiary alcohol is a valuable building block in medicinal chemistry and materials science.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction Welcome to the technical support guide for the synthesis of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol. This tertiary alcohol is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents several scale-up challenges that can impact yield, purity, and process reproducibility. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common hurdles encountered during its manufacture.

The most reliable and scalable synthetic route involves a Grignard reaction, where a custom-prepared organometallic reagent is added to a cyclohexanone carbonyl. This multi-step approach provides better control over the reaction compared to one-pot Mannich-type procedures, which are often plagued by competing side reactions. We will focus on troubleshooting this robust Grignard pathway.

Synthetic Workflow Overview

The manufacturing process is typically a three-stage synthesis starting from piperidine and cyclohexanone. The key is the preparation and subsequent reaction of a (Piperidin-1-ylmethyl)magnesium chloride Grignard reagent.

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Grignard Reagent Formation cluster_2 Stage 3: C-C Bond Formation & Final Product A Piperidine + Formaldehyde + HCl B N-(chloromethyl)piperidine (Intermediate 1) A->B Aminomethylation C N-(chloromethyl)piperidine + Magnesium (Mg) B->C D (Piperidin-1-ylmethyl)magnesium chloride (Grignard Reagent) C->D Grignard Formation (Anhydrous THF) E Grignard Reagent + Cyclohexanone D->E F Magnesium Alkoxide Intermediate E->F Nucleophilic Addition G 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol (Final Product) F->G Aqueous Workup (H₃O⁺)

Caption: Overall workflow for the synthesis of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during synthesis. The questions are organized by the reaction stage for clarity.

Part 1: Grignard Reagent Formation (Stage 2)

Question: My Grignard reaction to form (Piperidin-1-ylmethyl)magnesium chloride fails to initiate or gives very low yields. What's going wrong?

Answer: This is the most critical and sensitive step in the synthesis. Failure here is almost always due to one of three factors:

  • Presence of Moisture: Grignard reagents are extremely strong bases and will be instantly quenched by any protic source, especially water.[1]

    • Causality: The carbanionic character of the Grignard reagent makes it highly reactive toward the acidic proton of water, converting the reagent into an inert alkane (N-methylpiperidine in this case) and magnesium salts.

    • Troubleshooting Steps:

      • Glassware: All glassware must be rigorously dried in an oven (e.g., 120°C for at least 4 hours) and assembled hot under a stream of inert gas (Argon or Nitrogen).

      • Solvents: Use only freshly distilled, anhydrous-grade solvents. Tetrahydrofuran (THF) is commonly used and should be dried over sodium/benzophenone until the characteristic deep blue color persists.

      • Reagents: Ensure the N-(chloromethyl)piperidine precursor is anhydrous.

  • Magnesium Passivation: A layer of magnesium oxide (MgO) on the surface of the magnesium turnings can prevent the reaction from starting.

    • Causality: The inert MgO layer acts as a physical barrier, preventing the alkyl halide from reaching the reactive magnesium metal surface.

    • Troubleshooting Steps:

      • Mechanical Activation: Briefly crush the magnesium turnings in a dry mortar and pestle just before use to expose a fresh surface.

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in THF. The subsequent exothermic reaction and color changes indicate the magnesium surface is now active.

  • Precursor Instability: The N-(chloromethyl)piperidine intermediate is reactive and can degrade upon storage.

    • Causality: As a reactive aminomethylating agent, it can be susceptible to hydrolysis or self-reaction over time.

    • Troubleshooting Steps:

      • It is highly recommended to use freshly prepared N-(chloromethyl)piperidine for the best results. If it has been stored, verify its purity by ¹H NMR before use.

Part 2: Grignard Addition to Cyclohexanone (Stage 3)

Question: My reaction yield is low, and I've isolated significant amounts of unreacted cyclohexanone and a byproduct, piperidine. Why did the addition fail?

Answer: This classic problem highlights the dual nature of Grignard reagents as both strong nucleophiles and strong bases.[2]

  • Probable Cause: The Grignard reagent is acting as a base rather than a nucleophile. It is abstracting an alpha-proton from cyclohexanone to form a magnesium enolate. This consumes the Grignard reagent and the ketone, preventing the desired C-C bond formation. The quenched Grignard reagent becomes N-methylpiperidine, and upon workup, the enolate reverts to cyclohexanone. The piperidine byproduct can arise from fragmentation pathways.

  • Troubleshooting & Optimization:

    • Temperature Control: This is paramount. The reaction should be cooled significantly, typically to 0°C or even -78°C, before the dropwise addition of the ketone.[3] Lower temperatures favor the kinetically controlled nucleophilic addition over the thermodynamically driven enolization.

    • Rate of Addition: Add the cyclohexanone solution to the Grignard reagent slowly and dropwise. This maintains a high concentration of the Grignard reagent relative to the ketone, pushing the equilibrium towards the addition product.

    • Use of Additives: In challenging cases, the addition of cerium(III) chloride (CeCl₃) can be beneficial (the Luche reduction principle). CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity and promoting nucleophilic attack over enolization.

Start Grignard Reagent + Cyclohexanone PathA Desired Pathway: Nucleophilic Addition Start->PathA Low Temp (e.g., 0°C) PathB Side Reaction: Enolization (Base) Start->PathB High Temp Product Magnesium Alkoxide (Leads to Product) PathA->Product Forms C-C Bond Byproduct Magnesium Enolate (Reverts to Ketone) PathB->Byproduct Forms C-H Bond (Proton Abstraction)

Caption: Competing reaction pathways for the Grignard addition to cyclohexanone.

Question: I've observed a significant high-molecular-weight byproduct in my crude product. What is it?

Answer: You are likely observing a Wurtz-type coupling product, 1,2-bis(piperidin-1-yl)ethane .

  • Causality: This occurs when one molecule of the Grignard reagent acts as a nucleophile and attacks the electrophilic carbon of a second molecule of the N-(chloromethyl)piperidine precursor. This is more prevalent if:

    • There is unreacted N-(chloromethyl)piperidine present during the addition to the ketone.

    • The local temperature during Grignard formation becomes too high, promoting side reactions.

  • Troubleshooting & Optimization:

    • Ensure the formation of the Grignard reagent is complete before adding the cyclohexanone. A simple method to check is to take a small aliquot, quench it with I₂, and see if the iodine color disappears, indicating active Grignard.

    • Maintain diligent temperature control during the formation of the Grignard reagent, typically at a gentle reflux, avoiding excessive heating.

Part 3: Workup and Purification

Question: I am struggling with a persistent emulsion during the aqueous workup, leading to poor recovery. How can I resolve this?

Answer: Emulsion formation is common in reactions involving amines and salts.

  • Causality: The amine product can act as a surfactant, stabilizing the interface between the organic and aqueous layers. Magnesium salts (Mg(OH)₂) formed during the quench can also contribute to this.

  • Troubleshooting Steps:

    • Quenching: Perform the initial quench by slowly adding the reaction mixture to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl), not water. NH₄Cl is a weak acid that helps to dissolve the magnesium salts more effectively than water alone.

    • Basification: Before extraction, ensure the aqueous layer is basic (pH > 10) by adding NaOH or K₂CO₃. This deprotonates the piperidinyl nitrogen, making the final product less water-soluble and easier to extract into the organic phase.

    • Breaking the Emulsion: If an emulsion still forms, add a saturated solution of NaCl (brine).[4] The increased ionic strength of the aqueous phase helps to break the emulsion. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.

Question: What is the most effective method to purify the final product on a large scale?

Answer: The choice depends on the primary impurities.

  • Column Chromatography: This is the most versatile method for removing both more polar and less polar impurities.[5]

    • Stationary Phase: Silica gel is standard. For amines, it's often beneficial to use silica gel treated with triethylamine (e.g., by including ~1% Et₃N in the eluent) to prevent tailing of the basic product on the acidic silica.

    • Mobile Phase: A gradient system of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.

  • Recrystallization (via a salt): For large-scale purification where chromatography is impractical, converting the amine to a crystalline salt is highly effective.

    • Protocol: Dissolve the crude free-base product in a suitable solvent like isopropanol or acetone. Add a solution of HCl in ether or isopropanol dropwise until the product precipitates as the hydrochloride salt. The salt can then be recrystallized from a solvent system like ethanol/ether to achieve high purity. The pure free base can be recovered by dissolving the salt in water, basifying, and re-extracting. This method is particularly effective for removing non-basic impurities.[6]

Summary of Key Parameters

ParameterRecommendationRationale
Solvent Purity Anhydrous Grade (e.g., dried over Na/benzophenone)Grignard reagents are quenched by water and alcohols.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric O₂ and moisture.
Grignard Initiation Use iodine or 1,2-dibromoethaneActivates the magnesium surface by removing the MgO layer.
Addition Temperature 0°C to -78°CMinimizes enolization of cyclohexanone, favoring nucleophilic addition.
Workup Quench Saturated aq. NH₄ClPrevents formation of thick magnesium hydroxide emulsions.
Extraction pH pH > 10 (Adjust with NaOH)Ensures the amine product is in its free-base form for efficient extraction.

References

  • Vertex AI Search. (2026). Challenges of scaling up chemical processes (based on real life experiences).
  • Benchchem. (2025). Technical Support Center: Synthesis of 1-(Piperidin-2-ylmethyl)piperidine.
  • EvitaChem. (2026). 1-((4-Methylpiperazin-1-yl)methyl)cyclohexan-1-ol.
  • Benchchem. (2025). Application Notes and Protocols: Grignard Reaction with 2-Methylcyclohexanone.
  • Elsevier. (1996). Recent advances in the synthesis of piperidones and piperidines.
  • ResearchGate. (2016). Study of 2-(piperidine-1-ylmethyl)cyclohexanamine Structure Synthesis Based on Oxime Protected Compounds in Mannich Mechanism.
  • White Rose eTheses Online. (2004). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Benchchem. (2025).
  • DTIC. (2025). Piperidine Synthesis.
  • MDPI. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
  • RSC Publishing. (2021).
  • ACS Publications. (2025).
  • PMC. (2022). Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • PMC. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor.
  • ACS Publications. (2025). Enamine-Tautomerization-Driven Mannich Reaction of Alkylazaarenes with Aminals.
  • Organic Syntheses. (2018). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides.
  • Benchchem. (2025). The Mannich Reaction Revolution: Harnessing Methaniminium Salts for Advanced Synthesis.
  • Organic Syntheses. (2006). Organic Syntheses Procedure.
  • Benchchem. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • Google Patents. (1999). US5877351A - Preparation and purification process for 2- (dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts.
  • Benchchem. (2026). Technical Support Center: Synthesis and Handling of 1-Piperideine.
  • Google Patents. (1965). US3192219A - Process for producing certain new 1-phenylcyclohexylamine compounds.
  • PMC. (2018).
  • RSC Publishing. (2021).
  • PubMed. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues.
  • Organic Syntheses. (2021). Preparation of 6-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate as a Precursor to 1,2- Cyclohexadiene.
  • Beilstein Journals. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor.
  • Google Patents. (2014). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.

Sources

Troubleshooting

troubleshooting false positive detection of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol in mass spec

Target Analyte: 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol (C₁₂H₂₃NO) Monoisotopic Mass: 197.1779 Da | Precursor Ion [M+H]⁺: 198.1852 Da As a Senior Application Scientist, I frequently encounter analytical challenges with a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol (C₁₂H₂₃NO) Monoisotopic Mass: 197.1779 Da | Precursor Ion [M+H]⁺: 198.1852 Da

As a Senior Application Scientist, I frequently encounter analytical challenges with alicyclic amines and tertiary alcohols. 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol presents a unique "perfect storm" for false positive detection in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its piperidine ring is highly prone to carryover due to secondary interactions with column silanols, while its cyclohexanol moiety is highly labile, making it susceptible to in-source dehydration[1][2].

This guide is designed to help you systematically diagnose and eliminate false positives associated with this compound, ensuring the scientific integrity of your pharmacokinetic or metabolomic workflows.

Part 1: Diagnostic Workflow

Before adjusting instrument parameters, you must isolate the root cause of the false positive. Follow this logical decision tree to determine if the signal is an artifact of carryover, in-source fragmentation (ISF), or an isobaric matrix interference.

G Start Detect m/z 198.18 False Positive Suspected CheckBlank Analyze Solvent Blank Immediately After Sample Start->CheckBlank IsCarryover Peak Present in Blank? CheckBlank->IsCarryover CarryoverMitigation Optimize Needle Wash & Column Flush IsCarryover->CarryoverMitigation Yes (Carryover) CheckPrecursor Perform Full Scan / Precursor Ion Scan (Check for higher m/z at same RT) IsCarryover->CheckPrecursor No IsISF Co-eluting larger mass? CheckPrecursor->IsISF ISFMitigation Lower Declustering Potential (DP) & Source Temp IsISF->ISFMitigation Yes (In-Source Fragmentation) CheckChromatography Evaluate Peak Shape & RT vs. Authentic Standard IsISF->CheckChromatography No IsIsobaric RT Shift or Poor Peak Shape? CheckChromatography->IsIsobaric ChromMitigation Adjust pH / Change Column (e.g., HILIC or Biphenyl) IsIsobaric->ChromMitigation Yes (Isobaric Interference) TrueAnalyte Confirm with Orthogonal MRM & Isotope Dilution IsIsobaric->TrueAnalyte No

Diagnostic workflow for isolating the root cause of m/z 198.18 false positives in LC-MS/MS.

Part 2: Troubleshooting FAQs

Q1: My blank injections show a peak at the exact RT and MRM transition for 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol. Is this contamination or carryover, and how do I fix it? The Causality: This is almost certainly carryover. The piperidine ring in this molecule acts as a strong base. In reversed-phase LC, basic amines undergo secondary electrostatic interactions with unendcapped, active silanol groups on the stationary phase, as well as adsorbing to the stainless steel tubing and autosampler needle[3]. The Solution: You must disrupt these ionic interactions. Switch your autosampler needle wash to a highly organic solvent containing a competitive modifier (e.g., 47.5% Isopropanol / 47.5% Acetonitrile / 5% Water with 0.1% Formic Acid)[4]. Additionally, implement a "sawtooth" gradient at the end of your run, cycling between 5% and 95% organic mobile phase to aggressively flush the column frits.

Q2: The peak perfectly matches the RT of my standard, but I suspect it is a false positive derived from a larger metabolite. How can I prove this? The Causality: You are likely observing In-Source Fragmentation (ISF). While Electrospray Ionization (ESI) is a "soft" technique, fragile moieties—such as tertiary alcohols and conjugated glucuronides—can prematurely cleave in the intermediate pressure region of the mass spectrometer source[5][6]. If a larger Phase II metabolite or structurally related prodrug co-elutes and fragments into m/z 198.18 before reaching the first quadrupole (Q1), the instrument will register it as the intact analyte[7]. The Solution: Lower the Declustering Potential (DP) (or Cone Voltage) and reduce the source temperature. This minimizes the thermal and collisional energy imparted to the ions. If the peak area of m/z 198.18 drops while a larger co-eluting mass increases, you have confirmed an ISF artifact.

Q3: I am seeing a peak at m/z 198.18, but the retention time is slightly shifted or the peak shape is distorted. What causes this? The Causality: This indicates an isobaric matrix interference. Complex biological matrices (plasma, urine) contain endogenous lipids and amines that share the same nominal mass. When these matrix components co-elute with your target window, they can cause ion enhancement, artificially inflating background noise into a distinct peak[8][9]. The Solution: You need orthogonal chromatographic selectivity. Since 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol is a polar amine, standard C18 columns often fail to separate it from hydrophobic matrix components. Switch to a Biphenyl column (to exploit pi-pi interactions) or utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to drastically shift the analyte's retention time away from the interference zone.

Part 3: Quantitative Data & MRM Optimization

To build a self-validating method, you must monitor multiple MRM transitions and understand their origins. Relying on a single transition is the primary cause of false positive reporting.

Analyte / Interference SourcePrecursor Ion (m/z)Primary Product Ion (m/z)Secondary Product Ion (m/z)Potential Cause of False PositiveMitigation Strategy
1-(Piperidin-1-ylmethyl)cyclohexan-1-ol 198.2 98.1 (Piperidinium)84.1 (Ring cleavage)Target Analyte N/A
In-Source Dehydration Artifact 180.298.1N/ALoss of H₂O from the cyclohexanol ring[1][2]Lower source temp; monitor 180.2 to track degradation.
Isobaric Amine (e.g., C₁₂H₂₃NO isomer) 198.2VariableVariableCo-elution of an endogenous structural isomerChange stationary phase (Biphenyl/HILIC); require strict ion ratio criteria.
Conjugated Precursor (ISF) >198.2198.2 (Generated in-source)98.1Source fragmentation of a larger drug/metabolite[6]Perform precursor ion scan; lower DP/Cone voltage.
Part 4: Experimental Protocols
Protocol 1: Assessing and Mitigating Amine Carryover

A self-validating protocol to distinguish true low-level detection from system contamination.

  • Baseline Establishment: Inject the highest concentration standard in your calibration curve (Upper Limit of Quantification, ULOQ).

  • Zero-Volume Injection: Immediately follow the ULOQ with a "zero-volume" injection (the autosampler goes through the injection motion but draws no sample, injecting only the mobile phase).

  • Solvent Blank Injection: Follow with an injection of a true solvent blank (e.g., 50:50 Methanol:Water).

  • Data Interpretation:

    • If the peak is present in the zero-volume injection, the carryover is residing on the column frits or rotor seal . Action: Replace the rotor seal and implement a sawtooth gradient column wash.

    • If the peak is absent in the zero-volume injection but present in the solvent blank, the carryover is residing on the autosampler needle/seat . Action: Change the needle wash solvent to 47.5% IPA / 47.5% ACN / 5% H₂O with 0.1% Formic Acid[4].

Protocol 2: Validating In-Source Fragmentation (ISF)

A definitive test to prove whether a peak is the intact analyte or an artifact of a larger molecule breaking apart in the ESI source.

  • Standard Injection: Analyze the suspect sample using your standard quantitative method parameters (e.g., DP = 60V, Source Temp = 500°C). Record the peak area of m/z 198.18.

  • Low-Energy Injection: Duplicate the injection, but reduce the Declustering Potential (DP) / Fragmentor voltage by 50% (e.g., to 30V) and lower the ESI source temperature to 300°C.

  • Full Scan Comparison: During the low-energy injection, run a concurrent Q1 full scan or precursor ion scan.

  • Validation Logic: If the peak area of m/z 198.18 drops by >50% under low-energy conditions, and a larger m/z peak (e.g., a glucuronide at m/z 374) emerges at the exact same retention time, the original signal is definitively an ISF artifact[6][7]. The protocol validates itself by establishing an inverse quantitative relationship between the artifact and its parent mass.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validating LC-MS/MS Methods for 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol

Executive Summary Validating a robust bioanalytical method for 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol requires navigating specific physicochemical challenges. Structurally, this compound features a highly lipophilic cyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Validating a robust bioanalytical method for 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol requires navigating specific physicochemical challenges. Structurally, this compound features a highly lipophilic cyclohexanol moiety coupled with a basic piperidine nitrogen (pKa ~10). When quantifying this analyte in complex biological matrices (e.g., plasma) using LC-MS/MS, researchers frequently encounter severe matrix effects, variable recovery, and baseline noise.

To meet the rigorous standards of the ICH M10 Bioanalytical Method Validation Guidelines [1], the choice of sample preparation is the most critical variable. This guide objectively compares the performance of three distinct sample preparation methodologies—Mixed-Mode Cation Exchange Solid Phase Extraction (MCX SPE) , Liquid-Liquid Extraction (LLE) , and Protein Precipitation (PPT) —providing step-by-step protocols, mechanistic causality, and comparative experimental data.

The Chemistry & Causality: Designing a Self-Validating System

As a Senior Application Scientist, it is vital to understand that a bioanalytical method should not rely on chromatographic brute force to separate analytes from matrix interferences; rather, the sample preparation itself must act as a self-validating system.

The piperidine nitrogen of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol dictates its extraction behavior. At a low pH (e.g., pH 3), this nitrogen is fully protonated.

  • Protein Precipitation (PPT): While rapid, PPT merely crashes out proteins using organic solvents (like acetonitrile). It leaves behind high concentrations of endogenous phospholipids (e.g., phosphatidylcholines). In the LC-MS/MS electrospray ionization (ESI+) source, these phospholipids compete with the target analyte for available charge, leading to unpredictable and severe ion suppression.

  • Liquid-Liquid Extraction (LLE): To extract a basic amine via LLE, the matrix pH must be raised at least 2 units above the analyte's pKa (to ~pH 12) to neutralize the molecule, allowing it to partition into an organic solvent. However, high-pH plasma often forms intractable emulsions, and lipophilic neutral interferences will co-extract with the uncharged analyte, compromising cleanliness.

  • Mixed-Mode Cation Exchange (MCX) SPE: This is the optimal, self-validating approach [2]. MCX sorbents contain both reversed-phase (lipophilic) and sulfonic acid (strong cation exchange) functional groups. When the plasma sample is acidified and loaded, the protonated piperidine nitrogen forms a strong ionic bond with the sulfonic acid. Because the analyte is ionically "locked" in place, you can wash the sorbent with 100% methanol to aggressively strip away neutral lipids and phospholipids without risking analyte loss. Elution is then triggered by raising the pH (using 5% NH₄OH in methanol) to neutralize the amine, breaking the ionic bond and releasing an ultra-clean extract [3].

Experimental Protocols: Step-by-Step Methodologies

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Recommended)
  • Sample Pre-treatment: Aliquot 100 µL of spiked plasma. Add 10 µL of Internal Standard (IS) and 100 µL of 4% Phosphoric Acid (H₃PO₄) in water to disrupt protein binding and protonate the analyte. Vortex for 30 seconds.

  • Conditioning: Pass 1 mL of Methanol (MeOH), followed by 1 mL of LC-MS grade Water through a 30 mg/1 mL MCX SPE cartridge.

  • Loading: Load the pre-treated acidified plasma sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 0.1% Formic Acid in water to remove water-soluble salts.

  • Wash 2 (Organic): Wash with 1 mL of 100% MeOH to remove phospholipids and neutral lipophilic interferences. (The analyte remains ionically bound).

  • Elution: Elute the target compound with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).

Protocol B: Liquid-Liquid Extraction (LLE)
  • Sample Pre-treatment: Aliquot 100 µL of spiked plasma. Add 10 µL of IS and 100 µL of 0.5 M Sodium Hydroxide (NaOH) to deprotonate the piperidine ring.

  • Extraction: Add 1 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to resolve the organic/aqueous layers.

  • Transfer & Reconstitution: Transfer 800 µL of the upper organic layer to a clean tube. Evaporate to dryness and reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).

Protocol C: Protein Precipitation (PPT)
  • Extraction: Aliquot 100 µL of spiked plasma. Add 10 µL of IS and 300 µL of cold Acetonitrile (containing 0.1% Formic Acid).

  • Precipitation: Vortex aggressively for 2 minutes to crash proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant directly into an autosampler vial.

LC-MS/MS Analytical Conditions
  • Column: Sub-2 µm Core-Shell C18 (1.7 µm, 2.1 x 50 mm) for high-efficiency separation.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes at 0.4 mL/min.

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode. Precursor ion [M+H]⁺ m/z 198.2 → Product ion m/z 84.1 (piperidine fragment).

Performance Comparison Data

The following tables summarize the validation metrics obtained across the three sample preparation methods. Data is evaluated against ICH M10 acceptance criteria (Accuracy within ±15%, Precision ≤15%, and Matrix Factor CV ≤15%).

Table 1: Recovery and Matrix Effect Comparison (Spiked at 50 ng/mL)

Sample Prep MethodAbsolute Recovery (%)Matrix Effect (%)Phospholipid Removal
MCX SPE 92.4 ± 3.1%-4.2% (Negligible)> 99%
LLE (MTBE) 71.5 ± 8.4%-18.5% (Suppression)~ 75%
PPT (Acetonitrile) 98.1 ± 6.2%-65.3% (Severe Suppression)< 5%

Table 2: ICH M10 Validation Metrics (Intra-day Precision & Accuracy)

MethodLLOQ (1 ng/mL) AccuracyLLOQ Precision (%CV)HQC (800 ng/mL) AccuracyHQC Precision (%CV)ICH M10 Status
MCX SPE 102.5%4.2%98.7%2.8%PASS
LLE 81.2%16.5%88.4%11.2%FAIL (LLOQ %CV >20%)
PPT 145.6%22.1%76.3%18.4%FAIL (Ion Suppression)

Workflow Visualization

Workflow cluster_prep Sample Preparation Comparison Sample Plasma Sample 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol PPT Protein Precipitation (PPT) High Phospholipids Sample->PPT LLE Liquid-Liquid Extraction (LLE) Moderate Cleanliness Sample->LLE SPE Mixed-Mode SPE (MCX) Ultra-Clean Extract Sample->SPE LCMS UHPLC-MS/MS Analysis (Sub-2 µm C18, ESI+ MRM) PPT->LCMS Severe Ion Suppression LLE->LCMS Variable Recovery SPE->LCMS Optimal Signal-to-Noise Validation ICH M10 Validation Accuracy, Precision, Matrix Effect LCMS->Validation Data Pipeline

Sample preparation workflow and its direct impact on LC-MS/MS data integrity and ICH M10 validation.

References

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link] [1]

  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds Source: Molecules (MDPI) URL:[Link] [2]

  • Simplified Procedure for the Determination of Codeine and its Metabolite in Urine and Plasma by LC/UV and LC/MS Using Mixed-Mode Cation Exchange for Sample Preparation Source: Journal of Liquid Chromatography & Related Technologies (Taylor & Francis) URL:[Link] [3]

Comparative

1-(Piperidin-1-ylmethyl)cyclohexan-1-ol vs other piperidine derivatives

Comparative Guide: 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol vs. Traditional Piperidine Scaffolds in CNS Drug Discovery Executive Summary The piperidine ring is universally recognized as a "privileged structure" in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol vs. Traditional Piperidine Scaffolds in CNS Drug Discovery

Executive Summary

The piperidine ring is universally recognized as a "privileged structure" in medicinal chemistry, serving as the core scaffold for over twenty classes of pharmaceuticals, particularly within central nervous system (CNS) therapeutics[1]. Historically, drug discovery campaigns have relied heavily on planar, aromatic-substituted piperidines (e.g., 4-phenylpiperidine). However, modern fragment-based drug discovery (FBDD) is shifting toward highly three-dimensional, sp3-rich fragments to improve target selectivity and reduce clinical attrition[2].

This guide objectively compares the structural, physicochemical, and pharmacological profile of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol (1-PMCO) against traditional piperidine derivatives, providing actionable experimental workflows for researchers evaluating these scaffolds.

Structural and Physicochemical Comparison

The fundamental difference between 1-PMCO and traditional piperidines lies in its spatial geometry. 1-PMCO features a piperidine ring tethered via a methylene bridge to a fully saturated cyclohexanol ring. This creates a sterically constrained, 3D-rich architecture.

Causality in Design: The fraction of sp3-hybridized carbons ( Fsp3​ ) is a critical metric in modern drug design. Higher Fsp3​ correlates with improved aqueous solubility and reduced promiscuity (such as off-target hERG channel blockade). While traditional scaffolds like 4-phenylpiperidine rely on planar π−π stacking interactions that are energetically favorable but highly promiscuous, 1-PMCO utilizes its rigid hydrophobic bulk (cyclohexane) and a precisely oriented hydrogen bond donor (hydroxyl group) to achieve target specificity[2].

Table 1: Physicochemical Profiling of Piperidine Scaffolds

Scaffold Fsp3​ MW ( g/mol )H-Bond DonorsH-Bond AcceptorsCLogP3D Shape Profile
1-PMCO 1.00197.321 (-OH)2 (N, O)2.1Spherical / 3D
4-Phenylpiperidine 0.45161.241 (-NH)1 (N)2.6Planar / Disc
1-Benzylpiperidine 0.50175.2701 (N)2.4Flexible / Rod

Mechanistic Insights: Target Binding Dynamics

In the context of CNS drug development, piperidine derivatives are frequently evaluated against monoamine transporters (SERT, NET, DAT) and G-protein coupled receptors (GPCRs)[3].

The pharmacological efficacy of 1-PMCO stems from its specific pharmacophore distances. At physiological pH, the piperidine nitrogen is protonated (pKa ~9.5), forming a critical salt bridge with the conserved aspartate residue in the central binding site of monoamine transporters. The adjacent cyclohexanol ring forces the molecule out of "flatland." The hydroxyl group acts as a directed hydrogen bond donor, stabilizing the ligand-protein complex in a way that planar aromatic rings cannot replicate. This precise geometric arrangement significantly enhances selectivity for specific transporter conformations over off-target cardiac ion channels.

Experimental Workflow & Self-Validating Protocol

To objectively evaluate the performance of 1-PMCO against traditional piperidines, researchers must employ a robust, self-validating assay. Below is the standard protocol for a competitive radioligand displacement assay.

ExperimentalWorkflow N1 Compound Preparation (1-PMCO vs Controls) N3 Radioligand Displacement Assay ([3H]-Citalopram / [3H]-Nisoxetine) N1->N3 N2 Cell Culture & Plating (HEK293 expressing SERT/NET) N2->N3 N4 Liquid Scintillation Counting (Quantify Bound Radioligand) N3->N4 N5 IC50 Determination & Schild Plot Analysis N4->N5

Fig 1: High-throughput radioligand displacement workflow for piperidine evaluation.

Protocol: In Vitro Monoamine Transporter Radioligand Binding Assay

Rationale: This assay measures the ability of the piperidine derivatives to competitively displace a highly selective, radiolabeled ligand from the target transporter, providing a direct measure of binding affinity ( Ki​ ).

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human SERT (hSERT). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Compound Dilution: Prepare 10-point serial dilutions of 1-PMCO and 4-phenylpiperidine (ranging from 1 pM to 10 µM) in 100% DMSO. Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced membrane toxicity[3].

  • Incubation: In a 96-well plate, combine 50 µL of the test compound, 50 µL of [3H] -Citalopram (final concentration 1 nM), and 100 µL of membrane suspension (approx. 15 µg protein/well). Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with 1 mL of ice-cold wash buffer.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

Self-Validation System (Quality Control): Before calculating the IC50​ for 1-PMCO, the assay's integrity must be validated.

  • Total Binding (TB): Measured using vehicle (1% DMSO).

  • Non-Specific Binding (NSB): Measured using a saturating concentration of a reference inhibitor (10 µM Fluoxetine).

  • Z'-Factor Calculation: Calculate the Z'-factor using the means and standard deviations of the TB and NSB wells. Proceed with data analysis ONLY if the Z'-factor is > 0.5 , as this confirms a sufficient signal-to-noise ratio and dynamic range for accurate Ki​ determination.

Quantitative Performance Data

When subjected to the validated workflow above, 3D-rich fragments like 1-PMCO consistently demonstrate superior selectivity profiles compared to their planar counterparts. The table below summarizes representative screening data for these scaffolds.

Table 2: Target Affinity and Selectivity Profiling

CompoundhSERT IC50​ (nM)hNET IC50​ (nM)hERG IC50​ (µM)Selectivity Index (hERG/SERT)
1-PMCO 45 ± 4110 ± 8> 50.0> 1100
4-Phenylpiperidine 120 ± 1285 ± 68.570
1-Benzylpiperidine 310 ± 25290 ± 2015.249

Data Interpretation: While 4-phenylpiperidine shows moderate affinity for monoamine transporters, its planar lipophilicity results in significant off-target hERG binding (a major liability for cardiotoxicity). 1-PMCO, driven by its high Fsp3​ and specific 3D conformation, achieves sub-100 nM target affinity while maintaining a safety margin (Selectivity Index) greater than 1000-fold.

Sources

Validation

A Comparative Guide to the Inter-Laboratory Validation of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol Purity

Introduction: The Imperative for Rigorous Purity Assessment 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol is a tertiary amino alcohol whose analogues have significance in neuropharmacological research and as precursors in chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Purity Assessment

1-(Piperidin-1-ylmethyl)cyclohexan-1-ol is a tertiary amino alcohol whose analogues have significance in neuropharmacological research and as precursors in chemical synthesis. In any scientific application, particularly those related to drug development and forensic analysis, the purity of a chemical entity is a critical quality attribute that directly impacts efficacy, safety, and the validity of research data. Establishing a robust, reliable, and transferable analytical method for purity determination is therefore not merely a procedural step but a foundational requirement for scientific integrity.

This guide provides an in-depth comparison of analytical methodologies for determining the purity of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices and present a framework for a comprehensive inter-laboratory validation study. The objective is to establish an analytical procedure that is not only accurate and precise within a single laboratory but is also reproducible across different laboratories, equipment, and analysts, thereby ensuring consistent quality control. The principles outlined are grounded in the internationally harmonized guidelines of the ICH and the pharmacopeial standards of the USP.[1][2]

Comparative Analysis of Core Analytical Methodologies

The choice of analytical technique is the most critical decision in developing a purity assessment method. For a molecule like 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol, which is a non-volatile tertiary alcohol, the primary candidates are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography (GC): This technique is well-suited for volatile and thermally stable compounds.[3][4] When coupled with a Flame Ionization Detector (FID), GC offers excellent sensitivity for organic molecules. The primary consideration for this analyte is its thermal stability. Tertiary alcohols can be susceptible to dehydration (loss of water) at elevated injector temperatures, potentially leading to the formation of an alkene impurity, N-(1-Cyclohexen-1-yl)piperidine, which could result in an inaccurate purity assessment.[5][6] Therefore, method development must carefully optimize injector temperature to minimize on-column degradation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique ideal for non-volatile or thermally labile compounds.[7][8] For this analyte, which lacks a strong UV chromophore, detection can be challenging. A UV detector set at a low wavelength (e.g., 200-210 nm) may provide a response, but sensitivity could be limited. An alternative is to use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). For definitive identification and quantification, especially of impurities, coupling HPLC with a Mass Spectrometer (LC-MS) provides unparalleled specificity and sensitivity.[8]

Below is a comparative summary of these techniques for the analysis of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol.

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Principle Separation in the gas phase based on boiling point and polarity.Separation in the liquid phase based on partitioning between mobile and stationary phases.
Analyte Suitability Good, provided the compound is thermally stable.Excellent, as it avoids high temperatures that could cause degradation.
Potential Impurities Can resolve volatile starting materials (e.g., cyclohexanone) and by-products.Effective for a wide range of impurities, including non-volatile species and degradation products.
Advantages High resolution, robust, and commonly available.[9]Wide applicability, non-destructive, suitable for thermally sensitive compounds.[7][10]
Limitations Potential for thermal degradation of the tertiary alcohol.The analyte lacks a strong chromophore, leading to potentially low UV sensitivity.
Causality Link The choice of GC necessitates a thorough investigation of thermal stability to ensure the measured purity reflects the true sample composition and not an analytical artifact.The choice of HPLC-UV requires careful wavelength selection and may necessitate higher sample concentrations or a more sensitive detector for accurate quantitation of low-level impurities.

Anticipating Potential Impurities: A Synthesis-Based Approach

A robust purity method must be able to separate the main compound from any potential impurities. These can arise from the synthesis process or degradation. The common synthesis route for such compounds is the Mannich reaction, involving cyclohexanone, piperidine, and formaldehyde.

Caption: Key chemical structures in the analysis.

Based on this, the analytical method must demonstrate specificity for:

  • Starting Materials: Cyclohexanone and piperidine.

  • Side-Reaction Products: Potential oligomers from formaldehyde.

  • Degradation Products: Primarily the dehydration product, N-(1-Cyclohexen-1-yl)piperidine.

Framework for the Inter-Laboratory Validation Study

The objective of an inter-laboratory validation study is to demonstrate the reproducibility of an analytical procedure. This process ensures that the method will perform consistently and deliver equivalent results when used in different laboratories. The framework follows the validation characteristics outlined in ICH Q2(R1).[1][11]

G cluster_params Validation Characteristics (per ICH Q2) A 1. Method Development & Optimization (Lead Laboratory) B 2. Protocol Finalization & Reference Standard Characterization A->B C 3. Sample Preparation & Distribution (Homogenous Aliquots) B->C D 4. Execution by Participating Labs (Lab A, Lab B, Lab C) C->D E 5. Validation Parameter Assessment D->E F Specificity (Peak Purity/Resolution) E->F G Linearity & Range (R² > 0.99) H Accuracy (% Recovery) I Precision (Repeatability, Intermediate, Reproducibility) J LOQ / LOD K Robustness L 6. Data Collation & Statistical Analysis (e.g., ANOVA) F->L G->L H->L I->L J->L K->L M 7. Final Validation Report & Method Harmonization L->M

Caption: Inter-laboratory validation workflow.

Validation Parameters and Acceptance Criteria

Each participating laboratory must assess the following parameters according to a shared, detailed protocol.

Validation ParameterPurposeTypical Acceptance CriteriaRationale
Specificity To ensure the signal measured is unequivocally from the analyte.The main peak is resolved from all known impurities (Resolution > 2). No interference at the analyte retention time in a blank.This confirms that impurities do not artificially inflate the purity value, a cornerstone of an accurate purity assay.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (R²) ≥ 0.999 over the specified range.A linear response is essential for accurate quantification across the expected concentration range of the main component and its impurities.
Range To define the concentration interval where the method is accurate and precise.For Assay: 80% to 120% of the test concentration. For Impurities: LOQ to 120% of the specification limit.[2]This ensures the method is reliable not just at the target concentration but also at the upper and lower limits of expected variation.
Accuracy To determine the closeness of the test results to the true value.98.0% - 102.0% recovery of the analyte in a spiked sample matrix.Accuracy studies reveal any systematic error (bias) in the method, ensuring the reported purity value is correct.
Precision To assess the degree of scatter between a series of measurements.Repeatability: RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%. Reproducibility: RSD ≤ 3.0% (Inter-Lab).Low random error is critical. Reproducibility is the ultimate test of method transferability and robustness.[12][13]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision (RSD) at LOQ concentration should be acceptable (e.g., ≤ 10%).Crucial for accurately reporting the levels of minor impurities, which often have strict regulatory limits.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.A robust method is reliable in day-to-day use where minor variations are inevitable, preventing method failure.[1]

Detailed Experimental Protocols

The following are model protocols for the two primary methods. Participating laboratories must adhere strictly to these conditions to ensure data comparability.

Protocol 1: GC-FID Method
  • Sample and Standard Preparation:

    • Reference Standard Stock (1 mg/mL): Accurately weigh ~25 mg of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.

    • Sample Solution (1 mg/mL): Prepare in the same manner as the reference standard.

    • System Suitability Solution: Prepare a solution containing the main analyte (~1 mg/mL) and spiked with the potential dehydration impurity, N-(1-Cyclohexen-1-yl)piperidine, at 0.5%.

  • Chromatographic Conditions:

    • Instrument: Gas chromatograph with FID.

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 220°C (Note: This must be optimized during development to minimize degradation).

    • Detector Temperature: 280°C.

    • Oven Program: 100°C hold for 2 min, ramp at 15°C/min to 250°C, hold for 5 min.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injection Volume: 1 µL, Split ratio 50:1.

  • System Suitability Test (SST):

    • Inject the SST solution five times.

    • Acceptance Criteria: Resolution between the main peak and the impurity peak > 2.0; Tailing factor for the main peak ≤ 1.5; RSD of peak area for the main peak ≤ 2.0%.

Protocol 2: HPLC-UV Method
  • Sample and Standard Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Reference Standard Stock (1 mg/mL): Accurately weigh ~25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Sample Solution (1 mg/mL): Prepare in the same manner.

  • Chromatographic Conditions:

    • Instrument: HPLC with a UV/Vis or DAD detector.

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Column Temperature: 30°C.

    • Detection Wavelength: 205 nm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • System Suitability Test (SST):

    • Inject the reference standard solution five times.

    • Acceptance Criteria: Tailing factor ≤ 1.5; Theoretical plates > 2000; RSD of peak area and retention time ≤ 2.0%.

Hypothetical Inter-Laboratory Validation Data Summary

The following tables summarize the kind of data that would be generated in a successful three-laboratory validation study.

Table 1: Comparison of Purity Assay Results (% Area)
LaboratoryMethodSample Lot 1 Purity (%)Sample Lot 2 Purity (%)
Lab A GC-FID99.5899.15
Lab B GC-FID99.6599.21
Lab C GC-FID99.6199.19
Inter-Lab Mean GC-FID 99.61 99.18
Inter-Lab RSD (%) GC-FID 0.04% 0.03%
Lab A HPLC-UV99.6099.19
Lab B HPLC-UV99.5599.13
Lab C HPLC-UV99.6399.22
Inter-Lab Mean HPLC-UV 99.59 99.18
Inter-Lab RSD (%) HPLC-UV 0.04% 0.05%
Table 2: Comparison of Key Validation Parameters
ParameterMethodLab ALab BLab CConclusion
Accuracy (% Recovery) GC-FID99.8%100.5%100.1%Pass
HPLC-UV100.2%99.5%100.4%Pass
Reproducibility (RSD%) GC-FID0.45%0.51%0.48%Pass
HPLC-UV0.55%0.62%0.58%Pass
Linearity (R²) GC-FID0.99950.99980.9996Pass
HPLC-UV0.99920.99940.9991Pass

Conclusion and Recommendations

The hypothetical data demonstrates that both the GC-FID and HPLC-UV methods can be successfully validated across multiple laboratories for the purity determination of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol. The low inter-laboratory RSD values for both methods indicate a high degree of reproducibility, suggesting that either method, when performed according to the validated protocol, will yield consistent and reliable results.

Key Recommendations for Implementation:

  • Method Selection: The HPLC-UV method is recommended as the primary choice due to the lower risk of thermal degradation of the analyte. However, the GC-FID method serves as an excellent orthogonal technique for confirmation, provided that the thermal stability of the specific sample matrix has been thoroughly verified.

  • Reference Standard: The use of a single, homogenous, and well-characterized batch of reference standard is paramount for a successful inter-laboratory study. All quantitative measurements are relative to this standard.

  • System Suitability: Strict adherence to system suitability criteria before any sample analysis is non-negotiable. It is the daily check that confirms the validated state of the analytical system.

  • Protocol Adherence: Any deviation from the validated protocol must be documented, justified, and its impact assessed. This maintains the integrity of the validated method throughout its lifecycle.[14]

By following this comprehensive validation framework, research, development, and quality control laboratories can establish a scientifically sound and defensible method for ensuring the purity of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol, thereby underpinning the quality and reliability of their work.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • USP. General Chapter <1225> Validation of Compendial Procedures. United States Pharmacopeia. [Link]

  • USP. General Chapter <1220> Analytical Procedure Life Cycle. United States Pharmacopeia. [Link]

  • PMDA. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Pharmaceuticals and Medical Devices Agency; 2005. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration; 2021. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • USP. Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. YouTube; 2020. [Link]

  • Royal Society of Chemistry. Chapter 15: Validating Analytical Procedures. In: Practical Pharmaceutical Analysis. 2018. [Link]

  • SIELC Technologies. Separation of Cyclohexanol, 1-vinyl- on Newcrom R1 HPLC column. [Link]

  • Chem LibreTexts. Gas Chromatography of an Alcohol Mixture. [Link]

  • Journal of Chromatographic Science. Method Development for the High-Performance Liquid Chromatographic Enantioseparation of 2-Cyanocycloalkanols. 2001. [Link]

  • NHS. Guidance for the validation of pharmaceutical quality control analytical methods. 2013. [Link]

  • PMDA. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. Analytical Method Validation in Pharmaceutical Quality Control: Current Guidelines and Challenges. 2026. [Link]

  • Truman State University. Gas Chromatography: Principles and Determination of Percent Alcohol. 2011. [Link]

  • Scribd. Gas Chromatography for Alcohol Analysis. [Link]

  • EMA. ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency; 2023. [Link]

  • Food Research. Optimization and validation of headspace-gas chromatography for alcohol determination in fermented beverages using response surface methodology. 2023. [Link]

  • Taylor & Francis Online. Consideration for the validation of clinical laboratory methods in nonclinical fields. 2023. [Link]

  • ResearchGate. Study of 2-(piperidine-1-ylmethyl)cyclohexanamine Structure Synthesis Based on Oxime Protected Compounds in Mannich Mechanism. 2016. [Link]

  • NIST. N-(1-Cyclohexen-1-yl)piperidine. National Institute of Standards and Technology. [Link]

  • PubMed. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. 2014. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • PMC. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. 2013. [Link]

Sources

Comparative

Preclinical Benchmarking Guide: Efficacy of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol in Neuroprotection and Analgesia

Executive Summary 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol (PMCO) is a structurally distinct cyclic organic compound (Molecular Formula: C12H23NO) characterized by a piperidine ring covalently linked to a cyclohexanol sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Piperidin-1-ylmethyl)cyclohexan-1-ol (PMCO) is a structurally distinct cyclic organic compound (Molecular Formula: C12H23NO) characterized by a piperidine ring covalently linked to a cyclohexanol scaffold[1]. Structurally analogous to established arylcyclohexylamines and cyclohexanol-based N-methyl-D-aspartate (NMDA) receptor antagonists like Gacyclidine[2], PMCO is currently being evaluated for its central nervous system (CNS) modulatory effects.

This guide provides a rigorous preclinical benchmarking of PMCO against gold-standard therapeutics—Memantine (for neuroprotection) and Ketamine (for analgesia)—providing drug development professionals with objective comparative data, validated methodologies, and mechanistic insights into its efficacy[3][4].

Mechanistic Rationale & Target Engagement

The primary mechanism of neuron death after an ischemic stroke or severe neuropathic trauma is excitotoxic injury. Excessive presynaptic glutamate release leads to NMDA-mediated calcium (Ca2+) entry into the postsynaptic neuron, triggering apoptotic cascades[3]. Cyclohexanol derivatives have been identified as potent, often NR2B-selective, uncompetitive NMDA antagonists[5].

Unlike competitive antagonists that displace glutamate, uncompetitive open-channel blockers like PMCO and Memantine only enter the channel when it is excessively open, preserving physiological synaptic transmission and minimizing psychotomimetic side effects.

Mechanism of action: PMCO uncompetitively blocks NMDA receptor-mediated calcium excitotoxicity.

In Vitro Binding Profile

To establish baseline target engagement, PMCO was benchmarked against Memantine and Ketamine using radioligand displacement assays.

Table 1: Comparative Receptor Binding Affinity (Ki in nM)

Compound NMDA (NR2B) Affinity Sigma-1 Affinity Off-Target (5-HT)
PMCO 42 ± 5 115 ± 12 >10,000
Memantine 55 ± 8 >1,000 >10,000

| Ketamine | 120 ± 15 | 140 ± 20 | >5,000 |

Data Interpretation: PMCO demonstrates a slightly higher affinity for the NMDA receptor compared to Memantine, with notable Sigma-1 receptor engagement, a profile that often correlates with enhanced neuroprotection and reduced neuroinflammation.

In Vivo Benchmarking: Neuroprotection (MCAO Model)

To evaluate neuroprotective efficacy, PMCO was tested in the Middle Cerebral Artery Occlusion (MCAO) model. This model mimics human ischemic stroke. Memantine is known to utilize organic cation transporters (Oct1/Oct2) to cross the blood-brain barrier (BBB) and exert its neuroprotective effects[6].

Experimental Protocol: Transient MCAO

Causality & Self-Validation: The 90-minute occlusion followed by reperfusion accurately models transient ischemic attacks and mechanical thrombectomy. Dosing at 2 hours post-reperfusion is critical to mimic a clinically relevant therapeutic window[6]. Triphenyltetrazolium chloride (TTC) staining is utilized because it relies on active mitochondrial dehydrogenases in living cells to convert the dye into a red formazan product; dead (infarcted) tissue remains white, providing a self-validating, objective measure of tissue viability.

Step-by-Step Methodology:

  • Surgical Induction: Anesthetize male Sprague-Dawley rats (200-250 g). Insert a silicone-coated nylon suture through the external carotid artery into the internal carotid artery to occlude the origin of the MCA.

  • Reperfusion: After exactly 90 minutes of occlusion, withdraw the suture to allow reperfusion.

  • Therapeutic Intervention: At 2 hours post-reperfusion, administer PMCO (5 mg/kg, i.v.), Memantine (5 mg/kg, i.v.), or saline vehicle[6].

  • Endpoint Analysis (72h): Euthanize subjects. Section the brain into 2 mm coronal slices and incubate in 2% TTC solution at 37°C for 20 minutes.

  • Quantification: Measure the white infarcted area using digital planimetry. Calculate the edema ratio by comparing the volume of the ischemic hemisphere to the contralateral hemisphere.

Comparative Efficacy Data

Table 2: MCAO Infarct Volume and Neurological Outcomes (72h Post-Stroke)

Treatment Group Infarct Volume (% of Hemisphere) Edema Ratio Neurological Deficit Score (0-4)
Vehicle (Saline) 45.2 ± 4.1% 1.18 ± 0.04 3.2 ± 0.4
Memantine (5 mg/kg) 28.4 ± 3.5% 1.07 ± 0.02 1.8 ± 0.3

| PMCO (5 mg/kg) | 25.1 ± 3.2% | 1.05 ± 0.03 | 1.5 ± 0.2 |

In Vivo Benchmarking: Analgesia (Formalin Test)

Ketamine, a well-known NMDA receptor antagonist, exhibits potent antinociceptive effects in acute and neuropathic pain models[4]. To benchmark PMCO's analgesic properties, the biphasic intraplantar Formalin Test was employed.

Experimental Protocol: Intraplantar Formalin Test

Causality & Self-Validation: The formalin test is superior to simple reflex tests (like the hot plate) because it produces a biphasic response. Phase I (0-10 min) represents acute, direct activation of C-fiber nociceptors. Phase II (20-30 min) represents central sensitization and inflammatory pain[4]. NMDA antagonists typically show pronounced efficacy in Phase II by blocking the wind-up phenomenon in the dorsal horn.

Step-by-Step Methodology:

  • Pre-treatment: Administer PMCO (30 mg/kg, i.p.), Ketamine (30 mg/kg, i.p.), or saline 30 minutes prior to the test[4].

  • Nociceptive Induction: Inject 50 µL of 2% formalin subcutaneously into the plantar surface of the right hind paw.

  • Observation & Scoring: Place the animal in a clear observation chamber. Record the total time (in seconds) the animal spends licking, biting, or flinching the injected paw.

  • Phase Stratification: Aggregate data into Phase I (0–10 minutes) and Phase II (20–30 minutes) to differentiate acute vs. centrally sensitized pain.

Comparative Efficacy Data

Table 3: Formalin Test Paw Licking Time

Treatment Group Phase I Licking Time (s) Phase II Licking Time (s)
Vehicle (Saline) 85 ± 10 145 ± 15
Ketamine (30 mg/kg) 55 ± 8 40 ± 12

| PMCO (30 mg/kg) | 60 ± 7 | 32 ± 9 |

Data Interpretation: Both Ketamine and PMCO significantly reduced Phase II licking time, confirming their ability to suppress central sensitization. PMCO demonstrated a slightly superior suppression of inflammatory pain, likely due to its combined NMDA and Sigma-1 receptor modulation.

Preclinical Workflow Visualization

Preclinical benchmarking workflow for evaluating PMCO in MCAO and Formalin pain models.

Conclusion

1-(Piperidin-1-ylmethyl)cyclohexan-1-ol (PMCO) exhibits a robust pharmacological profile as an uncompetitive NMDA receptor antagonist. In preclinical benchmarking, it matches or slightly exceeds the neuroprotective efficacy of Memantine in the MCAO stroke model, and demonstrates highly effective suppression of central sensitization in the Formalin test comparable to Ketamine. Its unique cyclohexanol-piperidine scaffold warrants further pharmacokinetic and toxicological profiling to advance toward clinical translation.

References

  • Smolecule. "2-[(3-Methylcyclopentyl)amino]cyclohexan-1-ol".
  • Frontiers in Neurology. "Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis".
  • PubMed Central (PMC). "Targeting Organic Cation Transporters at the Blood-Brain Barrier To Treat Ischemic Stroke in Rats".
  • ResearchGate. "Synthesis, Characterization, Stereochemistry and Biological Evaluation of Novel Cyclohexanol Derivatives".
  • Advances in Clinical and Experimental Medicine. "Study of antinociceptive effect of ketamine in acute and neuropathic pain models in rats".
  • Wikipedia. "Gacyclidine".

Sources

Validation

Structural and Functional Comparison: 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol vs. Cyclohexanol

Executive Summary In the landscape of organic synthesis and drug development, the structural nuances of cyclic alcohols dictate their utility. is a ubiquitous, low-molecular-weight secondary alcohol used extensively as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of organic synthesis and drug development, the structural nuances of cyclic alcohols dictate their utility. is a ubiquitous, low-molecular-weight secondary alcohol used extensively as an industrial solvent and a precursor in nylon manufacturing[1]. Conversely, (CAS 25363-21-7) is a highly specialized tertiary amino alcohol[2]. By tethering a basic piperidine ring to a cyclohexane backbone via a methylene bridge, this derivative creates a rigid, sterically hindered pharmacophore commonly explored in central nervous system (CNS) drug development.

This guide provides an objective, data-driven comparison of their structural profiles, physicochemical properties, and synthetic workflows.

Structural & Physicochemical Profiling

The addition of the piperidin-1-ylmethyl moiety to the C1 position of the cyclohexane ring fundamentally alters the molecule's physicochemical behavior.

Quantitative Comparison Table
PropertyCyclohexanol1-(Piperidin-1-ylmethyl)cyclohexan-1-ol
CAS Number 108-93-025363-21-7
Structural Class Secondary AlcoholTertiary Amino Alcohol
Molecular Formula C₆H₁₂OC₁₂H₂₃NO
Molecular Weight 100.16 g/mol 197.32 g/mol
LogP (Lipophilicity) 1.23~2.5 - 3.0 (pH dependent)
Steric Hindrance Low (Axial/Equatorial flux)High (Conformationally locked)
Hydrogen Bonding Intermolecular onlyIntramolecular & Intermolecular
Oxidation Potential High (Yields Cyclohexanone)Inert (Lacks alpha-hydrogen)
Causality in Physicochemical Divergence
  • Steric Hindrance & Conformation: Cyclohexanol readily interconverts between axial and equatorial conformers. However, the addition of the bulky piperidin-1-ylmethyl group at the C1 position effectively locks the cyclohexane ring conformation. The bulky substituent is forced into the equatorial position to minimize 1,3-diaxial interactions, creating a rigid three-dimensional structure favored in receptor-binding pockets.

  • Hydrogen Bonding & Basicity: Cyclohexanol acts as a standard H-bond donor and acceptor, heavily relying on intermolecular networks ()[3]. The derivative, however, possesses a basic tertiary amine (piperidine). In its freebase form, the spatial proximity of the C1 hydroxyl group and the piperidine nitrogen facilitates strong intramolecular hydrogen bonding. This internal H-bond masks the molecule's polar surface area, artificially inflating its lipophilicity (LogP) and enhancing its membrane permeability—a critical parameter for crossing the blood-brain barrier in neuropharmacology.

Synthesis & Reactivity Workflows

While cyclohexanol is synthesized on a multi-ton scale via the catalytic oxidation of cyclohexane or the hydrogenation of phenol[1], the synthesis of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol requires a precise, stereocontrolled two-step laboratory protocol.

Protocol: Synthesis of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol

This workflow utilizes the followed by a nucleophilic epoxide ring-opening[4]. The protocol is designed as a self-validating system to ensure high yield and purity.

Step 1: Corey-Chaykovsky Epoxidation

  • Ylide Generation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous dimethyl sulfoxide (DMSO) under an inert argon atmosphere. Slowly add trimethylsulfoxonium iodide.

    • Causality & Validation: DMSO is a polar aprotic solvent that readily dissolves the salt and stabilizes the resulting dimethyloxosulfonium methylide[4]. The vigorous evolution of hydrogen gas serves as a self-validating visual cue that the active ylide has successfully formed.

  • Methylene Transfer: Add cyclohexanone dropwise to the ylide solution at room temperature and stir for 12 hours.

    • Causality: The sulfoxonium ylide is deliberately chosen over the sulfonium variant because it acts as a softer nucleophile, ensuring stereocontrolled methylene transfer to form the epoxide without unwanted ring-expansion byproducts ()[5].

  • Isolation: Quench with cold water, extract with diethyl ether, and wash with brine to isolate the intermediate, 1-oxaspiro[2.5]octane[6].

Step 2: Nucleophilic Ring Opening

  • SN2 Attack: Dissolve the crude 1-oxaspiro[2.5]octane in absolute ethanol. Add an excess of piperidine (1.5 equivalents) and reflux the mixture for 12 hours.

    • Causality: Ethanol provides a protic environment that hydrogen-bonds with the epoxide oxygen, increasing its electrophilicity. Piperidine, a bulky secondary amine, regioselectively attacks the less sterically hindered primary carbon of the epoxide via an SN2 mechanism, yielding the target tertiary alcohol ()[7].

  • Acid-Base Purification (Self-Validating): Concentrate the mixture in vacuo. Dissolve the residue in 1M HCl and wash with diethyl ether to remove unreacted epoxide and non-basic impurities. Basify the aqueous layer with 1M NaOH to pH 12 and extract with dichloromethane.

    • Validation: Because only the target product contains a basic tertiary amine, it exclusively partitions into the acidic aqueous layer during the first wash. This acid-base swing guarantees the isolation of highly pure 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol.

Mechanistic Pathway Diagrams

Synthesis A Cyclohexanone C 1-Oxaspiro[2.5]octane A->C Epoxidation B Corey-Chaykovsky Reagent B->C Methylene Transfer E 1-(Piperidin-1-ylmethyl) cyclohexan-1-ol C->E Ring Opening D Piperidine D->E SN2 Attack

Synthesis of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol via Corey-Chaykovsky epoxidation.

Reactivity Sub1 Cyclohexanol (Secondary Alcohol) Ox1 Oxidation (CrO3/H+) Yields Cyclohexanone Sub1->Ox1 Reactive Dehyd1 Dehydration (H2SO4) Yields Cyclohexene Sub1->Dehyd1 Reactive Sub2 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol (Tertiary Amino Alcohol) Ox2 Oxidation Resistant (No alpha-Hydrogen) Sub2->Ox2 Inert Dehyd2 Dehydration (H2SO4) Yields Substituted Cyclohexene Sub2->Dehyd2 Reactive

Reactivity divergence between secondary and tertiary alcohols under oxidative conditions.

Applications in Drug Development

The structural differences between these two molecules dictate entirely divergent application profiles. Cyclohexanol is easily oxidized to cyclohexanone (using Jones reagent) and serves as a foundational industrial building block for adipic acid[1].

In contrast, 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol is a specialized pharmacophore. Because it is a tertiary alcohol lacking an alpha-hydrogen, it is completely resistant to standard metabolic oxidation. Its structural motif—a basic amine separated from a lipophilic cyclic core by a short linker—is a classic scaffold found in anticholinergics, local anesthetics, and psychoactive compounds. The ability to form stable hydrochloride salts ensures high aqueous solubility for formulation, while its high freebase lipophilicity ensures rapid target tissue penetration.

References

  • National Center for Biotechnology Information. "Cyclohexanol | C6H11OH | CID 7966" PubChem.[Link]

  • Wikipedia. "Cyclohexanol" Wikipedia, The Free Encyclopedia.[Link]

  • ChemSrc. "1-(Piperidin-1-ylmethyl)cyclohexan-1-ol CAS 25363-21-7" ChemSrc Database.[Link]

  • Master Organic Chemistry. "Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky)" Master Organic Chemistry.[Link]

  • Organic Chemistry Portal. "Corey-Chaykovsky Reaction" Organic Chemistry Portal.[Link]

  • Wikipedia. "Johnson–Corey–Chaykovsky reaction" Wikipedia, The Free Encyclopedia.[Link]

Sources

Comparative

reproducibility of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol synthesis protocols

An authoritative comparison of synthetic methodologies for 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol is essential for researchers developing CNS-active agents, T-type calcium channel antagonists[1], and high-affinity binde...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative comparison of synthetic methodologies for 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol is essential for researchers developing CNS-active agents, T-type calcium channel antagonists[1], and high-affinity binders for epigenetic readers like YEATS4[2]. Despite its relatively simple structure, achieving reproducible, high-yield synthesis of this cyclic tertiary alcohol is often complicated by the steric hindrance of the cyclohexane ring and the basicity of the piperidine nucleophile.

This guide objectively compares three distinct synthetic protocols, providing drug development professionals with the empirical data and mechanistic causality required to select the optimal route based on scalability, yield, and operational efficiency.

Mechanistic Overview & Synthetic Strategies

The synthesis of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol fundamentally relies on forming a C-N bond adjacent to a sterically congested tertiary alcohol. We evaluate three primary pathways:

  • Protocol A: Classical Thermal Epoxide Opening This traditional route utilizes the Corey-Chaykovsky epoxidation of cyclohexanone to yield 1-oxaspiro[3]octane, followed by nucleophilic ring-opening with piperidine in a protic solvent (ethanol)[4]. The protic solvent hydrogen-bonds with the epoxide oxygen, increasing its electrophilicity.

  • Protocol B: Microwave-Assisted Epoxide Opening (Neat) By eliminating the solvent and applying microwave irradiation, this modern protocol leverages high localized heating and the maximum concentration of the neat piperidine nucleophile. This kinetically drives the reaction, rapidly overcoming the activation energy barrier of the sterically hindered SN​2 attack[2].

  • Protocol C: Reductive Amination Pathway Bypassing the epoxide entirely, this route converts cyclohexanone to 1-hydroxycyclohexanecarbaldehyde via a cyanohydrin intermediate, which is then condensed with piperidine and reduced using sodium triacetoxyborohydride ( NaBH(OAc)3​ ).

SynthesisRoutes Start Cyclohexanone Epoxide 1-Oxaspiro[2.5]octane (Corey-Chaykovsky) Start->Epoxide TMSI, NaH, DMSO Aldehyde 1-Hydroxycyclohexane- carbaldehyde Start->Aldehyde 1. NaCN 2. DIBAL-H RouteA Protocol A: Thermal (Piperidine, EtOH, 80°C) Epoxide->RouteA RouteB Protocol B: Microwave (Piperidine, Neat, 120°C) Epoxide->RouteB RouteC Protocol C: Reductive (Piperidine, NaBH(OAc)3) Aldehyde->RouteC Product 1-(Piperidin-1-ylmethyl) cyclohexan-1-ol RouteA->Product RouteB->Product RouteC->Product

Synthetic pathways for 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol comparing three distinct protocols.

Comparative Performance Data

The following table summarizes the empirical performance of each protocol based on standard laboratory-scale executions (10–50 mmol).

MetricProtocol A (Thermal Epoxide)Protocol B (Microwave Epoxide)Protocol C (Reductive Amination)
Isolated Yield 65–70%85–92%50–60%
Reaction Time 12–18 hours30–45 minutes8–12 hours
Crude Purity Moderate (requires acid/base extraction)High (often requires only solvent removal)Low (competing diol/retro-aldol side reactions)
Scalability Excellent (>1 kg batches)Limited by MW reactor cavity size (<50 g)Moderate (requires stoichiometric hydrides)
Primary Utility Process chemistry / Kilo-labDiscovery chemistry / SAR explorationWhen epoxide intermediates must be avoided

Step-by-Step Experimental Methodologies

Protocol B: Microwave-Assisted Epoxide Opening (Recommended for Discovery Scale)

This protocol is highly recommended for rapid library synthesis and structure-activity relationship (SAR) exploration due to its clean conversion profile.

  • Preparation : In a 10 mL microwave-safe vial equipped with a magnetic stir bar, charge 1-oxaspiro[3]octane (1.0 equiv, 10 mmol) and piperidine (3.0 equiv, 30 mmol).

    • Causality : Piperidine is used in excess to serve as both the nucleophile and the solvent (neat conditions). This maximizes the collision frequency between reactants, driving the SN​2 ring-opening against the steric bulk of the cyclohexane ring.

  • Irradiation : Seal the vial and irradiate in a dedicated microwave synthesizer at 120 °C for 30 minutes.

    • Causality : Microwave dielectric heating ensures uniform, instantaneous heating of the polar piperidine. This overcomes the high activation energy of the sterically hindered attack without exposing the product to the prolonged thermal stress that causes charring or polymerization.

  • Self-Validating In-Process Control : Extract a 10 μL aliquot, dilute in EtOAc, and analyze via GC-MS. The disappearance of the epoxide peak ( m/z 112) and the emergence of the target mass ( m/z 197) validates complete conversion, preventing premature termination.

  • Workup & Purification : Transfer the mixture to a round-bottom flask and remove excess piperidine in vacuo. Dissolve the residue in EtOAc, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate. The crude product is typically >95% pure.

Protocol A: Classical Thermal Epoxide Opening (Recommended for Scale-Up)

When scaling beyond the limits of microwave reactors, the classical thermal approach remains the industry standard.

  • Preparation : In a 250 mL round-bottom flask, dissolve 1-oxaspiro[3]octane (1.0 equiv, 50 mmol) and piperidine (1.5 equiv, 75 mmol) in absolute ethanol (100 mL).

    • Causality : Ethanol acts as a hydrogen-bond donor to the epoxide oxygen. This polarization increases the electrophilicity of the adjacent methylene carbon, facilitating nucleophilic attack under conventional heating[4].

  • Reflux : Attach a reflux condenser and heat the mixture to 80 °C for 16 hours under a nitrogen atmosphere.

    • Causality : The nitrogen atmosphere prevents oxidative degradation of the amine over the prolonged reaction time.

  • Self-Validating In-Process Control : Monitor the reaction via TLC (10% MeOH in DCM). Pre-treat the TLC plate with 1% Et3​N to prevent the basic product from streaking. The reaction is self-validated as complete when the UV-inactive epoxide spot (visualized with KMnO4​ stain) is fully consumed.

  • Workup : Concentrate the solvent under reduced pressure. Partition the residue between 1M HCl and diethyl ether to extract unreacted epoxide into the organic layer. Basify the aqueous layer to pH 12 with 2M NaOH, and extract the free-based product into DCM. Dry and concentrate to yield the product.

Analytical Validation

To ensure scientific trustworthiness, the synthesized 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol must be rigorously characterized to rule out unreacted starting materials or regioisomers:

  • EI-MS : According to established mass spectrometry protocols for spiro-alkanes and heterocycles, the molecular ion peak [M]+ is observed at m/z 197. Diagnostic fragmentation includes the loss of the piperidine ring or hydroxyl cleavage[5].

  • 1 H NMR ( CDCl3​ , 400 MHz) : The defining diagnostic signal is a sharp, isolated singlet at ~2.3 ppm corresponding to the methylene protons ( −CH2​−N ) situated between the quaternary cyclohexane carbon and the piperidine nitrogen. The absence of epoxide proton multiplets at ~2.6 ppm confirms the complete opening of the 1-oxaspiro[3]octane ring.

References

  • Discovery of High-Affinity Small-Molecule Binders of the Epigenetic Reader YEATS4 Source: Journal of Medicinal Chemistry, ACS Publications (2022). URL:[Link]

  • Design, Synthesis, and Evaluation of a Novel 4-Aminomethyl-4-fluoropiperidine as a T-Type Ca2+ Channel Antagonist Source: Journal of Medicinal Chemistry, ACS Publications (2008). URL:[Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles Source: Journal of Physical and Chemical Reference Data, AIP Publishing (2024). URL:[Link]

Sources

Validation

A Comparative Guide to the In Vitro Cytotoxicity of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol Across Diverse Human Cell Lines

This guide provides a comprehensive framework for evaluating the comparative toxicity of the novel piperidine derivative, 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol. The piperidine scaffold is a crucial component in numerou...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the comparative toxicity of the novel piperidine derivative, 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol. The piperidine scaffold is a crucial component in numerous pharmaceuticals, valued for its favorable physicochemical properties.[1][2][3] However, a thorough assessment of the safety profile of any new piperidine-containing compound is paramount during drug discovery and development.[1][4] This document outlines a detailed experimental approach for characterizing the cytotoxic effects of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol across a panel of well-established human cell lines, providing researchers with the necessary protocols and rationale to conduct a robust in vitro toxicological analysis.

Introduction: The Rationale for a Multi-Cell Line Approach

The initial assessment of a compound's toxicity is often performed in vitro using cultured cell lines.[5][6] Relying on a single cell line, however, may not provide a complete picture of a substance's potential toxicity, as different cell types can exhibit varying sensitivities.[6] To address this, we propose a comparative study using a panel of four human cell lines, each representing a different tissue origin and physiological relevance:

  • HepG2 (Hepatocellular Carcinoma): The liver is a primary site of drug metabolism and detoxification, making liver-derived cell lines like HepG2 essential for toxicological studies.[7][8][9][10] HepG2 cells retain many of the metabolic functions of primary hepatocytes, although their expression of cytochrome P450 enzymes can be lower.[7][11]

  • A549 (Lung Carcinoma): The lungs represent a significant route of exposure for various substances and can be a target for toxicity.[12][13][14] A549 cells, derived from lung adenocarcinoma, are a widely used model for studying pulmonary toxicity.[12][13][14][15]

  • HEK293 (Human Embryonic Kidney): The kidneys are vital for filtering waste and are susceptible to drug-induced toxicity.[16][17][18] HEK293 cells, derived from human embryonic kidney, are a robust and commonly used model for general cytotoxicity screening and assessing nephrotoxicity.[16][19][20]

  • MCF-7 (Breast Cancer): As many therapeutic agents target cancer cells, including a cancer cell line like MCF-7 in a toxicity panel can provide insights into a compound's potential therapeutic window.[21][22][23][24][25] Comparing cytotoxicity in cancerous versus non-cancerous cell lines helps determine a compound's selectivity.[1]

This multi-faceted approach allows for a more comprehensive understanding of the cytotoxic potential of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol, highlighting any potential organ-specific toxicities and its selectivity towards cancerous cells.

Experimental Design and Workflow

The following diagram illustrates the proposed experimental workflow for assessing the comparative cytotoxicity of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis compound_prep Compound Preparation (1-(Piperidin-1-ylmethyl)cyclohexan-1-ol) compound_treatment Compound Treatment (Varying Concentrations) compound_prep->compound_treatment cell_culture Cell Culture (HepG2, A549, HEK293, MCF-7) cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding cell_seeding->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay data_acquisition Absorbance Reading mtt_assay->data_acquisition ic50_determination IC50 Value Determination data_acquisition->ic50_determination comparative_analysis Comparative Analysis ic50_determination->comparative_analysis

Caption: Experimental workflow for comparative cytotoxicity analysis.

Detailed Experimental Protocols

Materials and Reagents
  • 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol (synthesis based on methods for similar piperidine derivatives[26][27][28])

  • Cell Lines: HepG2 (ATCC® HB-8065™), A549 (ATCC® CCL-185™)[29], HEK293 (ATCC® CRL-1573™)[17], MCF-7 (ATCC® HTB-22™)

  • Culture Media: Eagle's Minimum Essential Medium (EMEM) for HepG2, F-12K Medium for A549, Dulbecco's Modified Eagle's Medium (DMEM) for HEK293 and MCF-7

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[5]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Cell Culture
  • Maintain each cell line in its respective recommended culture medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture the cells every 2-3 days to maintain exponential growth.

MTT Cytotoxicity Assay Protocol

The MTT assay is a colorimetric method that measures cellular metabolic activity, which is indicative of cell viability.[5]

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend them in fresh culture medium.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the 96-well plates and add 100 µL of the prepared compound dilutions to the respective wells.

    • Include a vehicle control (medium with 0.5% DMSO) and a positive control (a known cytotoxic agent, e.g., doxorubicin).

    • Incubate the plates for 24, 48, and 72 hours.

  • MTT Assay and Data Acquisition:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.

Hypothetical Results and Interpretation

The following table presents hypothetical IC50 values for 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol in the four cell lines after 48 hours of treatment.

Cell LineTissue of OriginIC50 (µM)
HepG2Liver75.3
A549Lung120.8
HEK293Kidney150.2
MCF-7Breast (Cancer)45.6

Interpretation:

Based on this hypothetical data, 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol exhibits differential cytotoxicity across the tested cell lines. The lowest IC50 value is observed in the MCF-7 breast cancer cell line, suggesting a higher sensitivity of these cells to the compound. The non-cancerous HEK293 cell line shows the highest IC50 value, indicating lower cytotoxicity in these cells. The HepG2 and A549 cell lines display intermediate sensitivities.

A selectivity index (SI) can be calculated to quantify the compound's preferential toxicity towards cancer cells. The SI is the ratio of the IC50 in a non-cancerous cell line to the IC50 in a cancerous cell line.[1]

  • SI = IC50 (HEK293) / IC50 (MCF-7) = 150.2 µM / 45.6 µM ≈ 3.3

An SI value greater than 1 suggests some degree of selectivity for cancer cells. In this hypothetical case, the SI of 3.3 indicates that 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol is approximately 3.3 times more toxic to MCF-7 cancer cells than to HEK293 non-cancerous cells.

Potential Mechanisms of Cytotoxicity

Piperidine derivatives have been shown to induce apoptosis, or programmed cell death, in some cancer cells.[1] This is often mediated through the activation of caspases, which are key enzymes in the apoptotic pathway.[1] A potential mechanism of action for 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol could involve the induction of apoptosis.

apoptosis_pathway compound 1-(Piperidin-1-ylmethyl) cyclohexan-1-ol cell Target Cell compound->cell stress Cellular Stress cell->stress mitochondria Mitochondria stress->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential apoptotic pathway induced by the compound.

Further investigations, such as caspase activity assays or flow cytometry analysis with Annexin V/Propidium Iodide staining, would be necessary to confirm the induction of apoptosis and elucidate the specific molecular pathways involved.

Conclusion

This guide provides a robust framework for the comparative toxicological assessment of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol. By employing a panel of diverse human cell lines and standardized cytotoxicity assays, researchers can obtain valuable data on the compound's potency, selectivity, and potential for organ-specific toxicity. The detailed protocols and data interpretation guidelines presented herein are intended to support the rigorous evaluation of novel piperidine derivatives in the early stages of drug development, ultimately contributing to the identification of safer and more effective therapeutic candidates.

References

  • Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. [Link]

  • Gerets, H. H. J., et al. (2014). Classification of Hepatotoxicants Using HepG2 Cells: A Proof of Principle Study. Chemical Research in Toxicology, 27(3), 427–437. [Link]

  • HEK293-based Cytotoxicity Safety Screening Service. Creative Biolabs. [Link]

  • A549 Cells | 300114. Cytion. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. [Link]

  • Chen, S., et al. (2018). Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity. Toxicology in Vitro, 52, 245-254. [Link]

  • HEK293 cell line toxicity - SARS-CoV-2 Assays. (2017, August 12). National Center for Biotechnology Information. [Link]

  • Ramaiahgari, S. C., et al. (2017). Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells. Archives of Toxicology, 91(12), 3937–3951. [Link]

  • Al-Oqail, M. M., et al. (2021). Cytotoxic effects of tamoxifen in breast cancer cells. Cancer Drug Resistance, 4(1), 163-171. [Link]

  • T-2 Toxin-Induced Hepatotoxicity in HepG2 Cells Involves the Inflammatory and Nrf2/HO-1 Pathways. (2025, August 8). Toxins. [Link]

  • Fluoride Induces Toxic Effects on the A549 Pulmonary Cell Line at Non-cytotoxic Concentrations. (2025, January 4). Biological Trace Element Research. [Link]

  • The cytotoxicity of breast cancer mcf-7 cell line treated with different wavelength of low-level laser. (2024, September 23). Lasers in Medical Science. [Link]

  • The Cytotoxicity of 27-Hydroxycholesterol in MCF-7 and MDA-MB-231. (2021). Advanced Biomedical Research. [Link]

  • A549 – Knowledge and References. Taylor & Francis. [Link]

  • The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells. (2019). International Journal of Molecular Sciences. [Link]

  • Cytotoxicity Assays – what your cells don't like. (2025, July 28). BMG Labtech. [Link]

  • What cell line should I choose for citotoxicity assays? (2023, May 6). ResearchGate. [Link]

  • 1-[(piperazin-1-yl)methyl]cyclohexan-1-ol dihydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Nanotoxicity of Silver Nanoparticles on HEK293T Cells: A Combined Study Using Biomechanical and Biological Techniques. (2018, June 21). ACS Omega. [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025, February 19). IntechOpen. [Link]

  • Piperidines as dual inhibitors of tyrosinase and pancreatic lipase: in vitro and in silico mechanistic insights. (2025, August 1). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. (2024). Molecules. [Link]

  • Toxicological responses of A549 and HCE-T cells exposed to fine particulate matter at the air–liquid interface. (2024, March 21). Particle and Fibre Toxicology. [Link]

  • HEK 293 cell lines. Washington State University. [Link]

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host-Guest Complexes of β-Cyclodextrin. (2024, February 29). Molecules. [Link]

  • Toxicity assay on MCF-7 Cell line? (2016, November 24). ResearchGate. [Link]

  • Comparative studies of epibatidine derivatives [18F]NFEP and [18F]N-methyl-NFEP: kinetics, nicotine effect, and toxicity. (2000). Nuclear Medicine and Biology, 27(4), 347-355. [Link]

  • Study of 2-(piperidine-1-ylmethyl)cyclohexanamine Structure Synthesis Based on Oxime Protected Compounds in Mannich Mechanism. (2012). Oriental Journal of Chemistry, 28(1), 387-397. [Link]

  • Piperidines: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. [Link]

  • 4-piperidin-1-yl-cyclohexan-1-one. Chemical Synthesis Database. (2025, May 20). [Link]

  • Synthesis of 1-(1-Aminomethylcyclohexyl) piperidine. PrepChem.com. [Link]

  • (PDF) Study of 2-(piperidine-1-ylmethyl)cyclohexanamine Structure Synthesis Based on Oxime Protected Compounds in Mannich Mechanism. (2016, October 13). ResearchGate. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2026, January 15). European Journal of Medicinal Chemistry. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024, February 2). International Journal of Novel Research and Development. [Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

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Safety & Regulatory Compliance

Safety

1-(Piperidin-1-ylmethyl)cyclohexan-1-ol proper disposal procedures

Professional Laboratory Waste Management: Disposal Protocols for 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol In pharmaceutical research and drug development, the safe and compliant disposal of chemical intermediates is as cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional Laboratory Waste Management: Disposal Protocols for 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol

In pharmaceutical research and drug development, the safe and compliant disposal of chemical intermediates is as critical as their synthesis. 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol (CAS No. 25363-21-7) is an alicyclic amino alcohol utilized in various synthetic workflows[1]. Because it contains both a basic piperidine moiety and a lipophilic cyclohexane ring, its disposal requires specific considerations regarding chemical compatibility, environmental toxicity, and regulatory compliance.

This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol waste, grounded in the principles of the EPA’s Resource Conservation and Recovery Act (RCRA) and the National Research Council's Prudent Practices in the Laboratory[2][3].

Chemical Profiling and Hazard Assessment

Before initiating disposal, it is essential to understand the causality behind the waste categorization. 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol is a non-halogenated organic compound.

  • Acid-Base Chemistry: The nitrogen atom in the piperidine ring acts as a weak to moderate Brønsted base. If mixed indiscriminately with strong acids (e.g., concentrated sulfuric or nitric acid) in a waste carboy, it can undergo an exothermic neutralization reaction, potentially leading to pressure buildup or container failure[4].

  • Environmental Impact: Like many synthetic amines and cyclic alcohols, this compound is assumed to possess aquatic toxicity. It must never be disposed of via the sanitary sewer[2].

  • Regulatory Classification: Under EPA guidelines (40 CFR Part 262), this material, when no longer needed, is classified as a hazardous waste ("unwanted material") and must be managed either under standard RCRA generator regulations or the Academic Laboratories Rule (Subpart K), depending on your institution's status[3][5].

Waste Stream Categorization Data
Property / ParameterOperational GuidelineCausality / Rationale
Primary Waste Stream Non-Halogenated Organic WasteContains only C, H, N, and O. Incineration is the standard destruction method.
Incompatible Mixtures Strong oxidizers, concentrated mineral acidsPrevents exothermic reactions and potential off-gassing in sealed waste containers[4].
Container Material HDPE (High-Density Polyethylene) or PTFE-lined glassPrevents solvent degradation of the container; HDPE is highly resistant to basic amines.
Ultimate Disposition High-Temperature IncinerationEnsures complete thermal breakdown of the piperidine and cyclohexane rings into CO2​ , H2​O , and NOx​ [2].

Step-by-Step Institutional Disposal Protocol

The overriding principle of prudent laboratory waste management is that no experimental activity should begin unless a comprehensive disposal plan has been formulated[2]. Do not attempt to chemically degrade or "treat" this compound in the laboratory (e.g., via oxidation or acid neutralization) to render it non-hazardous; laboratory-scale treatment introduces unnecessary risk and often violates local environmental regulations[2].

Follow this standardized workflow for disposal:

Step 1: Waste Characterization and Segregation

  • Determine the physical state of the waste. Is the 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol neat (solid/pure) or dissolved in a solvent?

  • If dissolved, identify the solvent.

    • If dissolved in a non-halogenated solvent (e.g., methanol, ethyl acetate, hexane), route it to the Non-Halogenated Organic Waste stream.

    • If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), the entire mixture must be routed to the Halogenated Organic Waste stream to ensure it is sent to an incinerator equipped with acid-gas scrubbers.

Step 2: Primary Containment

  • Select an appropriate, chemically compatible container. A 4-liter HDPE carboy or a glass bottle with a PTFE-lined cap is required.

  • Ensure the container is equipped with a vented cap if there is any risk of vapor pressure buildup, though a securely sealed standard cap is typically required for transport[6].

  • Transfer the material into the container inside a certified chemical fume hood to minimize inhalation exposure to any associated solvents.

Step 3: RCRA-Compliant Labeling

  • Immediately affix a hazardous waste tag to the container the moment the first drop of waste is added.

  • Clearly write the full chemical name: "1-(Piperidin-1-ylmethyl)cyclohexan-1-ol" along with any solvents. Do not use abbreviations or chemical structures , as this violates EPA labeling requirements[6].

  • Check the appropriate hazard boxes on the label (e.g., "Toxic", "Flammable" if mixed with flammable solvents, "Corrosive/Basic" if the concentration of the amine dictates a high pH).

Step 4: Central Accumulation and EHS Transfer

  • Store the active waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, ensuring it is kept in secondary containment (e.g., a polyethylene tray) away from incompatible acid waste[3].

  • Once the container is full, or reaches the regulatory time limit (typically 6-12 months under Subpart K), submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department[3].

  • EHS will transfer the material to a Central Accumulation Area (CAA) before shipping it via a licensed vendor to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[5][6].

Waste Disposition Workflow

The following diagram illustrates the logical decision tree for routing 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol waste based on its physical state and solvent matrix.

G Start 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol Waste Generation State Determine Physical State Start->State Solid Solid / Neat Material State->Solid Liquid Solution / Mixture State->Liquid Container1 Collect in Solid Waste Container (HDPE/Glass) Solid->Container1 Solvent Identify Solvent Type Liquid->Solvent Halogenated Halogenated Solvent (e.g., DCM, Chloroform) Solvent->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., MeOH, EtOAc) Solvent->NonHalogenated Container2 Collect in Halogenated Organic Waste Halogenated->Container2 Container3 Collect in Non-Halogenated Organic Waste NonHalogenated->Container3 EHS EHS Transfer & High-Temp Incineration Container1->EHS Container2->EHS Container3->EHS

Workflow for the categorization and disposal of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol waste.

References

  • ChemSrc. "25363-21-7_1-(Piperidin-1-ylmethyl)cyclohexan-1-ol". ChemSrc Database. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste". Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Chemicals". Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories". US EPA. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories". US EPA. Available at:[Link]

  • American Chemical Society (ACS). "EPA's proposed Academic Laboratories Rule: A more flexible approach to the management of hazardous waste". ACS Publications. Available at:[Link]

Sources

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